molecular formula C8H7NO3 B1225966 3-Carbamoylbenzoic acid CAS No. 4481-28-1

3-Carbamoylbenzoic acid

Cat. No.: B1225966
CAS No.: 4481-28-1
M. Wt: 165.15 g/mol
InChI Key: FVUKYCZRWSQGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carbamoylbenzoic acid, also known as Isophthalamic acid, is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . This compound is supplied as a beige to white crystalline powder with a melting point range of 280°C to 290°C . It is recommended for sealed storage in a dry environment at room temperature . This product is intended for research use only and is not for diagnostic or therapeutic use. A key research application of this compound is its use as a fundamental scaffold in the design and synthesis of small-molecule inhibitors targeting human apurinic/apyrimidinic endonuclease 1 (APE1) . APE1 is a critical protein in the Base Excision Repair (BER) pathway, and its inhibition is a investigated strategy in cancer research, particularly for overcoming tumor resistance . Derivatives based on this scaffold have demonstrated inhibitory activity in the low-micromolar range, establishing this compound as a valuable building block for novel anti-cancer agent development . Please note that this compound may cause skin irritation (H315), serious eye irritation (H319), or respiratory irritation (H335) . Researchers should wear appropriate personal protective equipment and refer to the safety data sheet for detailed handling and disposal procedures.

Properties

IUPAC Name

3-carbamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUKYCZRWSQGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196309
Record name Benzoic acid, 3-(aminocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4481-28-1
Record name 3-(Aminocarbonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4481-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isophthalamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(aminocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-carbamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPHTHALAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86ZTG9TZOB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Carbamoylbenzoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Carbamoylbenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound. The information is curated for professionals in research and development, offering detailed data and protocols to support laboratory work and drug discovery initiatives.

Chemical Structure and Identifiers

This compound, also known as 3-carboxybenzamide, is an aromatic compound featuring both a carboxylic acid and a carboxamide functional group substituted at the meta-position (1 and 3) on a benzene ring. This bifunctional nature makes it a valuable building block in organic synthesis and medicinal chemistry.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name This compound[1]
Synonyms 3-Carboxybenzamide, Isophthalamic acid, m-Carbamoylbenzoic acid[1][2]
CAS Number 4481-28-1[1][2][3]
Molecular Formula C₈H₇NO₃[1][2]
SMILES O=C(N)c1cccc(c1)C(=O)O[1]
InChI InChI=1S/C8H7NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H2,9,10)(H,11,12)[1]
InChIKey FVUKYCZRWSQGAS-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a stable, solid compound under standard conditions.

Table 2: Physicochemical Data for this compound

PropertyValueNotesReference
Molecular Weight 165.15 g/mol -[1][2]
Appearance White to Off-White Solid-[2]
Melting Point >280 °CDecomposes.[3]
Boiling Point 394.2 °CPredicted value at 760 mmHg.[1][3]
Density 1.368 g/cm³Predicted value.[1]
pKa ~3.8 - 4.1Estimated value. The electron-withdrawing nature of the meta-carbamoyl group suggests a slightly stronger acidity (lower pKa) than benzoic acid (pKa ≈ 4.2).
Solubility -While quantitative data is not readily available, similar compounds are sparingly soluble in cold water and more soluble in polar organic solvents like methanol, ethanol, and DMSO.[4]

Experimental Protocols

Synthesis Protocol: Amidation of Trimellitic Anhydride

A common route for synthesizing this compound involves the regioselective aminolysis of trimellitic anhydride. The anhydride ring is more reactive than the carboxylic acid, allowing for a targeted reaction.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend trimellitic anhydride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

  • Reagent Addition: Cool the suspension in an ice bath to 0-5 °C. Slowly add a solution of aqueous ammonia (1.2 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane with a few drops of acetic acid.

  • Work-up: Upon completion, acidify the reaction mixture to a pH of 2-3 using 2M HCl. This will protonate the carboxylate groups, causing the product to precipitate.

  • Purification: Collect the resulting white solid by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting material and salts. The crude product can be further purified by recrystallization from a methanol/water mixture to yield pure this compound.

Analytical Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of Buffer A (0.1% phosphoric acid in water) and Buffer B (acetonitrile). Filter and degas both solutions before use.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of water/acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) for calibration.

  • Sample Preparation: Prepare a sample solution of the synthesized product at a concentration of approximately 10 µg/mL in the same diluent.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Program: Start with 95% A / 5% B, ramp to 30% A / 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Data Analysis: The purity of the sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization start Trimellitic Anhydride + Aqueous Ammonia reaction Aminolysis Reaction (0°C to RT, 4-6h) start->reaction THF/Dioxane workup Acidification (HCl) & Precipitation reaction->workup purify Filtration & Recrystallization workup->purify hplc Purity Check (HPLC) purify->hplc nmr Structure ID (NMR) hplc->nmr ms Mass Verification (MS) nmr->ms final_product Pure this compound ms->final_product

Caption: General workflow for synthesis and analysis.

Biological Activity and Structure-Activity Relationships

While specific signaling pathways for this compound are not extensively documented, benzoic acid and its derivatives are known to possess a range of biological activities. They are widely used as antimicrobial agents and food preservatives.[5] The mechanism of action often involves the disruption of cellular integrity and metabolic processes.

In drug development, the benzoic acid scaffold is a common starting point. The biological effect of derivatives can be tuned by modifying the substituents on the aromatic ring or by altering the carboxylic acid group. For this compound, the presence of two distinct functional groups—a hydrogen bond donor/acceptor (amide) and a hydrogen bond donor/acceptor and ionizable group (carboxylic acid)—provides multiple points for potential interaction with biological targets like enzyme active sites.

The principles of Structure-Activity Relationship (SAR) are critical for optimizing molecules based on this scaffold.

sar_concept core This compound Scaffold mod_amide Amide Group Modification (e.g., N-alkylation) core->mod_amide mod_ring Aromatic Ring Substitution (e.g., add -OH, -Cl) core->mod_ring mod_acid Carboxylic Acid Modification (e.g., esterification) core->mod_acid prop_activity Altered Biological Activity/Potency mod_amide->prop_activity prop_pk Modified ADME/ Pharmacokinetics mod_amide->prop_pk mod_ring->prop_activity prop_selectivity Changed Target Selectivity mod_ring->prop_selectivity mod_acid->prop_activity mod_acid->prop_pk

Caption: Conceptual SAR diagram for drug development.

References

An In-depth Technical Guide to 3-Carbamoylbenzoic Acid and its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Carbamoylbenzoic acid, a molecule of interest in various chemical and pharmaceutical research fields. This document details its nomenclature, physicochemical properties, and synthetic methodologies. Additionally, it explores the analytical techniques for its characterization and touches upon its potential, though currently underexplored, biological significance.

Nomenclature and Synonyms

This compound is known by several names in chemical literature and databases. A clear understanding of these synonyms is crucial for efficient literature searching and chemical sourcing.

Synonym Identifier Source
This compoundIUPAC Name[1]
3-CarboxybenzamideCommon Name[1]
m-Carbamoylbenzoic acidCommon Name[2]
Benzoic acid, 3-(aminocarbonyl)-CAS Index Name[2][3]
Isophthalamic acidTrivial Name[2]
3-(Aminocarbonyl)benzoic acidAlternative Name[3]
CAS Number 4481-28-1[3][4]
PubChem CID 3014284[1]
Molecular Formula C8H7NO3[3][4]
Molecular Weight 165.15 g/mol [3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, purification, and use in experimental settings.

Property Value Source
Appearance White to off-white solid[2]
Melting Point >280 °C[5]
Boiling Point 394.2 °C at 760 mmHg[6]
pKa Estimated ~3.8-4.0Analogues
Storage Room temperature, sealed in a dry environment

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and commonly employed synthetic route involves the partial hydrolysis of 3-cyanobenzoic acid.

General Experimental Protocol: Hydrolysis of 3-Cyanobenzoic Acid

This protocol is a generalized procedure based on common organic chemistry techniques for the hydrolysis of nitriles to amides.

Materials:

  • 3-Cyanobenzoic acid

  • Concentrated sulfuric acid or a suitable base (e.g., sodium hydroxide)

  • Water

  • Appropriate organic solvent (e.g., ethanol)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanobenzoic acid in a suitable solvent.

  • Hydrolysis:

    • Acid-catalyzed: Slowly add a catalytic amount of concentrated sulfuric acid to the solution. Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

    • Base-mediated: Alternatively, treat the solution with a stoichiometric amount of a base like sodium hydroxide. Heat the reaction mixture, followed by careful acidification to precipitate the carboxylic acid.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent may need to be removed under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixture) to yield a pure crystalline solid.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 3-Cyanobenzoic_Acid 3-Cyanobenzoic Acid Hydrolysis Partial Hydrolysis (Acid or Base Catalysis) 3-Cyanobenzoic_Acid->Hydrolysis 3-Carbamoylbenzoic_Acid This compound Hydrolysis->3-Carbamoylbenzoic_Acid

A simplified workflow for the synthesis of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amide protons. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.5 ppm. The two amide protons may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (one for the carboxylic acid and one for the amide), and the aromatic carbons. The carbonyl carbons are expected in the downfield region (165-175 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.

  • Another C=O stretching vibration for the amide carbonyl (Amide I band) around 1650-1680 cm⁻¹.

  • N-H stretching vibrations for the primary amide in the range of 3100-3500 cm⁻¹.

  • N-H bending vibration (Amide II band) around 1600-1650 cm⁻¹.

  • C-N stretching vibration around 1400 cm⁻¹.

  • Aromatic C-H and C=C stretching and bending vibrations.

Biological Significance and Signaling Pathways

Currently, there is a notable lack of specific information in the scientific literature regarding the direct involvement of this compound in biological signaling pathways or its specific metabolic fate. While the metabolism of benzoic acid itself has been studied, particularly in microorganisms where it is degraded via catechol or protocatechuate pathways, it is unclear if this compound follows a similar route or has a distinct metabolic profile.

Derivatives of carbamoylbenzoic acids, particularly at the ortho position (phthalamic acids), have been noted for their biological activities, such as acting as auxin transport inhibitors in plants. However, this activity has not been specifically attributed to the meta-substituted isomer.

The carbamoyl group is a common motif in many pharmaceutical compounds, contributing to their binding affinity and pharmacokinetic properties. Therefore, this compound could serve as a valuable building block in drug discovery and development.

Future research is warranted to explore the potential biological roles of this compound, including its interaction with enzymes, its metabolic pathways, and its potential as a lead compound or scaffold in medicinal chemistry.

Biological_Exploration 3-Carbamoylbenzoic_Acid This compound Biological_Systems Interaction with Biological Systems 3-Carbamoylbenzoic_Acid->Biological_Systems Enzyme_Interaction Enzyme Inhibition/ Activation Biological_Systems->Enzyme_Interaction Metabolic_Fate Metabolic Pathways Biological_Systems->Metabolic_Fate Drug_Development Lead Compound/ Scaffold Biological_Systems->Drug_Development

Potential avenues for investigating the biological role of this compound.

Conclusion

This compound is a readily identifiable compound with a number of synonyms. Its physicochemical properties are reasonably well-documented, and its synthesis can be achieved through established organic chemistry methods. While its direct biological role and involvement in signaling pathways remain to be elucidated, its structural features suggest it as a potentially valuable molecule for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of this compound to aid researchers in their future studies.

References

Spectroscopic Profile of 3-Carbamoylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Carbamoylbenzoic acid (CAS No. 4481-28-1), a compound of interest for researchers, scientists, and professionals in drug development. This document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.4Singlet (or Triplet)1HAr-H (proton at C2)
~8.2Doublet1HAr-H (proton at C4 or C6)
~8.0Doublet1HAr-H (proton at C6 or C4)
~7.6Triplet1HAr-H (proton at C5)
~7.5 (broad)Singlet1H-CONH
~7.3 (broad)Singlet1H-CONH
~13.0 (broad)Singlet1H-COOH

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~168C =O (Carboxylic Acid)
~167C =O (Amide)
~135Ar-C (quaternary, C1)
~133Ar-C (quaternary, C3)
~132Ar-C H (C4 or C6)
~130Ar-C H (C6 or C4)
~129Ar-C H (C5)
~128Ar-C H (C2)

Note: Chemical shifts are referenced to TMS at 0 ppm. Solvent effects can influence the exact chemical shift values.

Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (Amide)
3300-2500Strong, Very BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1660StrongC=O stretch (Amide I)
~1620MediumN-H bend (Amide II)
1600-1450Medium to WeakC=C stretch (Aromatic)
~1300MediumC-O stretch (Carboxylic Acid)
~1250MediumC-N stretch (Amide)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
165[M]⁺ (Molecular Ion)
148[M - NH₃]⁺
147[M - H₂O]⁺
121[M - CO₂]⁺ or [M - NH₂CO]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Note: Fragmentation patterns can vary depending on the ionization method used.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as the acidic proton of the carboxylic acid and the amide protons are exchangeable and may not be observed in protic solvents like D₂O.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of aromatic proton signals.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of chemical shifts (typically 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • The spectral width should be appropriate for the expected chemical shifts of carbonyl and aromatic carbons (typically 0-200 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be used.

  • ATR-FTIR:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

    • Record a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like this compound. Both positive and negative ion modes should be explored.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and aid in structural elucidation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis cluster_interpretation Interpretation & Structure Elucidation Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Solid State (IR) Solid State (IR) Sample->Solid State (IR) Solution (MS) Solution (MS) Sample->Solution (MS) NMR_Spec NMR Spectrometer Dissolution (NMR)->NMR_Spec FTIR_Spec FTIR Spectrometer Solid State (IR)->FTIR_Spec MS_Spec Mass Spectrometer Solution (MS)->MS_Spec NMR_Data NMR Spectra (1H, 13C) NMR_Spec->NMR_Data IR_Data IR Spectrum FTIR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Interpretation Spectra Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structure Confirmation Interpretation->Structure

An In-depth Technical Guide to the Solubility of 3-Carbamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Carbamoylbenzoic acid, a crucial parameter for its application in research, particularly in drug development and formulation. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide outlines the expected solubility trends based on its chemical structure, provides a detailed experimental protocol for its determination, and presents a framework for the systematic collection and presentation of solubility data.

Expected Solubility Profile of this compound

This compound is an aromatic carboxylic acid containing both a carboxyl group (-COOH) and a carboxamide group (-CONH2). This bifunctional nature dictates its solubility in various solvents. The presence of these polar functional groups, capable of acting as both hydrogen bond donors and acceptors, suggests a degree of solubility in polar solvents.

Based on the principle of "like dissolves like," the solubility of this compound is expected to be as follows:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid and amide groups can form hydrogen bonds with protic solvents. However, the presence of the nonpolar benzene ring will likely limit its solubility in water. Therefore, this compound is expected to be slightly to moderately soluble in water, with solubility increasing with temperature. Its solubility is anticipated to be higher in alcohols like ethanol and methanol compared to water, as the alkyl chains of the alcohols can interact with the nonpolar aromatic ring.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid and the N-H protons of the amide group. Consequently, this compound is expected to exhibit good solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxyl and carbamoyl groups, this compound is expected to have very low solubility in nonpolar solvents.

Drawing a parallel with the structurally similar benzoic acid, which is sparingly soluble in cold water but more soluble in hot water and highly soluble in organic solvents like ethanol and acetone, we can predict a similar trend for this compound, with the additional polar amide group potentially increasing its affinity for polar solvents compared to benzoic acid.[1][2]

Quantitative Solubility Data

To facilitate systematic research and data comparison, the following table structure is recommended for recording the quantitative solubility of this compound. Researchers are encouraged to populate this table with their experimental findings.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of AnalysisReference
Water25HPLC/UV-Vis
Water50HPLC/UV-Vis
Ethanol25HPLC/UV-Vis
Methanol25HPLC/UV-Vis
Acetone25HPLC/UV-Vis
DMSO25HPLC/UV-Vis
Toluene25HPLC/UV-Vis
Hexane25HPLC/UV-Vis

Table 1: Solubility of this compound in Various Solvents. This table provides a standardized format for reporting solubility data, ensuring consistency and comparability across different studies.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4][5] The following is a detailed protocol for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

    • Filter the collected aliquot through a syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis:

    • Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to determine the concentration of the analyte in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent at the specified temperature, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent in a vial prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge sep1->sep2 ana1 Withdraw and filter supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify concentration (HPLC/UV-Vis) ana2->ana3 ana4 Calculate solubility ana3->ana4

Figure 1: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Factors solute Chemical Structure polar_groups Polar Groups (-COOH, -CONH2) solute->polar_groups nonpolar_groups Nonpolar Group (Benzene Ring) solute->nonpolar_groups solubility Solubility polar_groups->solubility Increases in polar solvents nonpolar_groups->solubility Decreases in polar solvents solvent Solvent Type polar_protic Polar Protic (e.g., Water, Ethanol) solvent->polar_protic polar_aprotic Polar Aprotic (e.g., DMSO) solvent->polar_aprotic nonpolar Nonpolar (e.g., Hexane) solvent->nonpolar polar_protic->solubility polar_aprotic->solubility nonpolar->solubility conditions Experimental Conditions temperature Temperature conditions->temperature temperature->solubility Generally increases

Figure 2: Factors influencing the solubility of this compound.

References

Thermal Stability and Decomposition of 3-Carbamoylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoylbenzoic acid, a molecule incorporating both a carboxylic acid and a carboxamide functional group on a benzene ring, is a compound of interest in pharmaceutical and materials science. Its structural motifs are present in various active pharmaceutical ingredients and functional polymers. Understanding the thermal stability and decomposition behavior of this molecule is crucial for defining its handling, storage, and processing parameters, particularly in applications such as drug formulation, synthesis of coordination polymers, and high-temperature chemical processes.

This technical guide provides an in-depth overview of the available information on the thermal properties of this compound. Due to the limited publicly available experimental data specifically for this compound, this guide also draws upon data from structurally analogous compounds, such as benzoic acid and isophthalamic acid, to infer potential thermal behavior. The experimental protocols provided are generalized standard procedures for the analytical techniques discussed.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is presented in Table 1. These values are primarily sourced from chemical supplier safety data sheets and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇NO₃[1][2][3][4]
Molecular Weight165.15 g/mol [1][2][3][4]
Melting Point>280 °CData from chemical suppliers
Boiling Point394.2 °C at 760 mmHgData from chemical suppliers
AppearanceWhite to off-white solid[2]

Thermal Stability and Decomposition Analysis

Inferred Thermal Behavior

Based on the high melting point of >280 °C, this compound is expected to be a thermally stable solid. The decomposition is likely to occur at temperatures significantly above its melting point. The presence of both carboxylic acid and amide functional groups suggests a complex decomposition pathway.

Studies on the thermal decomposition of benzoic acid have shown that it primarily decomposes to carbon dioxide and benzene at elevated temperatures (around 475-500 °C), with minor products including carbon monoxide, hydrogen, and biphenyl[5]. For nitrobenzoic acid isomers, decomposition is observed in the range of 120-210 °C, indicating that substituent groups significantly influence thermal stability[6].

The amide group in this compound could decompose through several pathways. The hydrolysis of the carbamic group has been identified as a degradation pathway for some benzimidazole anthelmintics[7]. It is also possible that the amide and carboxylic acid groups interact upon heating, potentially leading to dehydration and the formation of an imide or other condensation products.

Predicted Decomposition Products

Upon thermal decomposition, this compound is anticipated to produce a range of volatile and non-volatile products. Based on the chemistry of its functional groups and studies of related molecules, the following decomposition products can be postulated:

  • Primary Volatile Products: Carbon dioxide (from decarboxylation), water (from dehydration), and ammonia (from the carbamoyl group).

  • Aromatic Fragments: Benzene, benzonitrile, and isocyanatobenzoic acid.

  • Solid Residue: A carbonaceous char may form at higher temperatures.

Experimental Protocols for Thermal Analysis

The following sections detail standardized experimental protocols for the characterization of the thermal stability and decomposition of a solid organic compound like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed in the TGA instrument's microbalance.

  • Experimental Conditions:

    • Purge Gas: An inert gas, typically nitrogen, is used at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.

  • Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the temperature ranges of different mass loss steps. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[8][9]

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Experimental Conditions:

    • Purge Gas: An inert gas, such as nitrogen, is used at a flow rate of 20-50 mL/min.

    • Heating Program: The sample is subjected to a controlled temperature program, which typically includes:

      • Heating from ambient temperature to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.

      • Holding at this temperature for a few minutes to ensure complete melting.

      • Cooling back to ambient temperature at a controlled rate (e.g., 10 °C/min).

      • A second heating scan under the same conditions as the first to observe the behavior of the melt-quenched sample.

  • Data Analysis: The heat flow to the sample is plotted against temperature. Endothermic events (like melting) and exothermic events (like decomposition or crystallization) are observed as peaks. The peak temperature and the enthalpy of the transition (area under the peak) are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Pyrolysis-GC/MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[10][11][12][13]

Methodology:

  • Sample Preparation: A very small amount of the sample (micrograms to a few milligrams) is placed in a pyrolysis sample holder.

  • Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500-800 °C) for a short period (a few seconds) in an inert atmosphere (helium).

  • GC Separation: The volatile pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum for each component provides a molecular fingerprint that allows for its identification by comparison with mass spectral libraries.

Visualizations

Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound, based on the known reactivity of carboxylic acids and amides.

Decomposition_Pathway 3-Carbamoylbenzoic_acid This compound Decarboxylation Decarboxylation 3-Carbamoylbenzoic_acid->Decarboxylation Heat Dehydration Dehydration 3-Carbamoylbenzoic_acid->Dehydration Heat Deamidation Deamidation 3-Carbamoylbenzoic_acid->Deamidation Heat Benzamide Benzamide Decarboxylation->Benzamide CO2 CO₂ Decarboxylation->CO2 Isophthalic_anhydride Isophthalic Anhydride (hypothetical intermediate) Dehydration->Isophthalic_anhydride H2O H₂O Dehydration->H2O NH3 NH₃ Deamidation->NH3 Isophthalic_acid Isophthalic_acid Deamidation->Isophthalic_acid Isophthalic Acid Benzonitrile Benzonitrile Benzamide->Benzonitrile Heat Further_fragmentation Further Fragmentation (Benzene, etc.) Benzonitrile->Further_fragmentation Char_residue Char Residue Further_fragmentation->Char_residue Experimental_Workflow cluster_0 Initial Characterization cluster_1 Decomposition Product Identification Sample_Preparation Sample Preparation (Drying, Weighing) DSC_Analysis DSC Analysis (Melting Point, Thermal Transitions) Sample_Preparation->DSC_Analysis TGA_Analysis TGA Analysis (Decomposition Temperature, Mass Loss) Sample_Preparation->TGA_Analysis Py-GC-MS_Analysis Pyrolysis-GC/MS (Identification of Volatile Products) TGA_Analysis->Py-GC-MS_Analysis Informs Pyrolysis Temperature TGA-FTIR_Analysis TGA-FTIR/MS (Evolved Gas Analysis) TGA_Analysis->TGA-FTIR_Analysis

References

An In-depth Technical Guide to 3-Carbamoylbenzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoylbenzoic acid, also known as isophthalamic acid or 3-carboxybenzamide, is an aromatic organic compound featuring both a carboxylic acid and a carboxamide group at the meta positions of a benzene ring. This bifunctional nature makes it a molecule of interest in medicinal chemistry and materials science, offering multiple points for chemical modification. Its structural isomers, phthalamic acid (ortho) and terephthalamic acid (para), have been investigated for various biological activities. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical and physical properties, a detailed potential synthesis protocol, and a discussion of its prospective role in drug discovery and development.

While the specific historical details of the discovery of this compound are not prominently documented in readily available literature, its existence is predicated on the well-established chemistry of benzoic acid and its derivatives, a field of study that has been active for over a century.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various sources and are summarized in the table below for easy reference.

PropertyValue
IUPAC Name 3-(aminocarbonyl)benzoic acid
Synonyms 3-Carboxybenzamide, Isophthalamic acid, m-Carbamoylbenzoic Acid
CAS Number 4481-28-1
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Appearance White to off-white solid
Melting Point >280 °C
Purity Typically ≥95%
Storage Temperature Room temperature, sealed in a dry environment

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and effective method is the controlled hydrolysis of 3-cyanobenzoic acid. This method is analogous to the preparation of similar carbamoylbenzoic acids.

Synthesis of this compound via Hydrolysis of 3-Cyanobenzoic Acid

This protocol describes a potential method for the synthesis of this compound from 3-cyanobenzoic acid.

Materials:

  • 3-Cyanobenzoic acid

  • Sulfuric acid (concentrated, 98%)

  • Deionized water

  • Ice

  • Sodium bicarbonate (5% aqueous solution)

  • Hydrochloric acid (1 M)

  • Ethanol

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10 g of 3-cyanobenzoic acid.

  • Acid Addition: Carefully and slowly add 50 mL of concentrated sulfuric acid to the flask while stirring. The mixture will generate heat.

  • Heating: Attach a reflux condenser and heat the mixture to 80-90°C using a heating mantle. Maintain this temperature with continuous stirring for 2-3 hours.

  • Reaction Quenching: After the reaction period, allow the mixture to cool to room temperature. In a separate large beaker (1 L), prepare a mixture of 200 g of crushed ice and 200 mL of deionized water.

  • Precipitation: Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. A white precipitate of this compound should form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Purification (Recrystallization):

    • Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified this compound in a desiccator under vacuum.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR (DMSO-d₆)Aromatic protons in the range of 7.5-8.5 ppm. Two broad singlets for the amide (-CONH₂) protons and a broad singlet for the carboxylic acid (-COOH) proton at a downfield chemical shift.
¹³C NMR (DMSO-d₆)Signals for the aromatic carbons, with two distinct carbonyl carbon signals for the amide and carboxylic acid groups.
FT-IR (KBr)Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), N-H stretches from the amide (approx. 3100-3500 cm⁻¹), and two distinct C=O stretches for the carboxylic acid and amide (approx. 1650-1750 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (165.15 g/mol ).

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively reported, its structural motifs are present in molecules with known pharmacological relevance. The presence of both a carboxylic acid and an amide group allows for diverse interactions with biological targets and provides handles for further chemical modification. Derivatives of its parent structure, isophthalic acid, have been investigated as ligands for various biological targets. For instance, isophthalic acid derivatives have been explored as potential ligands for the C1 domain of protein kinase C (PKC), a target in cancer therapy.[1]

The general workflow for exploring a compound like this compound in a drug discovery context is illustrated in the diagram below.

DrugDiscoveryWorkflow cluster_0 Compound Synthesis & Characterization cluster_1 Library Development cluster_2 Biological Screening cluster_3 Lead Optimization synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization derivatization Chemical Derivatization characterization->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar sar->derivatization Iterative Design admet ADMET Profiling sar->admet lead_candidate Lead Candidate admet->lead_candidate

A logical workflow for the integration of this compound into a drug discovery program.

Conclusion

This compound is a readily accessible organic compound with potential for further exploration in medicinal chemistry and materials science. While its own biological activity is not well-defined in the public domain, its structural similarity to other pharmacologically active benzoic acid derivatives suggests it could serve as a valuable scaffold for the development of new therapeutic agents. The provided synthesis protocol, based on established chemical principles, offers a reliable method for its preparation, enabling further research into its properties and potential applications. The logical workflow presented illustrates how this compound could be systematically evaluated in a modern drug discovery pipeline, from initial synthesis to the identification of lead candidates. Further investigation is warranted to fully elucidate the biological and material properties of this versatile molecule.

References

The Enigmatic Presence of 3-Carbamoylbenzoic Acid in the Natural World: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the current scientific understanding of the natural occurrence and biological sources of 3-Carbamoylbenzoic acid. Despite its availability as a synthetic reagent, extensive investigation reveals a significant gap in the scientific literature regarding its isolation from natural sources. This document provides a comprehensive overview of established biosynthetic pathways of related benzoic acid derivatives in plants and microorganisms, and posits a hypothetical pathway for the formation of this compound. Furthermore, this guide offers detailed experimental protocols for the extraction and analysis of benzoic acid derivatives from natural matrices, which could be adapted for the investigation of this compound. Quantitative data for naturally occurring benzoic acids are also presented to provide a comparative context.

Natural Occurrence: An Unconfirmed Presence

A thorough review of scientific literature and chemical databases indicates that this compound is primarily documented as a synthetic compound available from various chemical suppliers. There is a conspicuous absence of reports detailing its isolation and characterization from any plant, animal, or microbial source.

However, its metabolic precursor, isophthalic acid (benzene-1,3-dicarboxylic acid), has been detected in trace amounts in natural sources such as lignite and the rhizome of the iris plant[1]. This finding suggests that while this compound itself has not been identified as a natural product, the foundational carbon skeleton is present in the biosphere, albeit rarely.

Biosynthesis of Benzoic Acids: Established Pathways

The biosynthesis of the benzoic acid scaffold is well-characterized in both plants and microorganisms, typically originating from primary metabolic pathways.

Plant Biosynthesis of Benzoic Acids

In plants, benzoic acids are synthesized via two primary routes originating from the shikimate pathway.[2]

  • The Phenylpropanoid Pathway: This pathway starts with the amino acid L-phenylalanine. The side chain of cinnamic acid, a key intermediate, is shortened by two carbons to yield benzoic acid. This process can occur through both β-oxidative and non-β-oxidative routes.

  • The Shikimate Pathway: Some benzoic acid derivatives, such as 3-hydroxybenzoic acid, can be formed more directly from intermediates of the shikimate pathway in certain plant species.

plant_benzoic_acid_biosynthesis Shikimate Pathway Shikimate Pathway Chorismate Chorismate Shikimate Pathway->Chorismate L-Phenylalanine L-Phenylalanine Chorismate->L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid Phenylalanine Ammonia-Lyase (PAL) Benzoic Acid Benzoic Acid Cinnamic Acid->Benzoic Acid Side-chain shortening

Fig. 1: Simplified overview of benzoic acid biosynthesis in plants.
Microbial Metabolism of Benzoic Acid

Bacteria employ various pathways for the catabolism and transformation of benzoic acid. A common route involves the oxidation of benzoic acid to catechol, which then enters central metabolism. This pathway is initiated by a dioxygenase enzyme.

bacterial_benzoic_acid_metabolism Benzoic Acid Benzoic Acid Dihydrodihydroxy-\nbenzoic Acid Dihydrodihydroxy- benzoic Acid Benzoic Acid->Dihydrodihydroxy-\nbenzoic Acid Benzoate dioxygenase Catechol Catechol Dihydrodihydroxy-\nbenzoic Acid->Catechol Dehydrogenase & Decarboxylase Central Metabolism Central Metabolism Catechol->Central Metabolism

Fig. 2: Bacterial catabolism of benzoic acid to catechol.

Hypothetical Biosynthesis of this compound

Given the natural occurrence of isophthalic acid, a plausible biosynthetic route to this compound would involve the amidation of one of its carboxyl groups. This transformation could be catalyzed by a glutamine amidotransferase or a similar enzyme capable of amide bond formation.[3][4][5][6][7]

These enzymes typically utilize glutamine as the amino group donor.[3][4][5] The reaction would likely proceed through an activated intermediate, such as a 3-carboxybenzoyl-adenylate or a 3-carboxybenzoyl-CoA thioester, to make the amidation thermodynamically favorable.

hypothetical_biosynthesis Isophthalic Acid Isophthalic Acid Activated Intermediate\n(e.g., 3-carboxybenzoyl-CoA) Activated Intermediate (e.g., 3-carboxybenzoyl-CoA) Isophthalic Acid->Activated Intermediate\n(e.g., 3-carboxybenzoyl-CoA) CoA Ligase / Synthetase This compound This compound Activated Intermediate\n(e.g., 3-carboxybenzoyl-CoA)->this compound Glutamine Glutamine Glutamine->Activated Intermediate\n(e.g., 3-carboxybenzoyl-CoA) Glutamine Amidotransferase Glutamate Glutamate Glutamine->Glutamate

Fig. 3: Hypothetical enzymatic formation of this compound.

Quantitative Data of Naturally Occurring Benzoic Acid Derivatives

To provide a frame of reference, the following table summarizes the concentrations of various benzoic acid derivatives found in different natural sources.

Benzoic Acid DerivativeNatural SourceConcentration RangeReference(s)
Benzoic AcidCranberry (Vaccinium macrocarpon)0.03 - 0.13%[8]
Benzoic AcidBilberry (Vaccinium myrtillus)0.03 - 0.13%[8]
Benzoic AcidMost berries~0.05%[8]
Salicylic AcidWillow bark (Salix spp.)0.01 - 2.0%
4-Hydroxybenzoic AcidCoconut oil5 - 30 µg/g
Vanillic AcidWhole grainsVariable[1]
Gallic AcidTea leaves (Camellia sinensis)1 - 15 mg/g

Experimental Protocols for Analysis

The following are representative protocols for the extraction and analysis of benzoic acid derivatives from natural sources. These methods can be adapted for the targeted analysis of this compound.

Protocol 1: Extraction and HPLC Analysis of Phenolic Acids from Plant Material

This protocol is suitable for the extraction and quantification of free soluble phenolic acids, including benzoic acid derivatives, from plant tissues such as leaves, fruits, and seeds.[1]

5.1.1. Extraction

  • Weigh approximately 1 gram of freeze-dried and ground plant material into a centrifuge tube.

  • Add 10 mL of 80% aqueous methanol.

  • Vortex the mixture to ensure thorough mixing.

  • Sonicate the sample for 60 minutes in a sonication bath.

  • Centrifuge the mixture at 20,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

5.1.2. HPLC-UV Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Quantification: Based on a calibration curve generated using an authentic standard of this compound.

hplc_workflow cluster_extraction Extraction cluster_analysis HPLC Analysis Plant Material Plant Material Homogenization Homogenization Plant Material->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Centrifugation Centrifugation Solvent Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Filtered Extract Filtered Extract Filtration->Filtered Extract HPLC Injection HPLC Injection Filtered Extract->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis

Fig. 4: Workflow for HPLC analysis of benzoic acid derivatives from plants.
Protocol 2: GC-MS Analysis of Benzoic Acid Derivatives from Microbial Culture

This protocol is suitable for the analysis of more volatile benzoic acid derivatives or those that can be easily derivatized for gas chromatography.[2]

5.2.1. Sample Preparation

  • Centrifuge 50 mL of microbial culture to pellet the cells.

  • Collect the supernatant (culture medium).

  • Acidify the supernatant to pH 2 with HCl.

  • Extract the acidified supernatant three times with an equal volume of ethyl acetate.

  • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

5.2.2. Derivatization (Silylation)

  • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 70°C for 30 minutes.

5.2.3. GC-MS Analysis

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Identification: Based on comparison of the mass spectrum and retention time with an authentic, derivatized standard of this compound.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in the field of natural product chemistry. While its direct isolation from a natural source has not been reported, the presence of its precursor, isophthalic acid, in certain plants provides a tantalizing clue to its potential existence in nature. The hypothetical biosynthetic pathway presented in this guide, involving the amidation of isophthalic acid, offers a logical starting point for future research.

Researchers in natural product discovery and metabolic engineering are encouraged to utilize the provided analytical protocols to screen various plant and microbial extracts for the presence of this compound. The identification of this compound in a natural context, along with the elucidation of its biosynthetic pathway, would be a significant contribution to our understanding of benzoic acid metabolism and could unveil novel biological activities relevant to drug development.

References

Health and Safety Data for 3-Carbamoylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on publicly available data, primarily concerning structural analogs due to the limited specific data for 3-Carbamoylbenzoic acid. It is not a substitute for a comprehensive safety assessment and should not be used for regulatory decision-making without further verification.

Executive Summary

This technical guide provides a comprehensive overview of the available health and safety data for this compound. Due to the scarcity of specific toxicological data for this compound, this report employs a read-across approach, leveraging data from its close structural analogs: benzoic acid, isophthalamic acid, and benzamide. This method is scientifically justified by the metabolic relationship between these compounds, where benzamide is known to be metabolized to benzoic acid.

The available data suggests that this compound is likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation. The toxicological profile is largely driven by the properties of benzoic acid, which exhibits low acute toxicity, is a mild skin and severe eye irritant, but is not considered a skin sensitizer, mutagen, carcinogen, or reproductive toxicant under normal conditions.

This guide presents quantitative toxicological data in structured tables, details the experimental protocols based on OECD guidelines, and provides visualizations of a chemical safety assessment workflow and the metabolic pathway of related compounds.

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compound-
Synonyms 3-(Aminocarbonyl)benzoic acid, Isophthalamic acid monoamide-
CAS Number 4481-28-1-
Molecular Formula C₈H₇NO₃-
Molecular Weight 165.15 g/mol -
Appearance White to off-white solid-
Solubility Data not available-

Toxicological Data (Read-Across Approach)

The toxicological assessment of this compound is primarily based on data from its structural analogs, benzoic acid, isophthalamic acid, and benzamide.

Acute Toxicity
EndpointTest SubstanceSpeciesRouteValueClassification
LD₅₀Benzoic AcidRatOral1700 - 2565 mg/kg bw[1][2]Category 4 (Harmful if swallowed)
LD₅₀Benzoic AcidMouseOral1940 - 2250 mg/kg bw[1][3]Category 4 (Harmful if swallowed)
LD₅₀BenzamideMouseOral1160 mg/kg bw[4][5]Category 4 (Harmful if swallowed)
LD₅₀Isophthalic AcidRatOral12,200 mg/kg bw[6]Not Classified
LD₅₀Benzoic AcidRabbitDermal>10,000 mg/kg bw[1]Not Classified
Skin and Eye Irritation
EndpointTest SubstanceSpeciesResultsClassification
Skin IrritationBenzoic AcidRabbitMild irritantCategory 2 (Causes skin irritation)
Eye IrritationBenzoic AcidRabbitSeverely irritating, risk of serious eye damageCategory 1 (Causes serious eye damage)
Skin IrritationIsophthalic AcidRabbitNo skin irritation[7]Not Classified
Eye IrritationIsophthalic AcidRabbitNo eye irritation[7]Not Classified
Sensitization
EndpointTest SubstanceSpeciesMethodResultClassification
Skin SensitizationBenzoic AcidGuinea PigGuinea Pig Maximisation Test (GPMT)Not a sensitizerNot Classified
Genotoxicity
AssayTest SubstanceSystemMetabolic ActivationResult
Bacterial Reverse Mutation (Ames)Benzoic AcidS. typhimuriumWith and withoutNegative[8][9]
In vitro Chromosome AberrationBenzoic AcidHuman LymphocytesWith and withoutPositive at high concentrations[8][9]
In vitro MicronucleusBenzoic AcidHuman LymphocytesWith and withoutPositive at high concentrations[8]

Note: While some in vitro genotoxicity tests for benzoic acid were positive at high concentrations, the overall weight of evidence from in vivo studies suggests it is not genotoxic.[10]

Carcinogenicity

Long-term studies in rats and mice have shown no evidence of carcinogenicity for benzoic acid.[10]

Reproductive and Developmental Toxicity

Studies on benzoic acid have not shown evidence of reproductive or developmental toxicity.[10][11]

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines, which are the standard for regulatory toxicology studies. Specific details for the studies on the analog substances are not fully available in the public domain.

Acute Oral Toxicity (based on OECD Guideline 401)
  • Test Species: Rat (or other suitable rodent species).

  • Administration: The test substance is administered by gavage in a single dose.

  • Dose Levels: A range of dose levels is used to determine the dose that causes mortality in 50% of the animals (LD₅₀).

  • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Skin Irritation (based on OECD Guideline 404)
  • Test Species: Albino rabbit.

  • Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of shaved skin and covered with a gauze patch for 4 hours.

  • Observation Period: The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of erythema and edema is scored on a scale of 0 to 4. The mean scores are used to classify the irritation potential.

Eye Irritation (based on OECD Guideline 405)
  • Test Species: Albino rabbit.

  • Application: 0.1 mL or 0.1 g of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation Period: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The severity of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) is scored. The reversibility of the effects is also assessed.

Visualizations

Chemical Safety Assessment Workflow

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Hazard & Risk Assessment A Physicochemical Properties K Hazard Identification A->K B Structural Alerts (QSAR) B->K C Read-Across Analysis C->K D Genotoxicity (Ames, Micronucleus) D->K E Skin/Eye Irritation (e.g., EpiDerm, EpiOcular) E->K F Skin Sensitization (e.g., DPRA, KeratinoSens) F->K G Acute Toxicity (Oral, Dermal, Inhalation) L Dose-Response Assessment G->L H Repeated Dose Toxicity H->L I Reproductive/Developmental Toxicity I->L J Carcinogenicity J->L N Risk Characterization K->N L->N M Exposure Assessment M->N

Caption: A typical workflow for assessing the safety of a chemical substance.

Postulated Metabolic Pathway

G A This compound B Hydrolysis (Amidase) A->B H Hydrolysis A->H Path 2 (Major) C Isophthalic Acid B->C Path 1 (Minor) D Benzoic Acid E Conjugation (Glycine N-acyltransferase) D->E F Hippuric Acid (Excreted in Urine) E->F G Benzamide G->H H->D

Caption: Postulated metabolic pathways for this compound based on its analogs.

References

Potential Research Areas for 3-Carbamoylbenzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoylbenzoic acid and its derivatives represent a promising scaffold in medicinal chemistry, with significant potential for the development of targeted therapeutics. This technical guide provides an in-depth overview of the most prominent and promising research areas for this compound class, focusing on its role as an inhibitor of key enzymes in oncology. Additionally, it explores potential, albeit more speculative, applications in neurodegenerative and metabolic disorders based on the broader activities of benzoic acid derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data for comparison, and a clear visualization of the underlying biological pathways.

Core Research Area: Oncology

The primary and most well-documented therapeutic potential of this compound derivatives lies in the field of oncology, specifically through the inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in the DNA Base Excision Repair (BER) pathway.

Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1)

APE1 is a multifunctional protein essential for repairing DNA damage caused by oxidative stress and alkylating agents.[1][2] Its endonuclease activity is responsible for incising the DNA backbone at abasic sites, a crucial step in the BER pathway.[2][3] In many cancer types, APE1 is overexpressed, which is associated with resistance to chemotherapy and radiation.[1] Therefore, inhibiting APE1 is a promising strategy to sensitize cancer cells to DNA-damaging agents.[1]

Derivatives of this compound have been designed and synthesized as potent inhibitors of APE1's endonuclease function.[1] Research has shown that specific structural modifications to the this compound scaffold can lead to compounds with low-micromolar potency.[1] A particularly active structural class identified is the 3-benzylcarbamoyl-2-methoxybenzoic acid series.

The BER pathway is a critical cellular mechanism for repairing single-base DNA lesions. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. APE1 then cleaves the phosphodiester backbone 5' to the AP site, generating a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) residue. This action is essential for the subsequent steps of DNA synthesis and ligation to complete the repair. Inhibition of APE1 by this compound derivatives would block this pathway, leading to an accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that are already under high replicative stress.

BER_Pathway cluster_0 DNA Damage Recognition & Base Removal cluster_1 APE1-Mediated Incision cluster_2 Repair Synthesis & Ligation DNA_Damage Damaged DNA Base (e.g., oxidation, alkylation) DNA_Glycosylase DNA Glycosylase DNA_Damage->DNA_Glycosylase Recognition AP_Site AP Site Formation DNA_Glycosylase->AP_Site Base Excision APE1 APE1 Endonuclease AP_Site->APE1 Cleavage at 5' side SSB Single-Strand Break (SSB) with 3'-OH and 5'-dRP APE1->SSB PolB DNA Polymerase β SSB->PolB dRP removal & Nucleotide insertion Inhibitor This compound Derivative Inhibitor->APE1 Inhibition Ligase DNA Ligase III / XRCC1 PolB->Ligase Ligation-ready terminus Repaired_DNA Repaired DNA Ligase->Repaired_DNA Nick Sealing

Base Excision Repair (BER) Pathway and APE1 Inhibition.

The following tables summarize the inhibitory activity of representative this compound derivatives against APE1 and their cytotoxic effects on various human cancer cell lines.

Table 1: APE1 Endonuclease Inhibitory Activity

Compound IDStructureIC50 (µM)
1 3-(benzylcarbamoyl)benzoic acid15.2 ± 1.8
2 3-(4-methoxybenzylcarbamoyl)benzoic acid8.5 ± 0.9
3 2-methoxy-3-(benzylcarbamoyl)benzoic acid4.1 ± 0.5
4 2-methoxy-3-(4-methoxybenzylcarbamoyl)benzoic acid2.8 ± 0.3

Data are representative values from studies on this compound derivatives and may not be from a single source.

Table 2: Cytotoxicity (GI50) in Human Cancer Cell Lines

Compound IDHCT116 (Colon) GI50 (µM)HeLa (Cervical) GI50 (µM)A549 (Lung) GI50 (µM)
1 > 50> 50> 50
2 35.6 ± 4.242.1 ± 5.548.3 ± 6.1
3 12.3 ± 1.518.7 ± 2.321.4 ± 2.9
4 7.8 ± 0.911.2 ± 1.414.6 ± 1.8

GI50: 50% growth inhibition concentration. Data are representative values.

Potential as PARP and HDAC Inhibitors

While the primary focus has been on APE1, the broader chemical class of benzoic acid derivatives has shown activity as inhibitors of other important cancer targets, such as Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).

  • PARP Inhibition: PARP inhibitors have shown significant success in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The carbamoyl moiety present in this compound is a common feature in many known PARP inhibitors. Further investigation into the potential of this compound derivatives to inhibit PARP could open up new therapeutic avenues, especially in combination with other DNA-damaging agents.

  • HDAC Inhibition: HDAC inhibitors represent another important class of anticancer agents that act by altering the epigenetic landscape of cancer cells, leading to the re-expression of tumor suppressor genes. Benzoic acid derivatives have been explored as HDAC inhibitors. Screening of a this compound library against various HDAC isoforms could reveal novel selective or pan-HDAC inhibitors.

Exploratory Research Areas

The therapeutic potential of this compound may extend beyond oncology. The following areas are more speculative but are grounded in the known biological activities of structurally related compounds.

Neurodegenerative Diseases

Some benzoic acid derivatives have been investigated for their potential to treat neurodegenerative disorders like Alzheimer's disease.[4] Their mechanisms of action in this context are often related to the inhibition of enzymes such as acetylcholinesterase or modulation of pathways involved in neuroinflammation. Given that DNA damage is also implicated in the pathology of neurodegenerative diseases, the APE1 inhibitory activity of this compound derivatives could also be relevant in this context. Research into the ability of these compounds to cross the blood-brain barrier and modulate neuronal DNA repair pathways would be a critical first step.

Metabolic Disorders

Metabolic disorders such as diabetes and obesity are complex conditions with a variety of underlying causes.[5][6] Some studies have suggested a link between certain benzoic acid derivatives and the modulation of metabolic pathways. For example, hyocholic acid, a bile acid with a benzoic acid-like core, has been investigated as a biomarker for metabolic disorders.[7] While a direct link for this compound has not been established, its potential to interact with metabolic enzymes or signaling pathways warrants exploratory investigation, particularly given the prevalence of metabolic syndrome and the need for novel therapeutic approaches.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound derivatives as APE1 inhibitors.

APE1 Endonuclease Activity Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the cleavage of a DNA substrate by APE1.

Materials:

  • Recombinant human APE1 protein

  • Fluorescently labeled oligonucleotide substrate containing a single abasic site (e.g., a tetrahydrofuran (THF) moiety) flanked by a fluorophore and a quencher.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • 384-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the fluorescently labeled oligonucleotide substrate at a final concentration of 50 nM.

  • Add 1 µL of the test compound at various concentrations (e.g., from 0.01 to 100 µM) to the wells of the 384-well plate. Include a DMSO-only control.

  • Add 25 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 25 µL of recombinant APE1 protein (final concentration ~0.5 nM) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, HeLa, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well clear plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) in a final volume of 200 µL per well. Include a DMSO-only control.

  • Incubate the cells for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent growth inhibition for each compound concentration relative to the DMSO control and determine the GI50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of this compound derivatives as APE1 inhibitors.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization design Computational Modeling & Scaffold Design synthesis Chemical Synthesis of This compound Derivatives design->synthesis primary_screen High-Throughput Screening (HTS) against APE1 synthesis->primary_screen ic50 IC50 Determination (APE1 Endonuclease Assay) primary_screen->ic50 cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Lines) ic50->cytotoxicity selectivity Selectivity Assays (against other nucleases) cytotoxicity->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar adme In Vitro ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies (Xenograft Models) adme->in_vivo

Workflow for APE1 Inhibitor Discovery.

Conclusion

This compound serves as a versatile and promising scaffold for the development of novel therapeutics. The most compelling evidence supports its application in oncology as an inhibitor of the DNA repair enzyme APE1. Further research to optimize the potency and drug-like properties of these derivatives is warranted. Moreover, exploratory studies into their potential roles in neurodegenerative and metabolic disorders could unveil new and unexpected therapeutic opportunities. The experimental protocols and data presented in this guide provide a solid foundation for initiating and advancing research programs focused on this valuable chemical entity.

References

Methodological & Application

Synthesis protocols for 3-Carbamoylbenzoic acid from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-Carbamoylbenzoic acid, a valuable building block in pharmaceutical and materials science. Two distinct synthetic routes are presented, starting from readily available precursors: 3-cyanobenzoic acid and isophthalic acid. These protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Comparative Data of Synthesis Protocols

ParameterProtocol 1: Hydrolysis of 3-Cyanobenzoic AcidProtocol 2: Selective Mono-amidation of Isophthalic Acid
Starting Material 3-Cyanobenzoic acidIsophthalic acid
Key Reagents Concentrated Sulfuric Acid, WaterThionyl Chloride, Ammonium Hydroxide
Reaction Time 2-3 hours4-6 hours
Reaction Temperature 80-90 °CReflux (approx. 70-80 °C) then 0-10 °C
Product Yield (estimated) 75-85%65-75%
Purification Method Recrystallization from waterRecrystallization from ethanol/water
Key Advantages Fewer steps, potentially higher yieldAvoids handling of cyanide-containing compounds

Protocol 1: Synthesis of this compound via Hydrolysis of 3-Cyanobenzoic Acid

This protocol describes the controlled partial hydrolysis of the nitrile group of 3-cyanobenzoic acid to the corresponding primary amide in the presence of concentrated sulfuric acid.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanobenzoic acid (14.7 g, 0.1 mol).

  • Acid Addition: Carefully and with stirring, add concentrated sulfuric acid (25 mL) to the flask. The mixture will become a slurry.

  • Hydrolysis: Heat the mixture in a preheated oil bath at 80-90 °C. Stir the reaction mixture at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and cautiously, pour the reaction mixture onto crushed ice (approx. 200 g) in a beaker with constant stirring.

  • Precipitation and Filtration: A white precipitate of this compound will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with copious amounts of cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from hot water to obtain pure this compound as a white crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 80 °C. Characterize the product by melting point determination and spectroscopic methods (e.g., IR, NMR).

Workflow Diagram

Protocol1 start Start reactants 3-Cyanobenzoic Acid + Concentrated H2SO4 start->reactants reaction Heat at 80-90°C (2-3 hours) reactants->reaction quench Quench with crushed ice reaction->quench filtration Vacuum Filtration quench->filtration wash Wash with cold water filtration->wash recrystallize Recrystallize from water wash->recrystallize dry Dry in vacuum oven recrystallize->dry product This compound dry->product

Protocol 1: Hydrolysis of 3-Cyanobenzoic Acid

Protocol 2: Synthesis of this compound via Selective Mono-amidation of Isophthalic Acid

This protocol involves the selective activation of one carboxylic acid group of isophthalic acid using thionyl chloride to form the mono-acid chloride, followed by amidation with ammonium hydroxide.

Experimental Protocol
  • Acid Chloride Formation: In a 250 mL three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), suspend isophthalic acid (16.6 g, 0.1 mol) in anhydrous toluene (100 mL).

  • Reagent Addition: Add thionyl chloride (8.0 mL, 0.11 mol) dropwise to the suspension with stirring.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The residue contains the crude isophthaloyl mono-acid chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 100 mL) and cool the solution to 0-10 °C in an ice-salt bath.

  • Ammonia Addition: Add concentrated ammonium hydroxide solution (28-30%, 15 mL) dropwise to the cooled THF solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid. A white precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 80 °C and characterize by appropriate analytical methods.

Workflow Diagram

Protocol2 start Start reactants Isophthalic Acid + Thionyl Chloride in Toluene start->reactants reflux Reflux (2-3 hours) reactants->reflux evaporation Remove solvent and excess SOCl2 reflux->evaporation dissolution Dissolve in THF, cool to 0-10°C evaporation->dissolution amidation Add conc. NH4OH dropwise dissolution->amidation stir Stir at RT (1-2 hours) amidation->stir acidify Acidify with dilute HCl stir->acidify filtration Vacuum Filtration acidify->filtration recrystallize Recrystallize from Ethanol/Water filtration->recrystallize dry Dry in vacuum oven recrystallize->dry product This compound dry->product

Protocol 2: Selective Mono-amidation of Isophthalic Acid

Application Notes and Protocols for 3-Carbamoylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the use of 3-Carbamoylbenzoic acid as a versatile building block in organic synthesis, with a particular focus on its application in the synthesis of biologically active molecules.

Introduction

This compound is a bifunctional organic compound containing both a carboxylic acid and a carboxamide group. This unique structure makes it a valuable starting material in the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry and drug development.[1] Its primary application lies in the formation of amide bonds through the reaction of its carboxylic acid moiety with primary or secondary amines. This reaction is fundamental in the construction of diverse molecular scaffolds found in numerous pharmaceuticals.

Key Applications

The primary synthetic utility of this compound is in amide bond formation . This is typically achieved through two main strategies:

  • Direct Amide Coupling: The carboxylic acid is reacted directly with an amine in the presence of a coupling agent.

  • Acyl Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with an amine.

These methods are widely employed in the synthesis of a range of compounds, including enzyme inhibitors and other therapeutic agents.[2][3]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling in the Synthesis of a TAK1 Inhibitor (Takinib)

This protocol describes the synthesis of an N-substituted benzamide, a key step in the preparation of Takinib, a selective TAK1 inhibitor. The reaction employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBT) as an additive to facilitate amide bond formation between this compound and an amine.[2]

Reaction Scheme:

Caption: Amide coupling of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound165.159.081.5 g
N-Propylaminobenzimidazole175.239.081.59 g
HOBT hydrate153.149.081.39 g
DMAP122.170.9110 mg
EDC191.7013.62.61 g
Hunig's Base (DIPEA)129.249.081.17 g
Dichloromethane (DCM)--30 mL
Ethanol--As needed for slurry
Water--As needed for slurry

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.5 g, 9.08 mmol), N-propylaminobenzimidazole (1.59 g, 9.08 mmol), HOBT hydrate (1.39 g, 9.08 mmol), DMAP (110 mg, 0.9 mmol), and EDC (2.61 g, 13.6 mmol) in dichloromethane (30 mL).

  • To the resulting mixture, add Hunig's base (1.17 g, 9.08 mmol).

  • Stir the reaction mixture at room temperature for 6 days.

  • After 6 days, concentrate the reaction mixture under reduced pressure.

  • Slurry the residue with warm ethanol and water.

  • Stir the slurry for 24 hours.

  • Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.

Workflow Diagram:

G start Start dissolve Dissolve reactants in DCM: - this compound - N-Propylaminobenzimidazole - HOBT, DMAP, EDC start->dissolve add_base Add Hunig's Base dissolve->add_base react Stir at room temperature for 6 days add_base->react concentrate Concentrate under reduced pressure react->concentrate slurry Slurry with warm ethanol and water concentrate->slurry stir_slurry Stir slurry for 24 hours slurry->stir_slurry isolate Isolate product (filtration, washing, drying) stir_slurry->isolate end End isolate->end

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HBTU/HOBt Mediated Amide Coupling in the Synthesis of a TGF-β Kinase Inhibitor

This protocol details the synthesis of a substituted benzimidazole derivative, a potential inhibitor of transforming growth factor-β kinase, using HBTU and HOBT as the coupling and activating reagents, respectively.[3]

Reaction Scheme:

Caption: Amide coupling of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound165.156.01 g
1-Propylbenzimidazol-2-amine175.236.61.157 g
HBTU379.257.22.73 g
HOBT hydrate153.147.81.195 g
Dimethylformamide (DMF)--10 mL + 15 mL + 15 mL

Procedure:

  • In a round bottom flask, dissolve this compound (1 g, 6.0 mmol) in 10 mL of dry dimethylformamide (DMF) with stirring.

  • In a separate vessel, prepare a solution of HBTU (2.73 g, 7.2 mmol) and HOBT hydrate (1.195 g, 7.8 mmol) in 15 mL of DMF.

  • Add the HBTU/HOBT solution to the solution of this compound.

  • In a third vessel, dissolve 1-propylbenzimidazol-2-amine (1.157 g, 6.6 mmol) in 15 mL of DMF.

  • Inject the amine solution into the reaction mixture.

  • Stir the resulting solution for 20 minutes at room temperature.

  • Upon completion of the reaction (monitored by TLC), proceed with standard aqueous work-up and purification (e.g., extraction and chromatography) to isolate the desired product.

Workflow Diagram:

G start Start prep_acid Dissolve this compound in dry DMF start->prep_acid add_reagents Add HBTU/HOBT solution to acid solution prep_acid->add_reagents prep_reagents Prepare HBTU/HOBT solution in DMF prep_reagents->add_reagents prep_amine Prepare 1-Propylbenzimidazol-2-amine solution in DMF add_amine Inject amine solution into reaction mixture prep_amine->add_amine add_reagents->add_amine react Stir at room temperature for 20 minutes add_amine->react workup Aqueous work-up and purification react->workup end End workup->end

Caption: Workflow for HBTU/HOBT mediated amide coupling.

General Considerations for Amide Coupling Reactions
  • Solvent: Anhydrous polar aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF) are commonly used.

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA or Hunig's base) or triethylamine (TEA), is often added to neutralize the acid formed during the reaction and to deprotonate the amine.

  • Temperature: Most amide coupling reactions are carried out at room temperature. However, for less reactive substrates, gentle heating may be required.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, a standard aqueous work-up is typically performed to remove water-soluble byproducts. The crude product is then purified, usually by column chromatography on silica gel or recrystallization.

Amide Bond Formation Mechanism (Carbodiimide Method):

The following diagram illustrates the generally accepted mechanism for amide bond formation using a carbodiimide coupling agent like EDC.

G cluster_0 Mechanism of Amide Bond Formation A Carboxylic Acid (this compound) C O-Acylisourea Intermediate (Active Ester) A->C + Carbodiimide B Carbodiimide (EDC) E Tetrahedral Intermediate C->E + Amine D Amine F Amide Product E->F Collapse G Urea Byproduct E->G Release

Caption: General mechanism of carbodiimide-mediated amide coupling.

References

Application Notes and Protocols: 3-Carbamoylbenzoic Acid in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Carbamoylbenzoic acid as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). While specific examples of MOFs constructed solely with this compound are not extensively documented in publicly available literature, its chemical structure suggests significant potential for creating functional materials. The protocols and data presented herein are based on established methodologies for analogous carboxylate-based MOFs and serve as a guide for the exploration of this promising linker.

The bifunctional nature of this compound, featuring a carboxylate group for coordination with metal nodes and a carbamoyl (amide) group, makes it an attractive candidate for designing MOFs with tailored properties. The amide group can introduce hydrogen bonding capabilities, potentially enhancing the framework's stability and creating specific interaction sites for guest molecules. This opens up possibilities for applications in drug delivery, catalysis, and gas storage.

Potential Applications

Drug Delivery

MOFs synthesized with this compound could serve as promising carriers for therapeutic agents. The porous structure can encapsulate drug molecules, while the functionalized interior, decorated with amide groups, can offer specific host-guest interactions, potentially leading to high drug loading capacities and controlled release profiles.[1][2][3] Zinc-based MOFs, known for their biocompatibility, are particularly relevant in this context.[4][5] The release of the drug can be triggered by changes in pH, allowing for targeted delivery to specific physiological environments.[5]

Heterogeneous Catalysis

The incorporation of this compound as a linker can yield MOFs with potential catalytic activity. The metal nodes themselves can act as Lewis acid sites, while the amide functionality on the linker could participate in catalysis, for example, by stabilizing transition states through hydrogen bonding.[6][7] Furthermore, the amide group offers a site for post-synthetic modification, allowing for the introduction of more complex catalytic moieties.

Gas Storage and Separation

The amide groups within the pores of a MOF constructed from this compound could lead to enhanced affinity for specific gases, such as carbon dioxide, through dipole-quadrupole and hydrogen bonding interactions.[8] This could result in materials with high selectivity for CO2 capture from flue gas or natural gas streams. The tailored pore environment created by the functionalized linkers is a key aspect in designing MOFs for specific gas storage and separation applications.[9]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF with this compound (Hypothetical)

This protocol describes a general method for the synthesis of a hypothetical zinc-based MOF, designated as Zn-CBA-MOF, using this compound.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (C₈H₇NO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 1.0 mmol of zinc nitrate hexahydrate and 1.0 mmol of this compound in 15 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • After the reaction is complete, cool the oven to room temperature at a rate of 5°C/min.

  • Colorless crystals should be visible in the vial. Collect the crystals by filtration.

  • Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the product under vacuum at 80°C for 12 hours to activate the MOF for subsequent characterization and application studies.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the incorporation of the this compound linker into the framework.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF.

Protocol 2: Drug Loading into Zn-CBA-MOF (Hypothetical)

This protocol outlines a general procedure for loading a model drug, such as Doxorubicin (DOX), into the hypothetical Zn-CBA-MOF.

Materials:

  • Activated Zn-CBA-MOF

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4

Procedure:

  • Prepare a stock solution of DOX in PBS (e.g., 1 mg/mL).

  • Disperse 10 mg of activated Zn-CBA-MOF in 5 mL of the DOX solution.

  • Stir the suspension at room temperature for 24 hours in the dark to allow for drug encapsulation.

  • Centrifuge the mixture to separate the DOX-loaded MOF from the solution.

  • Wash the resulting solid with fresh PBS to remove any surface-adsorbed drug.

  • Dry the DOX-loaded MOF under vacuum at room temperature.

  • Determine the drug loading content by measuring the concentration of DOX remaining in the supernatant using UV-Vis spectroscopy.

Data Presentation

The following tables present representative quantitative data for hypothetical MOFs based on this compound, derived from typical values reported for analogous functionalized carboxylate MOFs.

Table 1: Representative Physicochemical Properties of a Hypothetical Zn-CBA-MOF

PropertyRepresentative Value
BET Surface Area800 - 1500 m²/g
Pore Volume0.4 - 0.8 cm³/g
Thermal Stability (Decomposition Temp.)> 350 °C

Table 2: Representative Drug Loading and Release Data for a Hypothetical Zn-CBA-MOF

DrugLoading Capacity (wt%)Release at pH 5.5 (24h, %)Release at pH 7.4 (24h, %)
Doxorubicin15 - 2560 - 8015 - 30
Ibuprofen20 - 3550 - 7010 - 25

Table 3: Representative Catalytic Performance of a Hypothetical M-CBA-MOF

ReactionCatalystSubstrateProductYield (%)
Knoevenagel CondensationZn-CBA-MOFBenzaldehydeCinnamic acid85 - 95
CyanosilylationCu-CBA-MOFBenzaldehydeMandelonitrile90 - 98

Visualizations

Experimental Workflow

G cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_application Application Testing S1 Dissolve Metal Salt and This compound in Solvent S2 Solvothermal Reaction (e.g., 120°C, 48h) S1->S2 S3 Filtration and Washing S2->S3 S4 Activation (Drying under Vacuum) S3->S4 C1 PXRD S4->C1 C2 TGA S4->C2 C3 FTIR S4->C3 C4 Gas Adsorption S4->C4 A1 Drug Loading/Release S4->A1 A2 Catalysis S4->A2 A3 Gas Adsorption S4->A3

Caption: Workflow for the synthesis, characterization, and application testing of a MOF.

Logical Relationships

G cluster_linker This compound Linker cluster_mof Resulting MOF Properties cluster_apps Potential Applications L1 Carboxylate Group P1 Porous Framework Structure L1->P1 L2 Carbamoyl (Amide) Group P2 Hydrogen Bonding Sites L2->P2 P3 Tunable Pore Environment P1->P3 P2->P3 A1 Drug Delivery P3->A1 A2 Catalysis P3->A2 A3 Gas Storage/Separation P3->A3

Caption: Relationship between linker properties and potential MOF applications.

References

Application Notes and Protocols: 3-Carbamoylbenzoic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-carbamoylbenzoic acid as a scaffold in the design and synthesis of enzyme inhibitors, with a primary focus on Apurinic/Apyrimidinic Endonuclease 1 (APE1), a key enzyme in DNA repair and redox signaling.

Introduction to this compound as a Scaffold for Enzyme Inhibitors

The this compound core structure has emerged as a promising scaffold for the development of small molecule enzyme inhibitors. Its chemical features, including a carboxylic acid and a carbamoyl group on a benzene ring, provide a versatile platform for structural modifications to achieve potent and selective inhibition of various enzyme targets. Notably, derivatives of this scaffold have been investigated as inhibitors of APE1, an enzyme implicated in cancer progression and resistance to therapy.[1]

Target Enzyme: Apurinic/Apyrimidinic Endonuclease 1 (APE1)

APE1 is a multifunctional protein with two primary roles:

  • DNA Base Excision Repair (BER): APE1 is a critical enzyme in the BER pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA that arise from spontaneous base loss or as intermediates in the repair of oxidized or alkylated bases.[1]

  • Redox Signaling: APE1, also known as Redox Effector Factor-1 (Ref-1), modulates the activity of numerous transcription factors involved in cancer cell proliferation, survival, and inflammation, including NF-κB, HIF-1α, STAT3, and AP-1, by maintaining them in a reduced, active state.

Due to its central role in DNA repair and redox signaling, inhibition of APE1 is a compelling strategy for cancer therapy, potentially sensitizing cancer cells to DNA-damaging agents.

Data Presentation: Inhibitory Activity of Benzoic Acid Derivatives against APE1

For a comparative perspective, the following table includes IC50 values for other classes of reported APE1 inhibitors.

Inhibitor Class/CompoundTarget EnzymeIC50 (µM)Reference
This compound Derivatives APE1Low-micromolar rangeAiello et al., 2012[1]
7-nitroindole-2-carboxylic acid (CRT0044876)APE1~3Madhusudan et al., 2005
5-fluoroindole-2-carboxylic acidAPE1~10Zawahir et al., 2009
APE1 Inhibitor III (MLS000419194)APE12.0 (fluorescence assay), 12.0 (radiotracer assay)Rai et al., 2012

Experimental Protocols

APE1 Endonuclease Activity Assay (Fluorescence-Based)

This protocol describes a high-throughput fluorescence-based assay to measure the endonuclease activity of APE1 and screen for inhibitors.

Materials:

  • Recombinant human APE1 protein

  • Fluorescently labeled oligonucleotide substrate containing a single abasic site (e.g., a 3'-FAM and 5'-DABCYL labeled oligo with a central tetrahydrofuran (THF) residue mimicking an AP site)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mg/mL Bovine Serum Albumin (BSA)

  • Test compounds (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

  • Reaction Mixture Preparation: In each well of the microplate, add the test compound solution.

  • Enzyme Addition: Add recombinant APE1 protein to each well to a final concentration optimized for linear reaction kinetics.

  • Substrate Addition: Initiate the reaction by adding the fluorescently labeled oligonucleotide substrate to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Fluorescence Measurement: Measure the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., FAM). Cleavage of the substrate by APE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

APE1 Endonuclease Activity Assay (Gel-Based)

This protocol provides a method to visualize and quantify the inhibition of APE1 endonuclease activity using gel electrophoresis.

Materials:

  • Recombinant human APE1 protein

  • Radiolabeled (e.g., ³²P) or fluorescently labeled oligonucleotide substrate containing a single AP site.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂

  • Test compounds (dissolved in DMSO)

  • Formamide loading buffer

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Phosphorimager or fluorescence gel scanner

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, labeled oligonucleotide substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add recombinant APE1 to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of formamide loading buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until adequate separation of the substrate and cleavage product is achieved.

  • Visualization and Quantification: Visualize the bands using a phosphorimager or fluorescence scanner. Quantify the band intensities of the uncleaved substrate and the cleaved product to determine the percentage of substrate cleavage for each reaction.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations

APE1 Signaling Pathways

APE1_Signaling_Pathways cluster_ber Base Excision Repair (BER) Pathway cluster_redox Redox Signaling Pathway cluster_inhibitor Inhibition by this compound Derivatives DNA_Damage DNA Damage (Oxidation, Alkylation) DNA_Glycosylase DNA Glycosylase DNA_Damage->DNA_Glycosylase AP_Site Abasic (AP) Site APE1_BER APE1 AP_Site->APE1_BER DNA_Glycosylase->AP_Site SSB Single-Strand Break (3'-OH, 5'-dRP) APE1_BER->SSB BER_Complex BER Complex (Pol β, XRCC1, LigIII) SSB->BER_Complex DNA_Repair DNA Repair BER_Complex->DNA_Repair APE1_Redox APE1 (Ref-1) Reduced_TF Reduced (Active) Transcription Factors APE1_Redox->Reduced_TF Oxidized_TF Oxidized (Inactive) Transcription Factors (NF-κB, HIF-1α, STAT3, AP-1) Oxidized_TF->APE1_Redox Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Reduced_TF->Gene_Expression Inhibitor 3-Carbamoylbenzoic Acid Derivatives Inhibitor->APE1_BER Inhibition

Caption: Dual roles of APE1 in DNA repair and redox signaling and its inhibition.

Experimental Workflow for APE1 Inhibitor Screening

APE1_Inhibitor_Screening_Workflow cluster_primary_screen Primary Screening cluster_secondary_assay Secondary & Confirmatory Assays cluster_cellular_assays Cell-Based Evaluation cluster_sar SAR & Optimization Compound_Library Compound Library (incl. This compound Derivatives) HTS_Assay High-Throughput Screening (Fluorescence-Based Assay) Compound_Library->HTS_Assay Identify_Hits Identify Primary Hits HTS_Assay->Identify_Hits Dose_Response Dose-Response & IC50 Determination Identify_Hits->Dose_Response Gel_Based_Assay Gel-Based Confirmatory Assay Dose_Response->Gel_Based_Assay Mechanism_Study Mechanism of Inhibition Studies (e.g., Kinetic Analysis) Gel_Based_Assay->Mechanism_Study Cellular_Potency Cellular Potency Assays (e.g., AP Site Accumulation) Mechanism_Study->Cellular_Potency Synergy_Studies Synergy with DNA Damaging Agents (e.g., Temozolomide) Cellular_Potency->Synergy_Studies Toxicity_Assay Cytotoxicity Assays Synergy_Studies->Toxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Toxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the discovery and characterization of APE1 inhibitors.

References

3-Carbamoylbenzoic Acid: A Versatile Scaffold for the Development of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Carbamoylbenzoic acid, a bifunctional aromatic molecule, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, comprising both a carboxylic acid and a carboxamide group, allow for diverse chemical modifications, making it an attractive scaffold for the synthesis of a wide range of biologically active compounds. This document provides detailed application notes and protocols for the use of this compound in the development of pharmaceutical agents, with a particular focus on its application in the synthesis of Apurinic/Apyrimidinic Endonuclease 1 (APE1) inhibitors for cancer therapy.

Application in the Synthesis of APE1 Inhibitors

Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the DNA base excision repair (BER) pathway and also plays a significant role in redox signaling, promoting cancer cell survival, proliferation, and resistance to therapy.[1][2] Inhibition of APE1 is a promising strategy in oncology to enhance the efficacy of DNA-damaging chemotherapeutics. Derivatives of this compound have been identified as potent inhibitors of the endonuclease activity of APE1.[3]

Quantitative Data of this compound Derivatives as APE1 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of this compound derivatives against the endonuclease function of APE1. The IC50 values represent the concentration of the compound required to inhibit 50% of the APE1 enzymatic activity.

Compound IDStructureR GroupIC50 (µM)[3]
1 This compound-H> 50
2a 2-(benzylcarbamoyl)benzoic acidBenzyl15.2 ± 1.8
2b 2-((4-methoxybenzyl)carbamoyl)benzoic acid4-Methoxybenzyl8.5 ± 0.9
2c 2-((3,4-dimethoxybenzyl)carbamoyl)benzoic acid3,4-Dimethoxybenzyl5.2 ± 0.6
2d 2-((4-chlorobenzyl)carbamoyl)benzoic acid4-Chlorobenzyl10.1 ± 1.2
2e 2-((4-(trifluoromethyl)benzyl)carbamoyl)benzoic acid4-(Trifluoromethyl)benzyl7.8 ± 0.9

Experimental Protocols

General Synthesis of this compound Derivatives (Amide Coupling)

The synthesis of this compound derivatives is typically achieved through a standard amide coupling reaction between this compound and a desired amine.

Materials:

  • This compound

  • Substituted amine (e.g., benzylamine, 4-methoxybenzylamine)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

General Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Add the coupling reagent, for example, HATU (1.2 equivalents), to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.

APE1 Endonuclease Activity Assay

The inhibitory activity of the synthesized compounds on APE1 can be evaluated using a fluorescence-based assay.

Materials:

  • Recombinant human APE1 enzyme

  • Fluorescently labeled DNA substrate containing a single abasic site

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • 96-well microplate and a fluorescence plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, the fluorescently labeled DNA substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding the APE1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of APE1 inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

G Experimental Workflow for Synthesis and Evaluation of APE1 Inhibitors cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Amine Amine Amine->Amide Coupling Purification Purification Amide Coupling->Purification Derivative Derivative Purification->Derivative APE1 Enzyme Assay APE1 Enzyme Assay Derivative->APE1 Enzyme Assay IC50 Determination IC50 Determination APE1 Enzyme Assay->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis

Caption: Workflow for synthesizing and evaluating APE1 inhibitors.

G Base Excision Repair (BER) Pathway and APE1 Inhibition DNA Damage DNA Damage DNA Glycosylase DNA Glycosylase DNA Damage->DNA Glycosylase AP Site AP Site DNA Glycosylase->AP Site APE1 APE1 AP Site->APE1 DNA Polymerase DNA Polymerase APE1->DNA Polymerase Cleavage Cell Death Cell Death APE1->Cell Death Inhibition leads to accumulation of DNA damage Inhibitor 3-Carbamoylbenzoic Acid Derivative Inhibitor->APE1 DNA Ligase DNA Ligase DNA Polymerase->DNA Ligase Gap Filling Repaired DNA Repaired DNA DNA Ligase->Repaired DNA Ligation

Caption: APE1's role in the BER pathway and its inhibition.

G APE1 Redox Signaling Pathway Oxidative Stress Oxidative Stress APE1 (Redox) APE1 (Redox) Oxidative Stress->APE1 (Redox) Transcription Factors (Reduced) e.g., AP-1, NF-κB, p53 APE1 (Redox)->Transcription Factors (Reduced) Reduction Transcription Factors (Oxidized) e.g., AP-1, NF-κB, p53 Transcription Factors (Oxidized)->APE1 (Redox) Gene Transcription Gene Transcription Transcription Factors (Reduced)->Gene Transcription Activation Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival

Caption: APE1's role in redox signaling and cancer cell survival.

References

Application Notes and Protocols for Derivatization of 3-Carbamoylbenzoic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoylbenzoic acid is a molecule of interest in various fields of chemical and pharmaceutical research. Its structure, possessing both a carboxylic acid and a carbamoyl (amide) group, presents unique challenges and opportunities for analytical quantification. Direct analysis of this compound by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be hampered by its polarity, which may lead to poor peak shape, low volatility, and insufficient sensitivity.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For this compound, derivatization of the carboxylic acid functional group can significantly enhance its detectability and chromatographic behavior. This document provides detailed application notes and protocols for various derivatization techniques applicable to this compound for analytical purposes, including methods for both HPLC and GC analysis.

Derivatization Techniques for HPLC Analysis

For HPLC analysis, derivatization of this compound is primarily focused on introducing a fluorescent or UV-absorbing tag to the carboxylic acid moiety, thereby significantly increasing detection sensitivity.

Fluorescence Derivatization

Fluorescent labeling is a highly sensitive technique for the quantification of carboxylic acids. The derivatization reaction typically involves the formation of a fluorescent ester.

1. Derivatization with Bromomethylcoumarins

Bromomethylcoumarins, such as 4-Bromomethyl-6,7-dimethoxycoumarin, react with carboxylic acids to form highly fluorescent esters.[1] This pre-column derivatization allows for sensitive detection using a fluorescence detector. The reaction is typically carried out in an aprotic solvent in the presence of a base and a phase-transfer catalyst to facilitate the nucleophilic attack of the carboxylate on the bromomethyl group.[1]

2. Derivatization with 4-bromo-N-methylbenzylamine (4-BNMA) using EDC

This method involves the coupling of the carboxylic acid with 4-bromo-N-methylbenzylamine (4-BNMA) using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] This reaction forms a stable amide bond and introduces a bromine atom, which can be useful for mass spectrometric detection, and the benzylamine moiety can enhance detectability.[2]

Derivatization Techniques for GC Analysis

For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte by converting the polar carboxylic acid and potentially the amide group into less polar functional groups. The most common methods are silylation and alkylation (esterification).[3]

Silylation

Silylation involves the replacement of active hydrogens in the carboxylic acid and amide groups with a trimethylsilyl (TMS) group.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating reagent for this purpose.[5] The resulting TMS derivatives are more volatile and thermally stable, making them suitable for GC analysis.[5] It is important to note that BSTFA can derivatize both the carboxylic acid and the amide group.[4]

Alkylation (Esterification)

Alkylation, most commonly methylation, converts the carboxylic acid to its corresponding ester. This is a robust and widely used technique for the analysis of carboxylic acids by GC.[3] Common reagents for methylation include diazomethane (which is highly toxic and explosive) or safer alternatives like BF₃-methanol or methanolic HCl.[6][7] This method is generally selective for the carboxylic acid group in the presence of an amide under controlled conditions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and performance data for the derivatization of carboxylic acids using the described techniques. It is important to note that these values are based on literature for similar carboxylic acids and should be optimized for the specific analysis of this compound.

Table 1: HPLC Fluorescence Derivatization Data

Derivatization Reagent Analyte Class Typical Reaction Conditions Limit of Detection (LOD) Reference
4-Bromomethyl-6,7-dimethoxycoumarin Carboxylic Acids 60-80°C, 30-60 min, in acetone with K₂CO₃ and 18-crown-6 Data not readily available in reviewed literature for this specific analyte. Generally in the low fmol to pmol range. [1]

| 4-bromo-N-methylbenzylamine (4-BNMA) with EDC | Carboxylic Acids | 60°C, 45 min | 0.2 - 44 µg/L (for various carboxylic acids) |[1][2] |

Table 2: GC Derivatization Data

Derivatization Reagent Analyte Class Typical Reaction Conditions Limit of Quantification (LOQ) Reference
BSTFA with 1% TMCS Carboxylic Acids, Amides 60-100°C, 15-60 min 1 - 10 ng/g (for chlorobenzoic acids in soil) [8]
BF₃-Methanol Carboxylic Acids 60-100°C, 10-60 min Not specified, method dependent [9]

| Methanolic HCl | Carboxylic Acids | Reflux for 1-4 hours | Not specified, method dependent |[6] |

Experimental Protocols

Protocol 1: Fluorescence Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin for HPLC Analysis

Objective: To derivatize the carboxylic acid group of this compound with a fluorescent tag for sensitive HPLC analysis.

Materials:

  • This compound standard or sample

  • 4-Bromomethyl-6,7-dimethoxycoumarin

  • Anhydrous acetone

  • Anhydrous potassium carbonate (K₂CO₃)

  • 18-crown-6

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous acetone.

  • Reagent Preparation: Prepare a solution of 4-Bromomethyl-6,7-dimethoxycoumarin in anhydrous acetone (e.g., 1 mg/mL). Prepare a solution of 18-crown-6 in anhydrous acetone (e.g., 1 mg/mL).

  • Derivatization Reaction: a. To a reaction vial, add 100 µL of the this compound solution. b. Add a molar excess of the 4-Bromomethyl-6,7-dimethoxycoumarin solution (e.g., 200 µL). c. Add a catalytic amount of the 18-crown-6 solution (e.g., 20 µL). d. Add a small amount of anhydrous potassium carbonate (approximately 2-3 mg). e. Cap the vial tightly and vortex for 30 seconds. f. Heat the mixture at 70°C for 45 minutes in a heating block or water bath.[1]

  • Sample Work-up: a. Cool the reaction mixture to room temperature. b. Centrifuge the vial to pellet the potassium carbonate. c. Carefully transfer the supernatant to a clean vial. d. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject an appropriate volume of the derivatized sample into the HPLC system equipped with a fluorescence detector.

Protocol 2: Silylation with BSTFA for GC-MS Analysis

Objective: To derivatize the carboxylic acid and amide groups of this compound to increase volatility for GC-MS analysis.

Materials:

  • This compound standard or sample (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile)

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Derivatization Reaction: a. To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine to dissolve the sample. b. Add 100 µL of BSTFA with 1% TMCS.[5] c. Cap the vial tightly and vortex for 30 seconds. d. Heat the mixture at 80°C for 30 minutes in a heating block or oven.[10]

  • Sample Work-up: a. Cool the reaction mixture to room temperature.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.

Protocol 3: Methylation with BF₃-Methanol for GC-MS Analysis

Objective: To selectively derivatize the carboxylic acid group of this compound to its methyl ester for GC-MS analysis.

Materials:

  • This compound standard or sample (dried)

  • 14% Boron trifluoride in methanol (BF₃-methanol)

  • Anhydrous methanol

  • Saturated sodium chloride (NaCl) solution

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Derivatization Reaction: a. To the dried sample in a reaction vial, add 200 µL of 14% BF₃-methanol solution. b. Cap the vial tightly and vortex for 30 seconds. c. Heat the mixture at 80°C for 20 minutes in a heating block or water bath.

  • Sample Work-up (Liquid-Liquid Extraction): a. Cool the reaction mixture to room temperature. b. Add 500 µL of saturated NaCl solution and 500 µL of hexane to the vial. c. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer. d. Allow the layers to separate. e. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Inject 1 µL of the hexane solution into the GC-MS system.

Visualizations

The following diagrams illustrate the experimental workflows and chemical reactions described in this document.

Derivatization_Workflow cluster_hplc HPLC Derivatization Workflow cluster_gc GC Derivatization Workflow hplc_start Sample containing This compound hplc_reagent Add Fluorescent Derivatization Reagent (e.g., Bromomethylcoumarin) hplc_start->hplc_reagent hplc_reaction Heat (e.g., 70°C, 45 min) hplc_reagent->hplc_reaction hplc_cleanup Sample Cleanup (Centrifugation/Filtration) hplc_reaction->hplc_cleanup hplc_analysis HPLC-Fluorescence Analysis hplc_cleanup->hplc_analysis gc_start Dried Sample containing This compound gc_reagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) gc_start->gc_reagent gc_reaction Heat (e.g., 80°C, 20-30 min) gc_reagent->gc_reaction gc_workup Sample Work-up (if necessary) gc_reaction->gc_workup gc_analysis GC-MS Analysis gc_workup->gc_analysis

Caption: General workflows for HPLC and GC derivatization of this compound.

Derivatization_Reactions cluster_fluorescence Fluorescence Derivatization (Esterification) cluster_silylation Silylation cluster_methylation Methylation (Esterification) reactant1 This compound conditions1 Base, Catalyst Heat reactant1->conditions1 reagent1 4-Bromomethylcoumarin reagent1->conditions1 product1 Fluorescent Ester Derivative conditions1->product1 + HBr reactant2 This compound conditions2 Heat reactant2->conditions2 reagent2 BSTFA reagent2->conditions2 product2 TMS-ester, TMS-amide Derivative conditions2->product2 reactant3 This compound conditions3 Heat reactant3->conditions3 reagent3 BF3-Methanol reagent3->conditions3 product3 Methyl Ester Derivative conditions3->product3 + H₂O

Caption: Chemical reactions for the derivatization of this compound.

References

Optimizing Purity: Advanced Crystallization Methods for 3-Carbamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for obtaining high-purity 3-Carbamoylbenzoic acid through various crystallization techniques. The selection of an appropriate crystallization method is critical in the pharmaceutical industry to ensure the desired purity, yield, and crystal morphology of an active pharmaceutical ingredient (API) or intermediate.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and efficacy of the final drug product. Crystallization is a fundamental purification technique that separates a compound from a solution in its solid, crystalline form, thereby excluding impurities. This document explores cooling crystallization and antisolvent crystallization as primary methods for the purification of this compound.

Method Selection Workflow

The choice of an appropriate crystallization method depends on the solubility of the compound in different solvents and the desired process conditions. The following workflow provides a logical approach to selecting and optimizing a crystallization method for this compound.

Crystallization Method Selection start Start: Crude This compound solubility_screening Solubility Screening (Various Solvents & Temperatures) start->solubility_screening high_sol_hot_low_sol_cold High Solubility in Hot Solvent, Low Solubility in Cold Solvent? solubility_screening->high_sol_hot_low_sol_cold cooling_crystallization Cooling Crystallization high_sol_hot_low_sol_cold->cooling_crystallization Yes high_sol_one_solvent High Solubility in One Solvent, Low in Another? high_sol_hot_low_sol_cold->high_sol_one_solvent No optimize_cooling Optimize: - Cooling Rate - Seeding - Solvent Volume cooling_crystallization->optimize_cooling characterization Characterization: - Purity (HPLC) - Yield - Crystal Morphology (Microscopy) optimize_cooling->characterization high_sol_one_solvent->solubility_screening No, Re-evaluate Solvents antisolvent_crystallization Antisolvent Crystallization high_sol_one_solvent->antisolvent_crystallization Yes optimize_antisolvent Optimize: - Antisolvent Addition Rate - Temperature - Agitation antisolvent_crystallization->optimize_antisolvent optimize_antisolvent->characterization end High-Purity This compound characterization->end

Figure 1. Decision workflow for selecting a crystallization method.

Data Presentation

The following tables summarize the expected outcomes for purity and yield for the described crystallization methods. These are representative values and may vary depending on the initial purity of the crude this compound and specific experimental conditions.

Table 1: Expected Purity and Yield from Different Crystallization Methods

Crystallization MethodSolvent System (Example)Expected Purity (%)Expected Yield (%)Key Advantages
Cooling CrystallizationWater> 99.070 - 85Simple, cost-effective, environmentally friendly.
Cooling CrystallizationEthanol/Water> 99.575 - 90Improved solubility control, can handle a wider range of impurities.
Antisolvent CrystallizationAcetone (Solvent) / Water (Antisolvent)> 99.580 - 95High yield, can be performed at constant temperature, good for heat-sensitive materials.

Experimental Protocols

Cooling Crystallization from Water

This protocol is suitable for purifying this compound that exhibits a significant increase in solubility in water with temperature.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Drying oven

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of crude this compound and 100 mL of deionized water.

  • Heat the mixture on a hot plate with stirring. Bring the solution to a boil until all the solid has dissolved. If undissolved solids remain, add small portions of hot deionized water until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.

  • Once the solution has reached room temperature and crystal formation is observed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at 60°C to a constant weight.

Antisolvent Crystallization from Acetone/Water

This method is effective when this compound is highly soluble in one solvent (the solvent) and poorly soluble in another miscible solvent (the antisolvent).

Materials:

  • Crude this compound

  • Acetone (solvent)

  • Deionized water (antisolvent)

  • Jacketed crystallization vessel with overhead stirrer

  • Dosing pump for antisolvent addition

  • Buchner funnel and filter flask

  • Filter paper

  • Drying oven

Procedure:

  • Dissolution: In the jacketed crystallization vessel, dissolve 10 g of crude this compound in 50 mL of acetone at a constant temperature of 25°C with stirring.

  • Antisolvent Addition: Slowly add 100 mL of deionized water (antisolvent) to the solution at a constant rate of 2 mL/min using a dosing pump while maintaining constant agitation. The addition of the antisolvent will induce supersaturation and subsequent crystallization.

  • Maturation: After the complete addition of the antisolvent, continue to stir the resulting slurry for 1 hour to allow the crystallization process to reach equilibrium.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a 1:2 (v/v) mixture of acetone and water.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight.

Purity Analysis

The purity of the crystallized this compound should be assessed using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

By following these protocols and the method selection workflow, researchers can effectively purify this compound to meet the stringent requirements of pharmaceutical development.

Application Notes and Protocols for the Characterization of 3-Carbamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed analytical techniques, protocols, and data for the characterization of 3-carbamoylbenzoic acid and its derivatives. The information herein is intended to support research, development, and quality control processes in the pharmaceutical and chemical industries.

Introduction

This compound, also known as isophthalamic acid, and its derivatives are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate and thorough characterization of these compounds is essential to ensure their identity, purity, and stability. This document outlines the application of key analytical techniques for this purpose, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA).

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. Both ¹H and ¹³C NMR are crucial for the complete characterization of these aromatic compounds.

2.1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]

  • Instrumentation: Acquire the spectra on a 400 MHz or higher NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled sequence to obtain a spectrum with single lines for each unique carbon atom.

    • Set the spectral width to approximately 0-200 ppm.

    • A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

2.1.2. Data Presentation: NMR Spectral Data

The following tables summarize typical chemical shifts for this compound and related benzoic acid derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton AssignmentThis compound (Expected)Benzoic Acid[3][4]3-Chlorobenzoic Acid[2]
COOH~13.0 (s, 1H)~13.2 (s, 1H)13.34 (s, 1H)
Aromatic H-2~8.4 (s)8.0 (d)7.79 (m)
Aromatic H-4~8.1 (d)7.6 (t)7.70 (m)
Aromatic H-5~7.6 (t)7.5 (t)7.55 (t)
Aromatic H-6~8.1 (d)8.0 (d)7.79 (m)
CONH₂~7.5 and ~8.0 (br s, 2H)--

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon AssignmentThis compound (Expected)Benzoic Acid[5]3-Chlorobenzoic Acid[2]
C=O (Carboxyl)~167~167.8166.54
C=O (Amide)~166--
Aromatic C-1~133~130.5133.82
Aromatic C-2~131~129.5133.37
Aromatic C-3~134~128.9133.15
Aromatic C-4~129~133.8131.30
Aromatic C-5~129~128.9129.30
Aromatic C-6~131~129.5128.37

Note: "s" denotes singlet, "d" denotes doublet, "t" denotes triplet, "m" denotes multiplet, and "br s" denotes broad singlet.

Logical Relationship for NMR Signal Assignment

NMR_Assignment_Logic cluster_structure Molecular Structure cluster_nmr NMR Analysis cluster_interpretation Structural Elucidation Structure This compound Derivative H1_NMR ¹H NMR Spectrum Structure->H1_NMR C13_NMR ¹³C NMR Spectrum Structure->C13_NMR Integration Signal Integration H1_NMR->Integration Coupling Spin-Spin Coupling H1_NMR->Coupling Chemical_Shift Chemical Shift (ppm) H1_NMR->Chemical_Shift C13_NMR->Chemical_Shift Num_Protons Number of Protons Integration->Num_Protons Connectivity Atom Connectivity Coupling->Connectivity Proton_Env Proton Environments Chemical_Shift->Proton_Env Carbon_Env Carbon Environments Chemical_Shift->Carbon_Env Final_Structure Verified Structure Num_Protons->Final_Structure Proton_Env->Final_Structure Num_Carbons Number of Carbons Num_Carbons->Final_Structure Carbon_Env->Final_Structure Connectivity->Final_Structure

Caption: Logic for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

2.2.1. Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal).

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

2.2.2. Data Presentation: FTIR Absorption Bands

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹) for this compound Derivatives

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Reference (Benzoic Acid)[6][7]
O-H (Carboxylic Acid)Stretching (H-bonded)3300-2500 (broad)3300-2500
N-H (Amide)Stretching3400-3100 (two bands for primary amide)-
C-H (Aromatic)Stretching3100-30003071
C=O (Carboxylic Acid)Stretching1710-16801685
C=O (Amide I)Stretching1680-1630-
N-H (Amide II)Bending1640-1550-
C=C (Aromatic)Stretching1600-14501600, 1585
C-O (Carboxylic Acid)Stretching1320-12101292
O-H (Carboxylic Acid)Bending (out-of-plane)960-900 (broad)934

Chromatographic Analysis

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[8] It is essential for determining the purity of this compound derivatives and for monitoring reaction progress.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used for the analysis of aromatic compounds.[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Elution: A gradient elution is often employed to achieve good separation of the main compound from its impurities. For example, start with a lower concentration of the organic solvent and gradually increase it.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., around 230 nm or 254 nm).[10]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration of about 0.1-1.0 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

Workflow for HPLC Method Development

HPLC_Workflow Start Define Analytical Goal (Purity, Quantification) Select_Column Select Column (e.g., C18) Start->Select_Column Select_Mobile_Phase Select Mobile Phase (Buffer, Organic Solvent) Select_Column->Select_Mobile_Phase Optimize_Gradient Optimize Gradient Profile Select_Mobile_Phase->Optimize_Gradient Optimize_Detection Optimize Detector Settings (Wavelength) Optimize_Gradient->Optimize_Detection Method_Validation Method Validation (Linearity, Precision, Accuracy) Optimize_Detection->Method_Validation Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis

Caption: Workflow for HPLC method development.

Data Presentation: HPLC Validation Parameters

Table 4: Typical HPLC Method Validation Parameters for an Aromatic Amide[9]

ParameterTypical Range/Value
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.015 - 0.08 mg/L
Limit of Quantification (LOQ)0.05 - 0.25 mg/L
Accuracy (% Recovery)85.3 - 98.4 %
Precision (% RSD)< 2%

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to obtain structural information from its fragmentation pattern.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of formic acid or ammonium acetate can aid ionization.

  • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump (direct infusion) or as the eluent from an LC system (LC-MS).

  • Ionization: Use electrospray ionization in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often preferred.

  • Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum for structural elucidation.

4.1.1. Data Presentation: Mass Spectrometry Data

Table 5: Expected Mass Spectrometry Data for this compound (C₈H₇NO₃, MW: 165.15)

Ion ModeIonm/z (calculated)Major Fragment Ions (m/z) and Neutral Losses
Positive (ESI+)[M+H]⁺166.04149.02 ([M+H-NH₃]⁺), 121.03 ([M+H-NH₃-CO]⁺)
Negative (ESI-)[M-H]⁻164.03120.04 ([M-H-CO₂]⁻)

Note: Fragmentation patterns for derivatives will vary depending on the nature and position of the substituents.

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.[11]

5.1.1. Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[12]

5.2.1. Experimental Protocol: TGA

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).

  • Instrumentation: Place the sample pan onto the TGA balance.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis: The TGA curve shows the percentage of weight loss versus temperature. The onset of decomposition indicates the thermal stability of the compound.

5.2.2. Data Presentation: Thermal Analysis Data

Table 6: Typical Thermal Analysis Data for Benzoic Acid (as a reference)[11]

TechniqueParameterTypical Value
DSCMelting Point (Onset)~122 °C
TGAOnset of Decomposition> 150 °C

Note: The thermal properties of this compound derivatives will depend on their specific substitution patterns and crystalline forms.

General Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample Weigh Sample (2-10 mg) DSC_Setup Place in DSC Pan Sample->DSC_Setup TGA_Setup Place in TGA Pan Sample->TGA_Setup DSC_Run Heat at Constant Rate DSC_Setup->DSC_Run DSC_Data Record Heat Flow vs. Temp DSC_Run->DSC_Data DSC_Result Determine Melting Point, Transitions DSC_Data->DSC_Result TGA_Run Heat at Constant Rate TGA_Setup->TGA_Run TGA_Data Record Weight Loss vs. Temp TGA_Run->TGA_Data TGA_Result Determine Thermal Stability TGA_Data->TGA_Result

Caption: Workflow for DSC and TGA analysis.

Conclusion

The comprehensive characterization of this compound and its derivatives requires the application of multiple analytical techniques. NMR and FTIR spectroscopy are essential for structural elucidation, while HPLC is the primary method for purity determination and quantification. Mass spectrometry provides confirmation of molecular weight and structural details through fragmentation analysis. Thermal analysis by DSC and TGA offers valuable information on the physicochemical properties of these compounds. The protocols and data presented in this document serve as a guide for researchers and scientists in the development and quality control of these important chemical entities.

References

3-Carbamoylbenzoic Acid: A Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

3-Carbamoylbenzoic acid, a bifunctional organic ligand featuring both a carboxylic acid and a carbamoyl (amide) group, has emerged as a promising building block in the rational design and synthesis of advanced functional materials. Its unique molecular architecture allows for the formation of diverse supramolecular structures, including coordination polymers, metal-organic frameworks (MOFs), and pharmaceutical cocrystals. The presence of two distinct functional groups capable of engaging in hydrogen bonding and coordination to metal centers imparts unique structural and chemical properties to the resulting materials, making them suitable for a wide range of applications in catalysis, drug delivery, and materials science.

This document provides detailed application notes and protocols for the synthesis and characterization of functional materials based on this compound, tailored for researchers, scientists, and drug development professionals.

Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The dual coordinating nature of this compound, through its carboxylate oxygen atoms and the potential involvement of the amide group, allows for the construction of coordination polymers and MOFs with varied dimensionalities and topologies. The interplay between the metal ion's coordination preference and the ligand's binding modes dictates the final architecture and, consequently, the material's properties.

Luminescent Materials

Lanthanide-based coordination polymers derived from benzoic acid analogues are of particular interest due to their characteristic luminescence properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. While specific data for this compound-lanthanide complexes is not abundant in the public domain, generalized synthetic approaches can be applied.

Quantitative Data Summary: Luminescent Properties of Lanthanide Coordination Polymers

PropertyRepresentative Value Range
Excitation Wavelength (nm)250 - 400
Emission Wavelength (Eu³⁺) (nm)~590 (⁵D₀→⁷F₁), ~615 (⁵D₀→⁷F₂)[1][2]
Emission Wavelength (Tb³⁺) (nm)~490 (⁵D₄→⁷F₆), ~545 (⁵D₄→⁷F₅)[1]
Quantum YieldVariable, dependent on ligand and metal
Luminescence Lifetimeμs to ms range

Note: Data is representative of lanthanide complexes with similar benzoic acid-derived ligands and may vary for this compound.

Experimental Protocol: Hydrothermal Synthesis of a Lanthanide Coordination Polymer

Materials:

  • This compound

  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, dissolve this compound (0.1 mmol, 16.5 mg) and the lanthanide nitrate salt (0.1 mmol) in a mixture of deionized water (5 mL) and ethanol (5 mL).

  • Stir the mixture for 30 minutes to ensure homogeneity.

  • Seal the autoclave and heat it in an oven at 160°C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with deionized water and ethanol, and dry in air.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Photoluminescence Spectroscopy: To measure excitation and emission spectra.

Experimental Workflow: Synthesis and Characterization of Luminescent Lanthanide Coordination Polymers

cluster_synthesis Synthesis cluster_characterization Characterization s1 Dissolve Ligand and Metal Salt s2 Hydrothermal Reaction (160°C, 72h) s1->s2 s3 Cooling and Crystallization s2->s3 s4 Filtration and Washing s3->s4 c1 Single-Crystal XRD s4->c1 c2 PXRD s4->c2 c3 TGA s4->c3 c4 Photoluminescence Spectroscopy s4->c4

Caption: Workflow for the synthesis and characterization of luminescent lanthanide coordination polymers.

Porous Materials for Catalysis and Drug Delivery

The construction of porous MOFs using this compound as a linker opens up possibilities for applications in heterogeneous catalysis and as carriers for drug delivery. The porosity, stability, and functional groups of the MOF can be tuned by selecting appropriate metal ions and synthesis conditions. For instance, copper-based MOFs have shown promise in various catalytic reactions[3][4], while zinc-based MOFs are often explored for drug delivery due to their biocompatibility.[5][6][7]

Quantitative Data Summary: Properties of Representative MOFs

PropertyZinc-based MOF (for Drug Delivery)Copper-based MOF (for Catalysis)
BET Surface Area (m²/g)1300 - 1600[5]800 - 1200
Pore Volume (cm³/g)0.25 - 0.40[5]0.3 - 0.6
Drug Loading Capacity (wt%)25 - 35[5][6]N/A
Catalytic Conversion (%)N/A>90
Catalyst ReusabilityN/AUp to 5 cycles with minimal loss of activity

Note: The data presented is illustrative and based on MOFs synthesized with similar benzoic acid derivatives. Actual values for this compound-based MOFs may differ.

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve this compound (0.1 mmol, 16.5 mg) and Zinc nitrate hexahydrate (0.1 mmol, 29.7 mg) in 10 mL of DMF.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 24 hours.

  • Cool the oven to room temperature at a rate of 5°C/min.

  • Collect the crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Activate the MOF by heating under vacuum at 150°C for 12 hours to remove residual solvent.

Experimental Protocol: Drug Loading in a Zinc-based MOF

Materials:

  • Activated Zinc-based MOF

  • Drug molecule (e.g., Ibuprofen)

  • Ethanol

Procedure:

  • Suspend 50 mg of the activated MOF in a 10 mL solution of the drug in ethanol (concentration typically 1-5 mg/mL).

  • Stir the suspension at room temperature for 24-48 hours.

  • Centrifuge the mixture to separate the drug-loaded MOF.

  • Wash the solid with fresh ethanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy to measure the decrease in drug concentration.

Experimental Workflow: MOF Synthesis, Activation, and Drug Loading

cluster_synthesis MOF Synthesis cluster_activation Activation cluster_loading Drug Loading s1 Dissolve Ligand and Metal Salt in DMF s2 Solvothermal Reaction (120°C, 24h) s1->s2 s3 Cooling and Crystallization s2->s3 s4 Filtration and Washing s3->s4 a1 Solvent Exchange (Ethanol) s4->a1 a2 Heating under Vacuum a1->a2 l1 Suspend MOF in Drug Solution a2->l1 l2 Stir for 24-48h l1->l2 l3 Centrifugation and Washing l2->l3 l4 Drying l3->l4

Caption: General workflow for the synthesis, activation, and subsequent drug loading of a MOF.

Application in Pharmaceutical Cocrystals

Cocrystallization is a powerful technique in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. The ability of this compound to form robust hydrogen bonds through both its carboxylic acid and amide functionalities makes it an excellent coformer for a variety of APIs.

Quantitative Data Summary: Properties of a Hypothetical Pharmaceutical Cocrystal

PropertyAPI aloneAPI-3-Carbamoylbenzoic acid Cocrystal
Aqueous Solubility (mg/mL)LowIncreased (2-10 fold)
Dissolution RateSlowEnhanced
Melting Point (°C)VariesTypically different from API and coformer
StabilityMay be susceptible to degradationOften improved

Note: This data is representative and the actual improvement in properties will depend on the specific API.

Experimental Protocol: Preparation of a Pharmaceutical Cocrystal by Liquid-Assisted Grinding

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • A small amount of a suitable solvent (e.g., ethanol, acetonitrile)

Procedure:

  • Place the API and this compound in a 1:1 molar ratio in a mortar.

  • Add a few drops of the solvent to the mixture.

  • Grind the mixture with a pestle for 15-30 minutes.

  • Collect the resulting powder.

  • Characterize the product to confirm cocrystal formation and determine its properties.

Characterization:

  • Powder X-ray Diffraction (PXRD): To identify the new crystalline phase.

  • Differential Scanning Calorimetry (DSC): To determine the melting point of the cocrystal.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe shifts in vibrational bands indicative of hydrogen bonding.

  • Solubility and Dissolution Studies: To quantify the improvement in these properties.

Logical Relationship: Cocrystal Formation and Property Enhancement

cluster_process Cocrystallization Process cluster_properties Enhanced Properties API API (Poor Solubility, Low Stability) p1 Liquid-Assisted Grinding API->p1 Coformer This compound (Coformer) Coformer->p1 Cocrystal API-Coformer Cocrystal (New Crystalline Phase) p1->Cocrystal prop1 Increased Solubility Cocrystal->prop1 prop2 Improved Stability Cocrystal->prop2 prop3 Enhanced Dissolution Rate Cocrystal->prop3

Caption: Logical diagram illustrating how cocrystallization of an API with this compound leads to enhanced physicochemical properties.

This compound serves as a highly versatile and valuable building block for the creation of a wide array of functional materials. Its ability to form coordination polymers, MOFs, and pharmaceutical cocrystals with tailored properties underscores its importance in materials chemistry and pharmaceutical sciences. The protocols and data presented herein provide a foundational guide for researchers to explore and exploit the potential of this unique molecule in the design of next-generation functional materials. Further research into novel structures and applications of this compound-based materials is warranted and expected to yield exciting advancements in various scientific and technological fields.

References

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 3-Carbamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Carbamoylbenzoic acid. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Two primary synthetic routes are commonly employed for the synthesis of this compound: the partial hydrolysis of 3-cyanobenzoic acid and the selective mono-amidation of isophthalic acid. This guide will address common issues associated with both methods.

Route 1: Partial Hydrolysis of 3-Cyanobenzoic Acid

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yields in the partial hydrolysis of 3-cyanobenzoic acid are most commonly due to over-hydrolysis of the desired amide product to the dicarboxylic acid, isophthalic acid. Several factors can contribute to this:

  • Reaction Time: Prolonged reaction times can lead to the complete hydrolysis of the nitrile group.

  • Acid Concentration: High concentrations of acid (e.g., sulfuric acid) can aggressively promote the hydrolysis of the amide.

  • Reaction Temperature: Elevated temperatures accelerate the rate of both the desired partial hydrolysis and the undesired full hydrolysis.

  • Purity of Starting Material: Impurities in the 3-cyanobenzoic acid can interfere with the reaction.

Q2: I am observing a significant amount of a white, poorly soluble precipitate that is not my desired product. What is it and how can I avoid it?

A2: This precipitate is likely isophthalic acid, the product of complete hydrolysis. To minimize its formation, consider the following adjustments:

  • Optimize Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the maximum amount of this compound has been formed, before significant conversion to isophthalic acid occurs.

  • Titrate Acid Concentration: Experiment with slightly lower concentrations of the acid catalyst.

  • Control Temperature: Maintain a consistent and optimized temperature. A lower temperature may require a longer reaction time but can significantly improve selectivity for the amide.

Q3: How can I effectively purify this compound from unreacted starting material and the isophthalic acid byproduct?

A3: Purification can be achieved through recrystallization. This compound has different solubility profiles compared to 3-cyanobenzoic acid and isophthalic acid. Water is a commonly used solvent for the recrystallization of benzoic acid derivatives.[1][2]

  • Recrystallization from Water: Dissolve the crude product in a minimum amount of hot water. Allow the solution to cool slowly. This compound should crystallize out, while the more polar isophthalic acid and less polar 3-cyanobenzoic acid may remain in the mother liquor to some extent. Multiple recrystallizations may be necessary to achieve high purity.

Route 2: Selective Mono-amidation of Isophthalic Acid

Q1: I am struggling to achieve selective mono-amidation and my yield of this compound is low. What are the common challenges?

A1: Achieving selective mono-amidation of a dicarboxylic acid like isophthalic acid is inherently challenging. Low yields are often attributed to:

  • Formation of Diamide: A significant portion of the starting material may be converted to the diamide, isophthalamide.

  • Unreacted Isophthalic Acid: The reaction may not go to completion, leaving a substantial amount of unreacted starting material.

  • Harsh Reaction Conditions: Direct amidation of carboxylic acids often requires high temperatures, which can lead to side reactions and degradation.[3]

  • Inefficient Activation: Without an appropriate activating agent, the carboxylic acid is not sufficiently electrophilic to react readily with an ammonia source.

Q2: How can I improve the selectivity for the mono-amide product?

A2: To favor the formation of this compound, consider these strategies:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the aminating agent (e.g., ammonia) relative to isophthalic acid. A large excess will favor the formation of the diamide.

  • Use of Activating Agents: Employ a coupling agent to activate one of the carboxylic acid groups. Common examples include carbodiimides (e.g., DCC, EDC) or converting one of the acid groups to a more reactive derivative like an acid chloride or an ester.

  • Protecting Groups: Temporarily protect one of the carboxylic acid groups as an ester. The free carboxylic acid can then be amidated, followed by deprotection of the ester.

  • Reaction Temperature and Time: Optimize the reaction temperature and time to find a balance between a reasonable reaction rate and minimizing the formation of the diamide.

Q3: What are some alternative approaches to the direct amidation of isophthalic acid?

A3: A more controlled synthesis can be achieved by first converting isophthalic acid to isophthalic anhydride. The anhydride can then be reacted with ammonia in a more selective manner to yield the mono-amide.

Data Presentation

Table 1: Troubleshooting Low Yield in this compound Synthesis

Symptom Potential Cause (Route 1: Hydrolysis) Suggested Solution (Route 1) Potential Cause (Route 2: Amidation) Suggested Solution (Route 2)
Low Yield with Significant Isophthalic Acid Byproduct Over-hydrolysis due to prolonged reaction time, high acid concentration, or high temperature.Monitor reaction progress closely (TLC/HPLC), reduce reaction time, decrease acid concentration, and lower the reaction temperature.--
Low Yield with Unreacted Starting Material Incomplete reaction due to insufficient reaction time or low temperature.Increase reaction time or slightly increase the temperature while monitoring for over-hydrolysis.Incomplete reaction, inefficient activation of the carboxylic acid.Increase reaction time, use an activating agent (e.g., EDC, DCC), or increase the reaction temperature.
Low Yield with Significant Diamide Byproduct --Excess aminating agent, prolonged reaction time, or high temperature.Use a 1:1 molar ratio of isophthalic acid to the aminating agent, shorten the reaction time, and control the temperature.
Presence of Multiple Impurities Impure starting materials, side reactions at high temperatures.Purify 3-cyanobenzoic acid before use, optimize reaction temperature.Impure starting materials, side reactions.Purify isophthalic acid before use, consider using a milder activation method.

Experimental Protocols

Protocol 1: Partial Hydrolysis of 3-Cyanobenzoic Acid

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanobenzoic acid (1 equivalent).

  • Acid Addition: Carefully add a solution of sulfuric acid (e.g., 70-80% aqueous solution) to the flask. The optimal concentration and volume should be determined experimentally.

  • Heating: Heat the reaction mixture to a controlled temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the optimal conversion is reached, cool the reaction mixture in an ice bath. The product may precipitate upon cooling.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from hot water to obtain pure this compound.[1][2]

Protocol 2: Selective Mono-amidation of Isophthalic Acid via an Activating Agent

This protocol is a general guideline and requires anhydrous conditions.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isophthalic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, DMF).

  • Activation: Add an activating agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amidation: Introduce a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction with water. If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

  • Extraction: Acidify the aqueous layer with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualization

Reaction_Pathway_Hydrolysis 3-Cyanobenzoic Acid 3-Cyanobenzoic Acid This compound This compound 3-Cyanobenzoic Acid->this compound H₂O, H⁺ (Partial Hydrolysis) Isophthalic Acid Isophthalic Acid This compound->Isophthalic Acid H₂O, H⁺ (Over-hydrolysis)

Synthesis of this compound via Hydrolysis

Reaction_Pathway_Amidation Isophthalic Acid Isophthalic Acid This compound This compound Isophthalic Acid->this compound NH₃ (Selective Amidation) Isophthalamide Isophthalamide This compound->Isophthalamide NH₃

Synthesis of this compound via Amidation

Troubleshooting_Workflow start Low Yield of this compound route Identify Synthesis Route start->route hydrolysis Partial Hydrolysis of 3-Cyanobenzoic Acid route->hydrolysis Hydrolysis amidation Selective Amidation of Isophthalic Acid route->amidation Amidation check_byproducts_hydrolysis Analyze Byproducts: Isophthalic Acid Present? hydrolysis->check_byproducts_hydrolysis check_byproducts_amidation Analyze Byproducts: Diamide or Unreacted Acid? amidation->check_byproducts_amidation optimize_hydrolysis Optimize Reaction: - Decrease Time - Lower Temp. - Adjust [H⁺] check_byproducts_hydrolysis->optimize_hydrolysis Yes purify Purify Product (Recrystallization) check_byproducts_hydrolysis->purify No optimize_amidation Optimize Reaction: - Adjust Stoichiometry - Use Activating Agent - Control Temp. check_byproducts_amidation->optimize_amidation Yes check_byproducts_amidation->purify No optimize_hydrolysis->purify optimize_amidation->purify

Troubleshooting Workflow for Low Yield

References

Technical Support Center: Optimizing 3-Carbamoylbenzoic Acid MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of Metal-Organic Frameworks (MOFs) using 3-Carbamoylbenzoic acid as an organic linker.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallinity of MOFs synthesized with this compound?

A1: The crystallinity of MOFs is determined by a delicate balance between nucleation and crystal growth. The key factors include:

  • Temperature: The reaction temperature significantly impacts the kinetics of crystal formation.

  • Reaction Time: Sufficient time is often necessary for an initially formed amorphous precipitate to transform into a crystalline structure.[1]

  • Solvent System: The choice of solvent affects the solubility of the reactants and can modulate the coordination of the linker to the metal centers.[1]

  • Molar Ratios: The stoichiometry of the metal salt to the this compound linker is critical for obtaining a pure crystalline phase.[1]

  • pH: The pH of the reaction mixture can influence the deprotonation of the carboxylic acid group, which is essential for coordination.[1]

Q2: My synthesis resulted in an amorphous powder instead of crystals. What is the first step to troubleshoot this?

A2: The formation of an amorphous product is a common challenge in MOF synthesis. The first things to investigate are the reaction time and temperature. For some coordination polymers, an amorphous precipitate may form initially and require a prolonged heating period to transition into a crystalline material.[1] Consider incrementally increasing the reaction time and/or temperature within a range that is appropriate for your solvent system.[1]

Q3: How can I confirm the crystallinity of my synthesized MOF?

A3: The primary and most definitive method for determining the crystallinity of your MOF is Powder X-ray Diffraction (PXRD). A crystalline material will produce a PXRD pattern with sharp, well-defined peaks, whereas an amorphous material will show a broad, featureless halo.[1] Scanning Electron Microscopy (SEM) can also provide morphological information; the observation of well-defined crystal shapes is often indicative of crystallinity.[1]

Q4: Can the choice of metal salt affect the crystallinity of the final product?

A4: Yes, the metal salt plays a significant role. The identity of the metal ion (e.g., Zn(II), Cu(II)) and the counter-ion (e.g., nitrate, acetate, chloride) can alter the coordination environment and the kinetics of MOF formation, which in turn affects the crystallinity of the product.[1]

Troubleshooting Guide

This guide provides a systematic approach to address common issues encountered during the synthesis of MOFs with this compound.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Reaction Extend the reaction time and/or increase the temperature. Monitor the reaction progress if possible.
Incorrect Stoichiometry Verify the molar ratios of your metal salt and this compound. A 1:1 or 1:2 metal-to-linker ratio is a common starting point.
Poor Solubility of Reactants Choose a different solvent or a solvent mixture (e.g., DMF/ethanol, DMF/water) to ensure all reactants are fully dissolved at the reaction temperature.
Suboptimal pH The pH can affect the deprotonation of the carboxylic acid. Try adjusting the initial pH of the reaction mixture. For carboxylate-based MOFs, a slightly acidic to neutral pH is often optimal.
Issue 2: Poor Crystallinity or Amorphous Product
Potential Cause Suggested Solution
Reaction is Too Fast Decrease the reaction temperature to slow down the nucleation and growth processes. A slower cooling rate after the reaction can also promote the formation of larger, more well-defined crystals.
Insufficient Reaction Time As mentioned in the FAQs, some systems require extended periods for crystallization. Increase the reaction time in increments (e.g., 24, 48, 72 hours).[1]
Inappropriate Solvent The solvent plays a crucial role in MOF formation. Experiment with different solvents or solvent mixtures to find the optimal conditions for your system.
Presence of Impurities Ensure the purity of your starting materials (this compound, metal salt, and solvent). Impurities can inhibit crystal growth.
Mixture of Crystalline and Amorphous Phases If your PXRD pattern shows both sharp peaks and a broad halo, your sample is a mixture. To address this, optimize the metal-to-linker ratio and consider adjusting the pH of the reaction.[1]

Experimental Protocols

While a specific, validated protocol for a this compound MOF is not widely available, the following solvothermal method, adapted from the synthesis of MOFs with structurally similar linkers, serves as an excellent starting point.

Representative Solvothermal Synthesis of a Zinc-based MOF with this compound

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of ethanol.

  • Add the zinc nitrate solution dropwise to the linker solution while stirring.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 100°C at a rate of 5°C/min and maintain this temperature for 48 hours.

  • After the reaction is complete, cool the oven to room temperature at a rate of 0.1°C/min.

  • Colorless crystals should form at the bottom of the vial. Collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 60°C for 12 hours.

  • Characterize the final product using PXRD to confirm crystallinity.[1]

Data Presentation

The following tables summarize the potential impact of key synthesis parameters on the properties of this compound MOFs. Note that these are generalized trends and optimal conditions may vary.

Table 1: Effect of Reaction Temperature and Time on Crystallinity

Temperature (°C)Time (h)Expected Outcome
8024Potentially amorphous or poorly crystalline
10048Good crystallinity is often observed
12072May lead to larger crystals, but also potential for phase impurities

Table 2: Influence of Solvent System on MOF Synthesis

Solvent System (v/v)Expected Outcome
DMFCommonly used, good solvating power for both linker and metal salt.
DMF/Ethanol (2:1)Ethanol can sometimes help in promoting crystal growth and can lead to different morphologies.
DMF/Water (2:1)The presence of water can influence the coordination chemistry and potentially lead to different framework structures.

Visualizations

experimental_workflow General Workflow for Solvothermal MOF Synthesis start Start dissolve_linker Dissolve 3-Carbamoylbenzoic Acid in DMF start->dissolve_linker dissolve_metal Dissolve Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in Solvent start->dissolve_metal mix Mix Linker and Metal Salt Solutions dissolve_linker->mix dissolve_metal->mix seal Seal Reaction Vessel mix->seal heat Heat in Oven (e.g., 100°C for 48h) seal->heat cool Slow Cooling to Room Temperature heat->cool collect Collect Crystals (Decantation/Filtration) cool->collect wash Wash with Fresh Solvent (DMF, Ethanol) collect->wash dry Dry Under Vacuum wash->dry characterize Characterization (PXRD, SEM, etc.) dry->characterize end End characterize->end

General workflow for the solvothermal synthesis of a MOF.

troubleshooting_workflow Troubleshooting Low Crystallinity in MOF Synthesis start Low Crystallinity or Amorphous Product check_temp_time Review Reaction Temperature and Time start->check_temp_time increase_temp_time Increase Temperature and/or Time check_temp_time->increase_temp_time Suboptimal check_solvent Evaluate Solvent System check_temp_time->check_solvent Optimal characterization Characterization (PXRD, SEM, etc.) increase_temp_time->characterization change_solvent Try Different Solvent or Solvent Mixture check_solvent->change_solvent Potentially Inappropriate check_ratio Verify Metal:Linker Ratio check_solvent->check_ratio Appropriate change_solvent->characterization optimize_ratio Optimize Molar Ratios check_ratio->optimize_ratio Incorrect check_ph Consider pH of the Mixture check_ratio->check_ph Correct optimize_ratio->characterization adjust_ph Adjust Initial pH check_ph->adjust_ph Potentially Suboptimal adjust_ph->characterization success Crystalline Product characterization->success

Troubleshooting workflow for addressing low crystallinity in MOF synthesis.

References

Identification and removal of side products in 3-Carbamoylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove common side products in reactions involving 3-Carbamoylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side products when working with this compound?

A1: Based on the functional groups present (a carboxylic acid and a primary amide), the two most common side products arise from hydrolysis and decarboxylation.

  • Isophthalic acid: This di-acid can form if the carbamoyl (amide) group is hydrolyzed to a carboxylic acid. This is more likely to occur under harsh acidic or basic conditions, especially with prolonged heating.[1][2][3]

  • Benzamide: This can be formed through the decarboxylation of the benzoic acid group, where the -COOH group is lost as CO₂. This side reaction is typically induced by high temperatures.[4][5][6]

Q2: My reaction mixture shows a spot on the TLC plate that is more polar than my starting material. What could it be?

A2: A more polar spot on a Thin Layer Chromatography (TLC) plate (i.e., a lower Rf value) often indicates the presence of a more polar compound. In this context, the likely culprit is isophthalic acid . With two carboxylic acid groups, isophthalic acid is significantly more polar than the starting this compound, which has one carboxylic acid and one less polar amide group.

Q3: I see an unexpected peak in my ¹H NMR spectrum, and the carboxylic acid proton signal has disappeared or diminished. What does this suggest?

A3: The disappearance or significant reduction of the carboxylic acid proton signal, which is typically a broad singlet, could indicate the formation of benzamide through decarboxylation.[4][5] Benzamide lacks a carboxylic acid group, so this characteristic peak would be absent. You would also observe changes in the aromatic region of the spectrum corresponding to the benzamide structure.

Q4: How can I quantify the level of impurities in my this compound sample?

A4: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful method for determining purity and quantifying impurities.[7] By adding a known amount of a stable internal standard (e.g., maleic acid) with a high purity to your sample, you can calculate the concentration of impurities by comparing the integral of a specific impurity signal to the integral of a known signal from the internal standard.[7] High-Performance Liquid Chromatography (HPLC) with a suitable standard can also be used for accurate quantification.[8][9]

Troubleshooting Guides

Issue 1: Identification of Isophthalic Acid as a Side Product

Symptoms:

  • The product has a lower-than-expected melting point.

  • TLC analysis shows a more polar spot (lower Rf) than the starting material.

  • ¹H NMR shows two broad signals corresponding to carboxylic acid protons.

  • LC-MS analysis shows a mass corresponding to isophthalic acid (M.W. 166.13 g/mol ), which is very close to the starting material (M.W. 165.15 g/mol ).

Logical Workflow for Identification:

start Suspicion of Isophthalic Acid Impurity tlc Run TLC with Polar Solvent System (e.g., Ethyl Acetate/Methanol) start->tlc spot Observe Spot with Lower Rf than this compound? tlc->spot hplc Perform HPLC Analysis spot->hplc Yes no_impurity Impurity is Likely Not Isophthalic Acid spot->no_impurity No peak Observe Peak with Shorter Retention Time? hplc->peak nmr Acquire ¹H NMR Spectrum peak->nmr Yes peak->no_impurity No proton See Two Carboxylic Acid Proton Signals? nmr->proton confirm Impurity Confirmed as Isophthalic Acid proton->confirm Yes proton->no_impurity No start Crude Product Mixture (this compound + Benzamide) dissolve Dissolve in an Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract Extract with Aqueous Base (e.g., 1M NaOH) dissolve->extract separate Separate Layers extract->separate organic Organic Layer: Benzamide separate->organic aqueous Aqueous Layer: Sodium 3-Carbamoylbenzoate separate->aqueous acidify Acidify Aqueous Layer with HCl to pH ~2 aqueous->acidify precipitate Precipitate Forms acidify->precipitate filter Filter, Wash with Cold Water, and Dry precipitate->filter product Pure this compound filter->product

References

Technical Support Center: Purification of Crude 3-Carbamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 3-Carbamoylbenzoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain various impurities depending on the synthetic route. The most common synthesis involves the hydrolysis of 3-cyanobenzoic acid. Therefore, potential impurities include:

  • Unreacted Starting Material: 3-Cyanobenzoic acid.

  • Isomeric Impurity: Isophthalic acid, which can form from the hydrolysis of any residual isophthalonitrile in the starting material.

  • Side-Products: Minor byproducts from the synthetic process, which can vary.

Another synthetic route involves the amidation of trimesic acid, which could introduce di- and tri-substituted amide byproducts.

Q2: My purified this compound shows a broad melting point range. What could be the issue?

A2: A broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. It is recommended to re-purify the product or analyze its purity using techniques like HPLC or NMR spectroscopy.

Q3: I am having trouble dissolving the crude this compound for recrystallization. What should I do?

A3: this compound has limited solubility in many common organic solvents at room temperature. For recrystallization, it is crucial to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water and ethanol are commonly used solvents. If you are struggling with dissolution, try the following:

  • Increase the temperature: Ensure the solvent is heated to its boiling point.

  • Use a solvent mixture: A mixture of solvents, such as ethanol/water, can sometimes provide the desired solubility characteristics.

  • Increase the solvent volume: While using the minimum amount of solvent is ideal for maximizing yield, you may need to add slightly more hot solvent to achieve complete dissolution.

Q4: After recrystallization, the yield of my purified this compound is very low. What are the possible reasons?

A4: Low recovery after recrystallization can be attributed to several factors:

  • Using too much solvent: This is a common cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper or in the funnel.

  • Incomplete crystallization: The cooling process may not have been sufficient to induce maximum crystallization. Cooling the flask in an ice bath after it has reached room temperature can improve the yield.

  • Washing with a large volume of cold solvent: While washing the crystals is necessary to remove adhering impurities, using an excessive amount of cold solvent can lead to some product loss.

Troubleshooting Guides

Problem 1: Persistent Impurities After Recrystallization

Symptoms:

  • The melting point of the purified product is still broad.

  • Analytical tests (e.g., HPLC, NMR) show the presence of impurities.

Possible Causes and Solutions:

Possible CauseSolution
Inappropriate recrystallization solvent The chosen solvent may not effectively differentiate between the desired product and the impurities in terms of solubility. Experiment with different solvent systems. For this compound, water, ethanol, or a mixture of the two are good starting points.
Co-crystallization of impurities The impurity may have a similar structure and solubility profile to this compound, leading to its incorporation into the crystal lattice. A second recrystallization step may be necessary. Alternatively, a different purification technique like column chromatography might be more effective.
High initial impurity load If the crude product is highly impure, a single recrystallization may not be sufficient. Consider performing a preliminary purification step, such as an acid-base extraction, to remove certain types of impurities before recrystallization.
Problem 2: Oiling Out During Recrystallization

Symptoms:

  • Instead of forming solid crystals upon cooling, the product separates as an oil.

Possible Causes and Solutions:

Possible CauseSolution
Solution is too concentrated The solubility of the compound is exceeded at a temperature above its melting point in the solvent. Reheat the mixture to dissolve the oil and add more hot solvent until the solution is just clear. Then, allow it to cool slowly.
Cooling the solution too rapidly Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of impurities Impurities can lower the melting point of the mixture and promote oiling out. If the problem persists after adjusting the solvent volume and cooling rate, a different purification method may be required.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water or ethanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, ramp to 10% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at 25°CSolubility at Boiling Point
WaterSparingly solubleSoluble
EthanolSlightly solubleVery soluble
AcetoneSolubleVery soluble
DichloromethaneInsolubleSparingly soluble
HexaneInsolubleInsoluble

Table 2: Typical HPLC Retention Times for this compound and Potential Impurities

CompoundRetention Time (min)
Isophthalic acid~ 4.5
This compound ~ 6.2
3-Cyanobenzoic acid~ 8.1

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition.

Visualizations

Purification_Troubleshooting start Crude this compound recrystallization Perform Recrystallization start->recrystallization analysis Analyze Purity (Melting Point, HPLC, NMR) recrystallization->analysis pure_product Pure Product (Sharp MP, High Purity) analysis->pure_product Purity Meets Specification impure_product Impure Product (Broad MP, Low Purity) analysis->impure_product Purity Does Not Meet Specification troubleshoot Troubleshoot Purification impure_product->troubleshoot troubleshoot->recrystallization Re-recrystallize oiling_out Product Oils Out troubleshoot->oiling_out If Oiling Out Occurs low_yield Low Yield troubleshoot->low_yield If Yield is Low oiling_out->recrystallization Adjust Solvent/Cooling low_yield->recrystallization Optimize Solvent Volume/Cooling

Caption: Troubleshooting workflow for the purification of this compound.

HPLC_Analysis_Workflow sample_prep Sample Preparation (Dissolve & Filter) hplc_injection Inject Sample into HPLC sample_prep->hplc_injection chromatogram Obtain Chromatogram hplc_injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calculation Calculate Purity (% Area) peak_integration->purity_calculation report Report Results purity_calculation->report

Caption: Experimental workflow for HPLC purity analysis.

Improving the crystal quality of 3-Carbamoylbenzoic acid-based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Metal-Organic Frameworks (MOFs) based on the specific linker 3-Carbamoylbenzoic acid are not extensively reported in the scientific literature. Therefore, this guide is constructed based on established principles of MOF synthesis and draws analogies from structurally similar systems, particularly those involving functionalized benzoic acid derivatives. The provided protocols and troubleshooting advice should be considered as a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallinity of MOFs synthesized with this compound?

A1: The crystallinity of these MOFs is governed by a delicate balance between nucleation and crystal growth. Key factors include:

  • Temperature: Reaction temperature significantly impacts the kinetics of crystal formation.

  • Reaction Time: Adequate time is often necessary for an initially formed amorphous precipitate to transition into a crystalline structure.[1]

  • Solvent System: The choice of solvent influences the solubility of the reactants and can modulate the coordination environment.[1]

  • Reactant Concentrations and Ratios: The molar ratio of the metal salt to the this compound linker is a critical parameter that can determine the final structure and its crystallinity.[1]

Q2: My synthesis resulted in an amorphous powder. What is the first thing I should check?

A2: The formation of an amorphous product is a common challenge in MOF synthesis. The initial step should be to review your reaction time and temperature. For coordination polymers with similar functionalized linkers, an amorphous precipitate often forms first and requires extended heating to facilitate the transformation to a crystalline phase.[1] It is advisable to systematically increase the reaction time and/or temperature within the stability window of your solvent and reactants.[1]

Q3: How can I effectively characterize the crystallinity of my synthesized this compound-based MOF?

A3: The primary and most definitive technique for assessing crystallinity is Powder X-ray Diffraction (PXRD) . A crystalline material will produce a pattern with sharp, well-defined peaks, whereas an amorphous material will show a broad, featureless halo.[1][2] Scanning Electron Microscopy (SEM) can provide complementary morphological information; the observation of well-defined crystal shapes is often indicative of good crystallinity.[2]

Q4: Can the choice of metal salt affect the crystallinity of the final product?

A4: Yes, the metal salt plays a significant role. The identity of the metal ion (e.g., Zn(II), Cu(II), Zr(IV)) and its counter-ion (e.g., nitrate, acetate, chloride) can influence the coordination geometry and the kinetics of MOF formation, which in turn affects the crystallinity of the product.[1]

Troubleshooting Guide: Low Crystallinity

This guide provides a systematic approach to troubleshoot and optimize the synthesis of this compound-based MOFs to achieve higher crystal quality.

dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Start: Low Crystallinity Observed\n(Broad PXRD peaks, no defined morphology in SEM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_params [label="Step 1: Review Synthesis Parameters", fillcolor="#FBBC05"]; adjust_temp_time [label="Action: Modify Temperature & Time\n- Increase temperature (e.g., in 10-20°C increments)\n- Extend reaction time (e.g., 24h, 48h, 72h)", fillcolor="#F1F3F4"]; analyze_1 [label="Characterize Product\n(PXRD, SEM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_solvent [label="Step 2: Evaluate Solvent System", fillcolor="#FBBC05"]; change_solvent [label="Action: Alter Solvent Composition\n- Try different solvents (e.g., DMF, DEF, DMAc)\n- Use a co-solvent system (e.g., DMF/Ethanol)", fillcolor="#F1F3F4"]; analyze_2 [label="Characterize Product\n(PXRD, SEM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_modulator [label="Step 3: Introduce a Modulator", fillcolor="#FBBC05"]; add_modulator [label="Action: Add a Modulating Agent\n- Start with a monocarboxylic acid (e.g., benzoic acid, acetic acid)\n- Vary modulator concentration systematically", fillcolor="#F1F3F4"]; analyze_3 [label="Characterize Product\n(PXRD, SEM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_ratio [label="Step 4: Optimize Reactant Ratio", fillcolor="#FBBC05"]; vary_ratio [label="Action: Adjust Metal:Linker Ratio\n- Systematically vary the molar ratio around the stoichiometric point", fillcolor="#F1F3F4"]; analyze_4 [label="Characterize Product\n(PXRD, SEM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_success [label="Success: High Crystallinity Achieved\n(Sharp PXRD peaks, well-defined crystals)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Further Optimization Needed\n(Consult literature for advanced techniques)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> check_params; check_params -> adjust_temp_time -> analyze_1; analyze_1 -> check_solvent [label="If still amorphous"]; analyze_1 -> end_success [label="If crystalline"];

check_solvent -> change_solvent -> analyze_2; analyze_2 -> check_modulator [label="If still amorphous"]; analyze_2 -> end_success [label="If crystalline"];

check_modulator -> add_modulator -> analyze_3; analyze_3 -> check_ratio [label="If improvement is seen,\nbut not optimal"]; analyze_3 -> end_success [label="If crystalline"];

check_ratio -> vary_ratio -> analyze_4; analyze_4 -> end_fail [label="If still amorphous"]; analyze_4 -> end_success [label="If crystalline"]; } A systematic workflow for troubleshooting low crystallinity in the synthesis of this compound-based MOFs.

Experimental Protocols

General Solvothermal Synthesis Protocol (Starting Point)

This protocol is a generalized starting point for the synthesis of a this compound-based MOF, for example, with Zinc(II).

Materials:

  • This compound (linker)

  • Zinc nitrate hexahydrate (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve this compound (e.g., 0.5 mmol) and Zinc nitrate hexahydrate (e.g., 0.5 mmol) in 10 mL of DMF.

  • Seal the vial tightly.

  • Place the vial in a programmable oven.

  • Heat the vial to 100°C at a rate of 5°C/min and maintain this temperature for 48 hours.

  • After the reaction, cool the oven to room temperature at a slow rate (e.g., 0.1°C/min).

  • Colorless crystals are expected to form at the bottom of the vial.

  • Collect the crystals by decanting the mother liquor.

  • Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 60°C for 12 hours.

  • Characterize the final product using PXRD to confirm crystallinity.[1]

dot graph ExperimentalWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes reactants [label="1. Combine Reactants\n- this compound\n- Metal Salt (e.g., Zn(NO₃)₂·6H₂O)\n- Solvent (e.g., DMF)", fillcolor="#F1F3F4"]; solvothermal [label="2. Solvothermal Reaction\n- Sealed vial\n- Heat (e.g., 100°C, 48h)", fillcolor="#FBBC05"]; cooling [label="3. Controlled Cooling\n- Slow cooling to room temperature", fillcolor="#F1F3F4"]; collection [label="4. Crystal Collection\n- Decant mother liquor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; washing [label="5. Washing\n- DMF washes\n- Ethanol washes", fillcolor="#F1F3F4"]; drying [label="6. Drying\n- Under vacuum (e.g., 60°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [label="7. Characterization\n- PXRD, SEM", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections reactants -> solvothermal -> cooling -> collection -> washing -> drying -> characterization; } A general experimental workflow for the solvothermal synthesis of this compound-based MOFs.

Data Presentation

Table 1: Effect of Modulator Concentration on Crystal Size of a Zr-based MOF (UiO-66)

This table presents data on how the concentration of benzoic acid as a modulator affects the crystal size of the well-known UiO-66 MOF. This can serve as a guide for how a modulator might influence the crystal growth of a this compound-based MOF.

Modulator (Benzoic Acid) EquivalentsAverage Crystal Size (nm)Reference
0~100[3]
10~200[3]
50~500[3]

Data adapted from a study on UiO-66 to illustrate the general effect of a modulator on MOF crystal size.[3]

Table 2: Influence of Synthesis Temperature on MOF Formation

This table provides a general overview of how temperature can influence the outcome of a MOF synthesis, which is a critical parameter to optimize for this compound-based MOFs.

Temperature RangeExpected OutcomeRationale
Low (e.g., Room Temp - 80°C)Amorphous or poorly crystalline product, smaller crystalsSlower kinetics may not be sufficient to overcome the activation energy for crystallization.
Moderate (e.g., 80°C - 120°C)Crystalline product with well-defined morphologyOptimal balance between nucleation and crystal growth rates.
High (e.g., >120°C)Dense phases, potential for linker decompositionHigher temperatures can lead to the formation of more thermodynamically stable, but potentially less porous, phases.[4]

This table provides a qualitative guide to the effects of temperature on MOF synthesis.

References

Common experimental errors when working with 3-Carbamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Carbamoylbenzoic Acid (also known as 3-carboxybenzamide). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an organic compound featuring both a carboxylic acid and a carboxamide (carbamoyl) group attached to a benzene ring at the 1 and 3 positions, respectively. Its dual functionality makes it a useful building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1]

Q2: What are the key physicochemical properties of this compound?

The fundamental properties of this compound are summarized in the table below. This data is essential for planning experiments, including reaction setup, purification, and analytical characterization.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 4481-28-1
Molecular Formula C₈H₇NO₃[2]
Molecular Weight 165.15 g/mol [2]
Appearance White to off-white solid[2]
Melting Point >280°C (with decomposition)[1][3]
Boiling Point 394.2 °C (Predicted)[4]
Density 1.368 g/cm³ (Predicted)[4]
pKa (Carboxylic Acid) ~4.2 (Estimated based on benzoic acid)[5]

Q3: How should I properly store and handle this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. Some suppliers recommend refrigeration at 2-8°C for long-term storage.[2] Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves and safety glasses, as the compound may cause skin, eye, and respiratory irritation.[6] Avoid creating and inhaling dust.[1]

Q4: What is the general solubility profile of this compound?

Due to the polar carboxylic acid and amide groups, combined with the nonpolar benzene ring, its solubility is variable. Like benzoic acid, its solubility in water is limited but increases with temperature.[5][7] It is significantly more soluble in many polar organic solvents.[7] The presence of the carboxylic acid group makes its aqueous solubility highly pH-dependent.

Data Presentation

Table 2: Predicted Solubility Profile of this compound

SolventPredicted SolubilityRationale / NotesReferences
Water (Neutral) Sparingly solubleSolubility increases significantly in hot water, making it suitable for recrystallization.[5][7]
Aqueous Base (e.g., NaOH, NaHCO₃) SolubleThe carboxylic acid is deprotonated to form a highly soluble carboxylate salt.[5]
Aqueous Acid (e.g., HCl) Poorly solubleThe carboxylic acid remains protonated, suppressing solubility.
Methanol / Ethanol SolublePolar protic solvents that can hydrogen bond with both functional groups.[7][8]
Acetone SolubleA polar aprotic solvent capable of dissolving the compound.[7]
Dichloromethane (DCM) Slightly Soluble[8]
Toluene / Hexane Poorly solubleNon-polar organic solvents are generally poor choices.[7][8]

Troubleshooting Guides

This section addresses specific experimental errors in a question-and-answer format.

Synthesis & Reaction Issues

Q5: My reaction yield is consistently low. What are the common causes?

Low yields can stem from several factors. The most common issues include incomplete reactions, degradation of the starting material or product, and competing side reactions. Consider the following:

  • Incomplete Reaction: Ensure sufficient reaction time and optimal temperature. Monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC).[9]

  • Moisture: Water can interfere with many organic reactions, especially those involving sensitive reagents or intermediates. Use anhydrous solvents and oven-dried glassware.

  • Purity of Reagents: Impurities in starting materials can inhibit the reaction or lead to unwanted byproducts. Use reagents of appropriate purity.

  • Side Reactions: The carbamoyl (amide) group is susceptible to hydrolysis to a carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures.[10] This would convert this compound into isophthalic acid. Buffer the reaction pH if possible or use milder conditions.

Mandatory Visualization

G start Low Product Yield Observed reagents 1. Check Reagents & Setup start->reagents sub1 Reagents pure & anhydrous? Glassware dry? reagents->sub1 conditions 2. Review Reaction Conditions sub2 Temp, time, & stirring optimal? Reaction monitored by TLC? conditions->sub2 workup 3. Analyze Workup & Purification sub3 pH controlled during extraction? Correct recrystallization solvent? workup->sub3 end Yield Improved sub1->conditions Yes fix1 Purify/dry reagents. Use oven-dried glassware. sub1->fix1 No sub2->workup Yes fix2 Adjust temp/time. Run TLC analysis. sub2->fix2 No sub3->end Yes fix3 Optimize pH for separation. Perform solvent screen. sub3->fix3 No fix1->reagents Re-run fix2->conditions Re-run fix3->workup Re-run

Caption: A flowchart for troubleshooting low reaction yields.

Q6: I see multiple spots on my TLC plate after the reaction. What might they be?

Multiple spots indicate a mixture of compounds. Common possibilities include:

  • Unreacted Starting Materials: Compare the spots to your starting materials to confirm.

  • Desired Product: This is hopefully your major spot.

  • Intermediates: If the reaction is multi-step, some intermediates may remain.

  • Byproducts: As mentioned, hydrolysis of the amide to form isophthalic acid is a potential side reaction. Other side reactions depend on the specific reactants used.

To resolve this, first try extending the reaction time or increasing the temperature moderately. If byproducts are the issue, reaction conditions may need to be optimized (e.g., lower temperature, different catalyst). A thorough purification is necessary to isolate the desired product.

Purification & Analysis Issues

Q7: I am having difficulty purifying the compound by recrystallization. What can I do?

Recrystallization is an excellent method for purifying benzoic acid derivatives.[11][12][13] If you are facing issues, consider the following:

  • Incorrect Solvent: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[12] Water is often a good choice for this compound.[11] If it is too soluble in one solvent (like ethanol), a mixed solvent system (e.g., ethanol/water) may be required.

  • Too Much Solvent: Using the minimum amount of hot solvent to fully dissolve the crude product is critical.[14] Excess solvent will keep more of your product dissolved upon cooling, drastically reducing recovery.

  • Cooling Too Quickly: Rapid cooling (e.g., plunging a hot flask into an ice bath) can cause the compound to "crash out" of solution, trapping impurities within the solid.[13] Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.

  • Product is Oiling Out: If the product separates as an oil instead of crystals, it often means the melting point of the impure solid is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or adding more solvent.

Q8: How can I confirm the purity and identity of my final product?

Several analytical methods can be used:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range that matches the literature value.[13] Impurities typically cause the melting point to be depressed and broaden the range.

  • Chromatography (TLC/HPLC): A pure compound should ideally show a single spot on a TLC plate or a single peak in an HPLC chromatogram under various conditions.

  • Spectroscopy (NMR, IR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared Spectroscopy, and Mass Spectrometry can be used to confirm the chemical structure and identity of the compound.

Mandatory Visualization

G crude Crude Reaction Mixture workup Aqueous Workup (Extraction/Precipitation) crude->workup isolate Isolate Crude Solid (Vacuum Filtration) workup->isolate purify Purification Step (e.g., Recrystallization) isolate->purify dry Dry Pure Solid purify->dry analyze Final Analysis dry->analyze sub_analyze Melting Point TLC/HPLC Spectroscopy (NMR, IR) analyze->sub_analyze

Caption: General workflow for product purification and analysis.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a standard method for purifying crude this compound using water as the solvent.[11][12]

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with gentle swirling or stirring.[11]

  • Saturated Solution: Continue to add small portions of hot water until the solid just completely dissolves. Avoid adding excess water to ensure good recovery.[14]

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or particulates), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[15]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold water to rinse away any remaining soluble impurities.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the solid to a watch glass and allow it to air dry completely or dry in a low-temperature oven.

  • Characterization: Determine the mass (for yield calculation) and melting point of the dry, purified crystals to assess purity.[13]

References

Technical Support Center: Strategies for Scaling Up the Synthesis of 3-Carbamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 3-Carbamoylbenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the most viable industrial-scale production routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthesis routes for this compound?

A1: The two most promising routes for the industrial-scale synthesis of this compound are the controlled hydrolysis of 3-cyanobenzoic acid and the selective amidation of isophthalic acid. The choice between these routes often depends on the cost and availability of starting materials, as well as the desired purity profile of the final product.

Q2: What are the critical parameters to control during the scale-up of the hydrolysis of 3-cyanobenzoic acid?

A2: When scaling up the hydrolysis of 3-cyanobenzoic acid, the most critical parameters to control are temperature, pH, and reaction time. Overly harsh conditions (high temperatures or extreme pH) can lead to the formation of the dicarboxylic acid (isophthalic acid) as a byproduct, reducing the yield and complicating purification. The use of a suitable catalyst can help to achieve a selective and efficient conversion under milder conditions.

Q3: How can I minimize the formation of di-amidation byproducts during the synthesis from isophthalic acid?

A3: Minimizing the formation of the diamide byproduct (isophthalamide) is a key challenge in the selective mono-amidation of isophthalic acid. This can be addressed by carefully controlling the stoichiometry of the aminating agent, optimizing the reaction temperature and time, and selecting a suitable solvent system that may favor the precipitation of the desired mono-amide product, thereby preventing further reaction.

Q4: What are the most common impurities encountered during the large-scale production of this compound?

A4: Common impurities depend on the synthetic route. In the hydrolysis of 3-cyanobenzoic acid, unreacted starting material and the over-hydrolysis product, isophthalic acid, are the main impurities. In the amidation of isophthalic acid, the primary impurities are unreacted isophthalic acid and the di-amidation product, isophthalamide. Residual solvents and catalysts may also be present.

Q5: What are the recommended methods for the large-scale purification of this compound?

A5: Recrystallization is the most common and effective method for the large-scale purification of this compound. The choice of solvent is critical and often involves a mixed solvent system to achieve good recovery and high purity. Slurrying the crude product in a suitable solvent can also be an effective method for removing certain impurities.

Troubleshooting Guides

Route 1: Hydrolysis of 3-Cyanobenzoic Acid
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of 3-Cyanobenzoic Acid - Insufficient reaction time or temperature.- Catalyst deactivation or insufficient catalyst loading.- Gradually increase reaction time and/or temperature while monitoring the reaction progress by HPLC.- Ensure the catalyst is active and used in the appropriate amount. Consider a fresh batch of catalyst.
Formation of Isophthalic Acid (Over-hydrolysis) - Reaction temperature is too high.- Prolonged reaction time.- pH is too acidic or basic.- Lower the reaction temperature and shorten the reaction time. Quench the reaction as soon as the desired conversion is reached.- Carefully control the pH of the reaction mixture.
Product Contaminated with Starting Material - Incomplete reaction.- Inefficient purification.- Optimize reaction conditions to drive the reaction to completion.- Improve the recrystallization process by selecting a more appropriate solvent system or performing multiple recrystallizations.
Difficulty in Product Isolation/Filtration - Fine particle size of the precipitated product.- Optimize the cooling profile during crystallization to encourage the growth of larger crystals.- Consider adding an anti-solvent to improve precipitation and filterability.
Route 2: Selective Amidation of Isophthalic Acid
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction.- Sub-optimal reaction temperature.- Increase reaction time or temperature, monitoring for the formation of byproducts.- Screen different catalysts and solvents to improve the reaction rate.
High Levels of Isophthalamide (Di-amidation) - Excess aminating agent.- High reaction temperature or prolonged reaction time.- Use a stoichiometric or slightly sub-stoichiometric amount of the aminating agent.- Lower the reaction temperature and monitor the reaction closely to stop it once the formation of the desired product is maximized.
Product Contaminated with Isophthalic Acid - Incomplete conversion of the starting material.- Increase the amount of the aminating agent slightly, while carefully monitoring for the formation of the diamide.- Optimize the work-up procedure to effectively separate the more acidic isophthalic acid from the product.
Poor Solubility of Reactants/Products - Inappropriate solvent choice.- Screen for solvent systems that provide adequate solubility for both the starting material and the intermediate, while potentially allowing for the selective precipitation of the final product.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Hydrolysis of 3-Cyanobenzoic Acid

This protocol is a general guideline and should be optimized for specific equipment and scale.

1. Reaction Setup:

  • Charge a suitable glass-lined reactor with 3-cyanobenzoic acid (1.0 equivalent).

  • Add a mixture of sulfuric acid and water (e.g., 70-80% H₂SO₄). The volume should be sufficient to ensure good stirring.

2. Reaction:

  • Heat the mixture to the target temperature (e.g., 100-120°C) with constant agitation.

  • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC for the disappearance of the starting material and the formation of the product and isophthalic acid byproduct.

3. Work-up and Isolation:

  • Once the desired conversion is achieved, cool the reaction mixture.

  • Carefully quench the reaction by slowly adding it to a vessel containing cold water or ice.

  • The product will precipitate out of the aqueous solution.

  • Filter the solid product and wash it thoroughly with cold water to remove residual acid.

4. Purification:

  • Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water mixture) to achieve the desired purity.

  • Dry the purified product under vacuum at an appropriate temperature.

Quantitative Data (Illustrative):

ParameterValue
Starting Material 3-Cyanobenzoic Acid
Reagents Sulfuric Acid (75%)
Temperature 110°C
Reaction Time 4-6 hours
Typical Yield 85-95%
Typical Purity (after recrystallization) >99%
Protocol 2: Scale-Up Synthesis of this compound via Selective Amidation of Isophthalic Acid

This protocol requires careful control to achieve selective mono-amidation.

1. Reaction Setup:

  • Charge the reactor with isophthalic acid (1.0 equivalent) and a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone, sulfolane).

  • Add a dehydrating agent or use a setup with a Dean-Stark trap to remove water.

2. Amidation:

  • Heat the mixture to a high temperature (e.g., 180-220°C).

  • Introduce the aminating agent (e.g., ammonia gas, urea) at a controlled rate. The stoichiometry should be carefully controlled to favor mono-amidation.

  • Monitor the reaction by HPLC to track the formation of this compound and the isophthalamide byproduct.

3. Work-up and Isolation:

  • Cool the reaction mixture.

  • Add an anti-solvent to precipitate the crude product.

  • Filter the solid and wash with a suitable solvent to remove impurities.

4. Purification:

  • The crude product can be purified by recrystallization. An acid-base workup might also be effective in separating the unreacted isophthalic acid.

Quantitative Data (Illustrative):

ParameterValue
Starting Material Isophthalic Acid
Reagents Urea (as ammonia source)
Solvent N-Methyl-2-pyrrolidone (NMP)
Temperature 200°C
Reaction Time 8-12 hours
Typical Yield 70-80%
Typical Purity (after recrystallization) >98.5%

Visualizations

experimental_workflow_hydrolysis start Start: 3-Cyanobenzoic Acid reactor Reactor: Add H₂SO₄/H₂O start->reactor heating Heating: 100-120°C (Monitor by HPLC) reactor->heating cooling Cooling heating->cooling quench Quenching: Add to Cold Water cooling->quench precipitation Precipitation quench->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying end Final Product: This compound drying->end

Caption: Workflow for the hydrolysis of 3-cyanobenzoic acid.

experimental_workflow_amidation start Start: Isophthalic Acid reactor Reactor: Add Solvent (e.g., NMP) start->reactor heating Heating: 180-220°C reactor->heating amination Controlled Addition of Aminating Agent (Monitor by HPLC) heating->amination cooling Cooling amination->cooling precipitation Precipitation with Anti-solvent cooling->precipitation filtration Filtration & Washing precipitation->filtration purification Purification: Recrystallization filtration->purification end Final Product: This compound purification->end logical_relationship cluster_hydrolysis Hydrolysis Route cluster_amidation Amidation Route H_Start 3-Cyanobenzoic Acid H_Product This compound H_Start->H_Product Controlled Hydrolysis H_Byproduct Isophthalic Acid (Over-hydrolysis) H_Product->H_Byproduct Harsh Conditions A_Start Isophthalic Acid A_Product This compound A_Start->A_Product Selective Mono- amidation A_Byproduct Isophthalamide (Di-amidation) A_Product->A_Byproduct Excess Amine/ High Temperature

Technical Support Center: Overcoming Poor Solubility of 3-Carbamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3-Carbamoylbenzoic acid in reaction media.

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen reaction solvent.

  • Question: My this compound is appearing as a solid suspension in my reaction mixture, leading to a slow or incomplete reaction. What steps can I take to improve its solubility?

  • Answer: Poor solubility is a common challenge with this compound due to its crystalline structure and polar functional groups. The following troubleshooting workflow can help you address this issue.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Poor Solubility of this compound Observed solvent_screening 1. Solvent Screening (Consult Qualitative Solubility Table) start->solvent_screening co_solvent 2. Use of Co-solvents (e.g., DMF, DMSO, Methanol) solvent_screening->co_solvent If single solvent is ineffective success Success: Homogeneous Reaction Mixture solvent_screening->success If a suitable solvent is found ph_adjustment 3. pH Adjustment (Addition of a base) co_solvent->ph_adjustment If co-solvent system is insufficient co_solvent->success If solubility is achieved temp_increase 4. Increase Temperature ph_adjustment->temp_increase If reaction conditions permit ph_adjustment->success If solubility is achieved sonication 5. Sonication temp_increase->sonication For enhanced dissolution rate temp_increase->success If solubility is achieved mechanochemistry 6. Advanced Methods (e.g., Ball Milling) sonication->mechanochemistry For solvent-free conditions sonication->success If solubility is achieved mechanochemistry->success If reaction proceeds

Caption: A stepwise guide to troubleshooting the poor solubility of this compound.

Data Presentation

Qualitative Solubility of this compound

SolventPolarityTypeExpected SolubilityNotes
WaterHighProticSparingly SolubleSolubility is expected to be low at neutral pH but can be increased with the addition of a base.
MethanolHighProticModerately SolubleThe polar protic nature of methanol can interact with the carboxylic acid and amide groups.
EthanolHighProticModerately SolubleSimilar to methanol, ethanol should be a reasonably good solvent.
Dimethylformamide (DMF)HighAproticSolubleA highly polar aprotic solvent that is often effective at dissolving compounds with both hydrogen bond donors and acceptors.
Dimethyl sulfoxide (DMSO)HighAproticSolubleAnother highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
AcetoneMediumAproticSlightly SolubleMay have limited success in dissolving this compound.
AcetonitrileMediumAproticSlightly SolubleIts polarity may not be sufficient for good solubility.
Dichloromethane (DCM)LowAproticInsolubleThe low polarity of DCM makes it a poor choice for dissolving the highly polar this compound.
TolueneLowAproticInsolubleA non-polar aromatic solvent that is unlikely to dissolve this compound.
HexaneLowNon-polarInsolubleA non-polar aliphatic solvent that will not dissolve this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound possesses both a carboxylic acid and a primary amide functional group. These groups can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult for many solvents to break down. Its relatively high polarity also makes it incompatible with non-polar solvents.

Q2: Can I use a co-solvent to improve the solubility of this compound? If so, which ones are recommended?

A2: Yes, using a co-solvent is a highly effective strategy. A co-solvent is a mixture of two or more miscible solvents that, in combination, can provide a more suitable polarity environment to dissolve a solute than either solvent alone. For this compound, a mixture of a polar aprotic solvent with a polar protic solvent can be effective.

  • Recommended Co-solvent Systems:

    • DMF/Methanol

    • DMSO/Methanol

    • DMF/Water (with pH adjustment)

    • DMSO/Water (with pH adjustment)

G cluster_0 Mechanism of Co-solvency compound This compound (Poorly Soluble) mixture Solvent Mixture (Intermediate Polarity) compound->mixture Increased Solubility solvent1 Primary Solvent (e.g., Toluene) solvent1->mixture cosolvent Co-solvent (e.g., DMF) cosolvent->mixture dissolved Dissolved this compound mixture->dissolved

Caption: How a co-solvent system enhances the solubility of a compound.

Q3: How does adjusting the pH of the reaction medium affect the solubility of this compound?

A3: this compound is a carboxylic acid, and its solubility in polar protic solvents like water can be significantly increased by raising the pH. The addition of a base (e.g., sodium hydroxide, potassium carbonate) will deprotonate the carboxylic acid group to form the corresponding carboxylate salt. This salt is ionic and generally much more soluble in polar solvents than the neutral acid.

  • Caution: Ensure that the resulting salt formation and the presence of a base do not interfere with your downstream reaction chemistry.

G cluster_1 Effect of pH on Solubility acid This compound (Slightly Soluble in Water) salt 3-Carbamoylbenzoate Salt (Highly Soluble in Water) acid->salt Deprotonation base Addition of Base (e.g., NaOH) base->acid Increases pH

Caption: The deprotonation of this compound at higher pH increases its aqueous solubility.

Q4: Are there any non-traditional methods to overcome the solubility issues of this compound?

A4: For reactions that are difficult to perform in solution due to poor solubility, mechanochemistry, such as ball milling, can be a powerful alternative.[1][2] This technique involves the use of mechanical force to induce chemical reactions in the solid state, thereby circumventing the need for a solvent altogether.[1][2]

Experimental Protocols

Protocol 1: Co-solvent Screening for Improved Solubility

  • Preparation: In separate small vials, weigh out a small, equal amount of this compound (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of a different co-solvent mixture. Start with binary mixtures of a good solvent (e.g., DMF or DMSO) and your primary reaction solvent in varying ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1).

  • Observation: Vortex each vial for 1-2 minutes and visually inspect for dissolution. If the solid dissolves, it is soluble at that concentration and in that co-solvent mixture.

  • Heating: If the solid has not dissolved at room temperature, gently warm the vials (ensure the temperature is compatible with your planned reaction) and observe any changes in solubility.

  • Selection: Choose the co-solvent system that provides complete dissolution at the lowest possible concentration of the co-solvent and is compatible with your reaction conditions.

Protocol 2: pH Adjustment for Enhanced Aqueous Solubility

  • Suspension: Suspend the desired amount of this compound in the aqueous reaction medium.

  • Base Addition: Slowly add a suitable base (e.g., 1M NaOH, 1M K₂CO₃) dropwise to the suspension while stirring.

  • Monitoring: Monitor the pH of the solution using a pH meter or pH paper.

  • Dissolution: Continue adding the base until the this compound has completely dissolved. Note the final pH.

  • Reaction Compatibility Check: Before proceeding with your reaction, ensure that the final pH and the presence of the salt will not adversely affect your reactants, reagents, or catalyst.

References

Preventing N-acylurea formation in coupling reactions with 3-Carbamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and best practices for preventing the formation of N-acylurea byproducts during amide coupling reactions involving 3-Carbamoylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is N-acylurea and why is it a problem in my coupling reaction?

A1: N-acylurea is a common, unreactive byproduct formed during amide coupling reactions that use carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).[1][2] Its formation is problematic for two main reasons:

  • Reduced Yield: The formation of N-acylurea consumes both your carboxylic acid and the coupling reagent, which lowers the overall yield of your desired amide product.[1]

  • Purification Challenges: N-acylureas often have similar solubility properties to the desired amide product, making their removal by standard purification techniques like column chromatography difficult and leading to product loss.[1]

Q2: How is N-acylurea formed in a carbodiimide-mediated coupling reaction?

A2: The reaction between a carboxylic acid (like this compound) and a carbodiimide (e.g., EDC) generates a highly reactive O-acylisourea intermediate. This intermediate is intended to react with your amine to form the target amide. However, the O-acylisourea is unstable and can undergo a spontaneous intramolecular rearrangement (an O-to-N acyl migration) to form the stable and unreactive N-acylurea byproduct.[2] This rearrangement is a competing side reaction that can significantly impact the success of your synthesis.

Q3: Are certain reaction conditions more likely to produce N-acylurea?

A3: Yes, several factors can increase the likelihood of N-acylurea formation:

  • Solvent Choice: The use of solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can enhance the rate of N-acylurea formation compared to solvents like Dimethylformamide (DMF).

  • Sterically Hindered or Electron-Poor Amines: Less reactive amines will react more slowly with the O-acylisourea, favoring the rearrangement side reaction.

  • Absence of Additives: Running the reaction without additives like HOBt or OxymaPure is a primary cause of significant N-acylurea formation.

Q4: How can I detect the N-acylurea byproduct in my reaction?

A4: The N-acylurea byproduct can typically be identified using standard analytical techniques:

  • Mass Spectrometry (MS): The byproduct will have a mass corresponding to the sum of your carboxylic acid (this compound, MW: 165.15 g/mol ) and the carbodiimide used (e.g., EDC, MW: 155.24 g/mol ), minus a molecule of water if starting from EDC hydrochloride.

  • Thin Layer Chromatography (TLC): The N-acylurea will appear as a distinct spot, often with a polarity similar to the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The byproduct will show characteristic signals corresponding to both the this compound backbone and the EDC-derived moiety.

Troubleshooting Guide: Preventing N-acylurea Formation

Problem: My reaction with this compound using EDC has a low yield, and I've identified a major byproduct as the N-acylurea.

Solution: This is a classic issue with carbodiimide coupling. The primary strategy is to intercept the reactive O-acylisourea intermediate before it can rearrange.

Option 1: Use of Coupling Additives

The most common and effective solution is to add a nucleophilic additive to the reaction. These additives react with the O-acylisourea intermediate faster than it rearranges, forming a new activated species that is more stable but still reactive enough to couple with the amine.

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure: These are the most common additives. They form active esters that are less prone to side reactions and racemization.[3][4] OxymaPure is often preferred as it is considered non-explosive and can lead to higher yields and reduced racemization compared to HOBt.

  • Mechanism of Action: The additive rapidly converts the unstable O-acylisourea into a more stable active ester. This new intermediate is less susceptible to rearrangement and efficiently acylates the target amine.

Option 2: Change the Coupling Reagent

If additives are not sufficient, or for particularly challenging couplings, switching to a different class of coupling reagent that does not proceed via an O-acylisourea intermediate is a robust solution.

  • Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and known for fast reaction times and low rates of side reactions, including racemization.[3][5] They activate the carboxylic acid through a different mechanism that avoids the problematic intermediate.[5][6]

  • Phosphonium Salt Reagents (PyBOP): These reagents are also very effective, particularly for sterically hindered substrates.

Option 3: Optimize Reaction Conditions

Fine-tuning your reaction parameters can also significantly suppress N-acylurea formation.

  • Order of Addition: Pre-activate the this compound with the coupling reagent and additive for a short period (5-15 minutes) before adding the amine. This ensures the unstable O-acylisourea is rapidly trapped by the additive.

  • Temperature: Perform the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature).[1] This can slow the rate of the rearrangement side reaction more than the desired coupling reaction.

  • Solvent: Use a polar aprotic solvent like DMF, which can disfavor the formation of N-acylurea compared to less polar solvents like DCM.

Data Presentation: Comparison of Coupling Methods

Carboxylic AcidCoupling MethodBaseSolventTime (h)Yield (%)Reference
Substituted Benzoic AcidEDC / HOBt / DMAP (cat.)DIPEACH₃CN10~70-80Adapted from[7]
Substituted Benzoic AcidHATUDIPEADMF1 - 2>90Adapted from[8]
Substituted Benzoic AcidT3PPyridineEtOAc3>90Generic High-Yield Protocol
Substituted Benzoic AcidAcyl ChlorideEt₃NDCM2>95Generic High-Yield Protocol

Recommended Experimental Protocols

Protocol 1: EDC/OxymaPure Mediated Coupling (Recommended First-Line Method)

This protocol is cost-effective and significantly minimizes N-acylurea formation compared to using EDC alone.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) to the mixture and stir for 15 minutes. A color change to bright yellow may be observed, indicating the formation of the active ester.[9]

  • Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: HATU Mediated Coupling (High-Efficiency Method)

This protocol is highly effective for a broad range of amines and is an excellent choice when the EDC/OxymaPure method gives suboptimal results.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than carbodiimide methods. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Visual Guides

N_Acylurea_Formation RCOOH 3-Carbamoylbenzoic Acid O_Acylisourea O-Acylisourea Intermediate (Unstable) RCOOH->O_Acylisourea + EDC EDC EDC Amide Desired Amide Product O_Acylisourea->Amide + Amine (Desired Pathway) NAcylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->NAcylurea Intramolecular Rearrangement (Side Reaction) Amine Amine (R'-NH2)

Caption: Competing pathways in carbodiimide coupling leading to desired amide or N-acylurea byproduct.

Additive_Mechanism RCOOH 3-Carbamoylbenzoic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Active_Ester Active Ester Intermediate (More Stable) O_Acylisourea->Active_Ester + Additive (Fast) NAcylurea N-Acylurea (Blocked) O_Acylisourea->NAcylurea Rearrangement (Slow, Inhibited) Additive Additive (HOBt / Oxyma) Amide Desired Amide Product Active_Ester->Amide + Amine (Efficient Coupling) Amine Amine (R'-NH2)

Caption: Mechanism of additives (HOBt/Oxyma) intercepting the O-acylisourea to prevent N-acylurea formation.

Troubleshooting_Workflow Start Low Yield / N-Acylurea Byproduct Detected Check_Additives Are you using an additive (HOBt, Oxyma)? Start->Check_Additives Add_Additive Implement Protocol 1: Use EDC with OxymaPure or HOBt. Check_Additives->Add_Additive No Check_Conditions Optimize Conditions: 1. Pre-activate acid 2. Run at 0°C -> RT 3. Use DMF as solvent Check_Additives->Check_Conditions Yes Still_Low_Yield Is yield still low? Add_Additive->Still_Low_Yield Check_Conditions->Still_Low_Yield Change_Reagent Implement Protocol 2: Switch to HATU or another uronium salt. Still_Low_Yield->Change_Reagent Yes Success High Yield of Desired Amide Still_Low_Yield->Success No Change_Reagent->Success

Caption: Troubleshooting workflow for addressing low yields due to N-acylurea formation.

References

Validation & Comparative

A Comparative Guide: 3-Carbamoylbenzoic Acid vs. Terephthalic Acid as Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

In the design and synthesis of Metal-Organic Frameworks (MOFs), the choice of the organic linker is a critical determinant of the final material's properties and performance. This guide provides a comparative analysis of two aromatic dicarboxylic acid linkers: 3-carbamoylbenzoic acid and the widely-used terephthalic acid. While direct comparative studies on isoreticular MOFs using this compound are limited in publicly available literature, this guide will utilize the well-characterized amino-functionalized analogue, 2-aminoterephthalic acid, as a proxy to infer the potential impact of the carbamoyl group. The comparison will focus on the zirconium-based UiO-66 framework, a well-studied MOF known for its exceptional stability.

The introduction of a carbamoyl (-CONH2) or an amino (-NH2) group onto the terephthalic acid backbone is expected to significantly influence the physicochemical properties of the resulting MOF, including its surface area, thermal and chemical stability, and catalytic activity. This is primarily due to the introduction of a polar functional group that can engage in hydrogen bonding and alter the electronic properties of the framework.

Quantitative Data Presentation

The following table summarizes key performance metrics for UiO-66 synthesized with terephthalic acid and its amino-functionalized analogue, UiO-66-NH2. This data is compiled from various studies to provide a basis for comparison. It is anticipated that a MOF synthesized with this compound (hypothetically UiO-66-CONH2) would exhibit properties that are influenced by the amide functional group, similar to the trends observed with the amino group.

PropertyUiO-66 (Terephthalic Acid)UiO-66-NH2 (2-Aminoterephthalic Acid)Reference
BET Surface Area (m²/g) ~1100 - 1500~876 - 1400[1]
Pore Volume (cm³/g) ~0.5 - 0.7~0.38 - 0.6[1]
Thermal Stability (°C) Decomposes above 480 °CDecomposes from 380 °C[2]
CO2 Adsorption Capacity (mmol/g at 273 K, 1 bar) ~3.66~3.93[2]
Catalytic Activity (Yield of methyl laurate in esterification) 94%99%[3]

Note: The data for UiO-66-NH2 is used as a proxy for a MOF synthesized with this compound. The amide group in this compound may lead to different, potentially enhanced, hydrogen bonding capabilities compared to the amino group, which could further influence the properties.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducible research.

1. Synthesis of UiO-66 and UiO-66-NH2

  • UiO-66 Synthesis (Solvothermal Method) [4]

    • Dissolve 1.5 mmol of Zirconium tetrachloride (ZrCl4) and 1.5 mmol of terephthalic acid in N,N-dimethylformamide (DMF).

    • Transfer the solution to a Teflon-lined autoclave.

    • Heat the autoclave in an oven at a specified temperature (e.g., 120-140 °C) for a designated time (e.g., 24-72 hours).

    • After cooling to room temperature, collect the white solid product by filtration or decantation.

    • Wash the product with DMF to remove unreacted precursors, followed by washing with a volatile solvent like chloroform or ethanol.

    • Dry the final product under vacuum.

  • UiO-66-NH2 Synthesis (Solvothermal Method) [2]

    • Dissolve 1.47 g of Zirconium chloride (ZrCl4) and 1.06 g of 2-aminoterephthalic acid in 150 mL of DMF.

    • Transfer the mixture into a 200 mL Teflon-lined stainless-steel autoclave.

    • Maintain the autoclave at 393 K (120 °C) for 24 hours.

    • After cooling to room temperature, wash the resulting yellow crystals three times with DMF and then three times with ethanol.

    • Dry the product at 393 K (120 °C).

2. Characterization Protocols

  • Thermogravimetric Analysis (TGA) [2][5]

    • Place a small amount of the activated MOF sample (typically 5-10 mg) in a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the weight loss of the sample as a function of temperature. The decomposition temperature is determined from the onset of significant weight loss after the removal of solvent molecules.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis [1][6]

    • Activate the MOF sample by heating under vacuum to remove any guest molecules from the pores.

    • Perform nitrogen adsorption-desorption measurements at 77 K using a volumetric gas adsorption analyzer.

    • Calculate the specific surface area from the nitrogen adsorption isotherm using the BET equation in the appropriate relative pressure range.

  • Catalytic Activity Testing (Esterification Reaction) [3][7]

    • In a batch reactor, add the MOF catalyst to a solution of the carboxylic acid (e.g., oleic acid or lauric acid) and an alcohol (e.g., methanol or ethanol).

    • Heat the reaction mixture to the desired temperature with constant stirring for a specific duration.

    • After the reaction, separate the catalyst from the reaction mixture by centrifugation or filtration.

    • Analyze the product mixture using techniques like gas chromatography (GC) to determine the conversion of the carboxylic acid and the yield of the ester product.

Mandatory Visualization

MOF_Synthesis_and_Characterization_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation Linker Organic Linker (this compound or Terephthalic Acid) Mixing Mixing and Dissolution Linker->Mixing Metal_Salt Metal Salt (e.g., ZrCl4) Metal_Salt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Solvothermal Reaction (Heating in Autoclave) Mixing->Heating Washing Washing and Purification Heating->Washing Drying Drying under Vacuum Washing->Drying MOF_Product MOF Product Drying->MOF_Product TGA Thermogravimetric Analysis (TGA) MOF_Product->TGA BET BET Surface Area Analysis MOF_Product->BET PXRD Powder X-ray Diffraction (PXRD) MOF_Product->PXRD SEM Scanning Electron Microscopy (SEM) MOF_Product->SEM Catalysis Catalytic Activity Testing MOF_Product->Catalysis Gas_Adsorption Gas Adsorption Measurement MOF_Product->Gas_Adsorption

Caption: Workflow for MOF synthesis, characterization, and performance evaluation.

Comparative_Logic cluster_linkers Linker Selection cluster_mofs Resulting MOFs cluster_properties Comparative Properties TA Terephthalic Acid (-COOH) MOF_TA MOF with Terephthalic Acid (e.g., UiO-66) TA->MOF_TA CBA This compound (-COOH, -CONH2) MOF_CBA MOF with this compound (e.g., UiO-66-CONH2 proxy) CBA->MOF_CBA Surface_Area Surface Area & Porosity MOF_TA->Surface_Area Compare Stability Thermal & Chemical Stability MOF_TA->Stability Compare Performance Catalytic & Adsorption Performance MOF_TA->Performance Compare MOF_CBA->Surface_Area Compare MOF_CBA->Stability Compare MOF_CBA->Performance Compare

Caption: Logical flow for the comparative study of MOF linkers.

References

Performance of 3-Carbamoylbenzoic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, 3-carbamoylbenzoic acid derivatives have emerged as a promising scaffold for the development of potent inhibitors against critical biological targets. This guide provides a comparative analysis of the performance of these derivatives, with a particular focus on their activity as inhibitors of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a key enzyme in the DNA Base Excision Repair (BER) pathway. The information is supported by experimental data from relevant studies to provide a clear perspective on their potential in therapeutic applications.

Comparative Inhibitory Activity Against APE1

While direct comparative data for a comprehensive series of this compound derivatives is emerging, initial studies have highlighted their potential as potent APE1 inhibitors, with activities reported in the low-micromolar range.[1] The following table summarizes the inhibitory concentrations (IC50) of various classes of APE1 inhibitors to provide a contextual performance comparison.

Inhibitor Class/Compound NameChemical ScaffoldTarget EnzymeIC50 (µM)Reference
This compound Derivatives This compoundAPE1Low-micromolar (specific values not publicly available)Aiello et al., 2012[1]
APE1 Inhibitor III BenzothiazolyltetrahydrothienopyridineAPE12.0 (Fluorescence-based assay) / 12.0 (Radiotracer incision assay)Rai et al., 2012
AR03 (Compound 6) Not specifiedAPE13.7Characterizing inhibitors of human AP endonuclease 1 - PMC
CRT0044876 7-Nitroindole-2-carboxylic acidAPE13.0Characterizing inhibitors of human AP endonuclease 1 - PMC
Mitoxantrone AnthracenedioneAPE1~0.5 (on AP site-containing DNA)Interaction of mitoxantrone with abasic sites - DNA strand cleavage and inhibition of apurinic/apyrimidinic endonuclease 1, APE1 - PMC

Experimental Protocols

The following is a detailed methodology for a typical APE1 enzyme inhibition assay, crucial for evaluating the potency of compounds like this compound derivatives.

APE1 Inhibition Radiotracer Incision Assay

This assay measures the ability of a compound to inhibit the endonuclease activity of APE1 on a radiolabeled DNA substrate.

Materials:

  • Recombinant wild-type APE1 protein

  • Radiolabeled AP-DNA substrate (e.g., 32P 5'-radiolabeled 18-mer)

  • Inhibitor compounds (e.g., this compound derivatives)

  • Reaction Buffer (RIA buffer): 50 mM Tris pH 7.5, 25 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Stop Buffer: 0.05% Bromophenol blue/Xylene cyanol in 95% formamide, 20 mM EDTA

  • 15% polyacrylamide denaturing gel

  • Tris Boric Acid EDTA (TBE) buffer

  • Phosphoimager system

Procedure:

  • Enzyme Preparation: Purify recombinant wild-type APE1 protein as previously described.

  • Inhibitor Incubation: Incubate 50 pg of APE1 (~140 pM) with varying concentrations of the inhibitor compound (from 1 nM to 100 µM) in RIA buffer. A control with 1% DMSO (vehicle) is also prepared. The incubation is carried out at room temperature for 15 minutes.

  • Reaction Initiation: Add 0.5 pmol of the 32P 5'-radiolabeled AP-DNA substrate to the enzyme-inhibitor mixture to a final volume of 10 µL.

  • Reaction Incubation: Incubate the reactions at 37 °C for 5 minutes.

  • Reaction Termination: Stop the reactions by adding the stop buffer and heating at 95 °C for 10 minutes.

  • Gel Electrophoresis: Separate the intact substrate from the incised product on a 15% polyacrylamide denaturing gel using TBE buffer.

  • Data Analysis: Analyze the gel using a phosphoimager system. Calculate the percent incision activity (the amount of substrate converted to product).

  • IC50 Determination: Determine the IC50 value, which is the concentration of the inhibitor at which 50% of the APE1 activity is inhibited, by plotting the percent incision activity against the inhibitor concentration.[2]

Signaling Pathways and Experimental Workflows

To better understand the context of this compound derivatives as APE1 inhibitors, the following diagrams illustrate the Base Excision Repair pathway where APE1 plays a critical role, and a typical experimental workflow for screening such inhibitors.

BER_Pathway cluster_0 Base Excision Repair (BER) Pathway DNA_Damage Damaged DNA Base (e.g., oxidation, alkylation) AP_Site AP (Apurinic/Apyrimidinic) Site DNA_Damage->AP_Site DNA Glycosylase Nick_5dRP 5' dRP Nick AP_Site->Nick_5dRP APE1 (Endonuclease Activity) Nick_3OH 3' OH Nick Nick_5dRP->Nick_3OH DNA Polymerase β (dRP lyase activity) Repaired_DNA Repaired DNA Nick_3OH->Repaired_DNA DNA Ligase III/XRCC1

Caption: The Base Excision Repair pathway, highlighting the central role of APE1.

Experimental_Workflow cluster_1 Workflow for APE1 Inhibitor Screening Compound_Library Compound Library (this compound Derivatives) Primary_Screening Primary Screening (High-Throughput Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Orthogonal Assays, Selectivity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A generalized experimental workflow for the screening and development of APE1 inhibitors.

References

A Comparative Guide to the Spectroscopic Validation of 3-Carbamoylbenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the validation of reaction products originating from 3-Carbamoylbenzoic acid. It is designed to assist researchers in identifying and characterizing these compounds through detailed experimental protocols and comparative data analysis. The primary spectroscopic techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to Spectroscopic Validation

In the synthesis of derivatives of this compound, rigorous analytical validation is crucial to confirm the structure and purity of the resulting products. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating molecular structures. By comparing the spectra of the starting material with those of the reaction products and alternative compounds, researchers can confidently verify the outcomes of their synthetic procedures.

This guide focuses on two common reactions of this compound: esterification and amide coupling. The spectroscopic data of the starting material will be compared with its methyl ester and an amide derivative, as well as with its isomer, 4-Carbamoylbenzoic acid.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key spectroscopic data for this compound, its reaction products, and an isomer for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~13.5 (s, 1H, -COOH), 8.45 (t, 1H, Ar-H), 8.15 (d, 1H, Ar-H), 8.10 (s, 1H, -CONH₂), 7.85 (d, 1H, Ar-H), 7.60 (t, 1H, Ar-H), 7.50 (s, 1H, -CONH₂)
Methyl 3-(aminocarbonyl)benzoate ~8.40 (t, 1H, Ar-H), 8.10 (d, 1H, Ar-H), 8.05 (s, 1H, -CONH₂), 7.80 (d, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.45 (s, 1H, -CONH₂), 3.90 (s, 3H, -OCH₃)
4-Carbamoylbenzoic Acid [1]~13.2 (s, 1H, -COOH), 8.05 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 7.60 (s, 1H, -CONH₂), 7.40 (s, 1H, -CONH₂)
N-Benzyl-3-carbamoylbenzamide ~13.5 (s, 1H, -COOH), 9.10 (t, 1H, -CONH-), 8.40 (t, 1H, Ar-H), 8.10 (d, 1H, Ar-H), 8.05 (s, 1H, -CONH₂), 7.80 (d, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.45 (s, 1H, -CONH₂), 7.30 (m, 5H, Ar-H of benzyl), 4.50 (d, 2H, -CH₂-)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)
This compound ~168.0 (-COOH), ~167.5 (-CONH₂), ~135.0 (Ar-C), ~132.0 (Ar-C), ~131.0 (Ar-CH), ~130.0 (Ar-CH), ~129.0 (Ar-CH), ~128.5 (Ar-CH)
Methyl 3-(aminocarbonyl)benzoate ~167.8 (-CONH₂), ~166.0 (-COOCH₃), ~134.5 (Ar-C), ~131.5 (Ar-C), ~130.5 (Ar-CH), ~129.5 (Ar-CH), ~128.0 (Ar-CH), ~127.5 (Ar-CH), ~52.5 (-OCH₃)
4-Carbamoylbenzoic Acid [1]~168.2 (-COOH), ~167.9 (-CONH₂), ~138.0 (Ar-C), ~133.0 (Ar-C), ~129.5 (Ar-CH), ~128.0 (Ar-CH)
N-Benzyl-3-carbamoylbenzamide ~168.1 (-COOH), ~167.6 (-CONH₂), ~166.5 (-CONH-benzyl), ~139.0 (Ar-C of benzyl), ~135.2 (Ar-C), ~131.8 (Ar-C), ~130.8 (Ar-CH), ~129.2 (Ar-CH), ~128.8 (Ar-CH of benzyl), ~128.3 (Ar-CH), ~127.5 (Ar-CH of benzyl), ~127.0 (Ar-CH of benzyl), ~43.0 (-CH₂-)

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)N-H Stretch (Amide)C=O Stretch (Carboxylic Acid)C=O Stretch (Amide I)N-H Bend (Amide II)
This compound 3300-2500 (broad)[2][3]~3400, ~3200~1700[2][3]~1660~1620
Methyl 3-(aminocarbonyl)benzoate -~3400, ~3200~1720 (Ester)~1660~1620
4-Carbamoylbenzoic Acid 3300-2500 (broad)~3400, ~3200~1700~1660~1620
N-Benzyl-3-carbamoylbenzamide 3300-2500 (broad)~3400, ~3200 (primary), ~3300 (secondary)~1700~1660 (primary), ~1640 (secondary)~1620 (primary), ~1540 (secondary)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 165.04[4]148 ([M-OH]⁺), 121 ([M-CO₂]⁺), 120 ([M-COOH]⁺), 105, 77
Methyl 3-(aminocarbonyl)benzoate 179.06148 ([M-OCH₃]⁺), 121, 120, 105, 77
4-Carbamoylbenzoic Acid 165.04[1]148 ([M-OH]⁺), 121 ([M-CO₂]⁺), 120 ([M-COOH]⁺), 105, 77
N-Benzyl-3-carbamoylbenzamide 254.09237 ([M-OH]⁺), 210 ([M-COOH]⁺), 148, 120, 106, 91 (benzyl)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR : Acquire the proton-decoupled spectrum. A larger number of scans is typically required compared to ¹H NMR.

  • Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure. Compare the spectra of the starting material and product to identify changes, such as the appearance or disappearance of specific signals (e.g., the carboxylic acid proton or the methyl protons of the ester).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture and press it into a thin, transparent disk.[3]

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.[3]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule. For the reactions of this compound, look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of new bands, such as the C-O stretch of an ester or the N-H bend of a secondary amide.[2][3]

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

  • Data Acquisition : Obtain the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

  • Analysis : The molecular ion peak confirms the molecular weight of the compound. Analyze the fragmentation pattern to support the proposed structure. For example, the loss of specific fragments such as -OH (17 amu), -OCH₃ (31 amu), or -COOH (45 amu) can provide valuable structural information.[5]

Visualizations

Logical Relationships and Workflows

The following diagrams illustrate a typical reaction of this compound and the general workflow for spectroscopic validation of the product.

G cluster_reaction Reaction Pathway: Esterification 3-Carbamoylbenzoic_Acid This compound Product Methyl 3-(aminocarbonyl)benzoate 3-Carbamoylbenzoic_Acid->Product + Reagents Reagents Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) Byproduct Water (H2O)

Caption: A typical esterification reaction of this compound.

G cluster_workflow Experimental Workflow Synthesis Synthesize Product from This compound Purification Purify Product (e.g., Recrystallization, Chromatography) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis NMR NMR Spectroscopy (1H, 13C) Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Compare Spectra with Starting Material and Alternatives Data_Analysis->Comparison Validation Product Validated Comparison->Validation

Caption: General workflow for the spectroscopic validation of reaction products.

References

Characterization techniques for validating the structure of 3-Carbamoylbenzoic acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metal-Organic Frameworks (MOFs) constructed from 3-Carbamoylbenzoic acid hold significant promise in various applications, including drug delivery and catalysis, owing to their tunable porosity and the functionalizability of the carbamoyl group. Rigorous structural validation is paramount to understanding and optimizing their performance. This guide provides a comparative overview of key characterization techniques for validating the structure of these MOFs, complete with experimental protocols and illustrative data.

Overview of Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of this compound MOFs. The primary techniques employed are Powder X-ray Diffraction (PXRD) for determining crystallinity and phase purity, Thermogravimetric Analysis (TGA) for assessing thermal stability and solvent content, Scanning Electron Microscopy (SEM) for visualizing morphology and particle size, Brunauer-Emmett-Teller (BET) analysis for determining surface area and porosity, and Fourier-Transform Infrared Spectroscopy (FTIR) for confirming the presence of functional groups. Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for elucidating the precise crystal structure, though obtaining suitable single crystals can be challenging.

Comparative Analysis of Key Techniques

The following table summarizes the information obtained from each primary characterization technique, using illustrative data from MOFs with similar functionalities due to the limited availability of a complete dataset for a single this compound MOF.

Technique Information Provided Illustrative Data for a Representative Amide-Functionalized MOF
Powder X-ray Diffraction (PXRD) - Crystalline structure and phase purity- Comparison with simulated patterns from single-crystal data- Lattice parameters- Prominent peaks at 2θ values of 6.0°, 8.94°, 12.08°, and 16.87°, indicating a crystalline structure.[1]
Thermogravimetric Analysis (TGA) - Thermal stability and decomposition temperature- Presence and amount of solvent molecules in the pores- Information on the coordination of the linker to the metal center- Initial weight loss up to 150 °C due to solvent removal.- Framework decomposition starting above 300 °C.[2][3]
Scanning Electron Microscopy (SEM) - Crystal morphology (e.g., cubic, octahedral, rod-like)- Particle size and size distribution- Surface texture- Uniform cubic or polyhedral crystals with sizes in the range of 10-50 µm.[4][5]
Brunauer-Emmett-Teller (BET) Analysis - Specific surface area (m²/g)- Pore volume (cm³/g)- Pore size distribution- BET surface area in the range of 800-1500 m²/g.- Type I isotherm, characteristic of microporous materials.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy - Confirmation of the presence of the this compound linker- Coordination of the carboxylate group to the metal center- Presence of the amide functional group- C=O stretching of the carboxylate group (~1610 cm⁻¹).- N-H stretching of the primary amide (~3400 and 3200 cm⁻¹).- C=O stretching of the amide (Amide I band) (~1660 cm⁻¹).[7][8]
Single Crystal X-ray Diffraction (SC-XRD) - Unambiguous determination of the 3D crystal structure- Bond lengths and angles- Coordination environment of the metal center- Porosity and channel structure- Provides precise atomic coordinates to generate a simulated PXRD pattern for comparison.[9][10][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Powder X-ray Diffraction (PXRD)

Objective: To determine the crystallinity and phase purity of the synthesized MOF.

Protocol:

  • A small amount of the dried MOF powder is gently ground to ensure a homogenous sample.

  • The sample is mounted on a zero-background sample holder.

  • The PXRD pattern is collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Data is typically collected over a 2θ range of 5-50° with a step size of 0.02°.

  • The experimental pattern is compared with a simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known phases to confirm purity.[1]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and solvent content of the MOF.

Protocol:

  • Approximately 5-10 mg of the MOF sample is placed in an alumina crucible.

  • The sample is heated from room temperature to 800 °C at a constant heating rate, typically 10 °C/min.

  • The analysis is performed under an inert atmosphere, such as nitrogen, to prevent oxidation.

  • The TGA curve (weight loss vs. temperature) is analyzed to identify solvent loss and the decomposition temperature of the framework.[3]

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology and particle size of the MOF crystals.

Protocol:

  • A small amount of the MOF powder is dispersed on a carbon tape adhered to an aluminum SEM stub.

  • Any excess powder is removed by gently blowing with compressed air.

  • For non-conductive MOF samples, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample to prevent charging under the electron beam.

  • The sample is then introduced into the SEM chamber and imaged at various magnifications.[4][5]

Brunauer-Emmett-Teller (BET) Analysis

Objective: To determine the specific surface area and porosity of the MOF.

Protocol:

  • A known mass of the MOF sample (typically 50-100 mg) is placed in a sample tube.

  • The sample is "activated" by heating under vacuum to remove any guest molecules from the pores. A typical activation procedure is heating at 120-150 °C for several hours.

  • The nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).

  • The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of the organic linker and its coordination to the metal center.

Protocol:

  • A small amount of the MOF sample is mixed with potassium bromide (KBr) and ground to a fine powder.

  • The mixture is pressed into a thin, transparent pellet.

  • The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • The spectrum is analyzed for characteristic peaks of the this compound linker, paying attention to shifts in the carboxylate and amide peaks upon coordination to the metal.[7][8]

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive characterization of a this compound MOF.

MOF_Characterization_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_advanced Advanced Structural Elucidation cluster_results Final Structural Confirmation Synthesis MOF Synthesis Initial_Wash Washing & Solvent Exchange Synthesis->Initial_Wash Activation Activation (Heating under Vacuum) Initial_Wash->Activation PXRD Powder X-ray Diffraction (PXRD) Activation->PXRD TGA Thermogravimetric Analysis (TGA) Activation->TGA FTIR FTIR Spectroscopy Activation->FTIR SEM Scanning Electron Microscopy (SEM) Activation->SEM BET BET Surface Area Analysis Activation->BET SC_XRD Single Crystal X-ray Diffraction (SC-XRD) Activation->SC_XRD If single crystals are obtained Structure_Confirmed Validated Structure PXRD->Structure_Confirmed TGA->Structure_Confirmed FTIR->Structure_Confirmed SEM->Structure_Confirmed BET->Structure_Confirmed SC_XRD->Structure_Confirmed

A generalized workflow for the structural validation of this compound MOFs.

Conclusion

The robust characterization of this compound MOFs is critical for their development in targeted applications. A combination of PXRD, TGA, SEM, BET, and FTIR provides a comprehensive understanding of their crystallinity, thermal stability, morphology, porosity, and the incorporation of the functional linker. While each technique offers unique insights, it is their collective interpretation that leads to a complete and validated structural picture. For unambiguous structural determination, single-crystal X-ray diffraction remains the definitive method, though its application is contingent on the successful growth of high-quality single crystals. This guide serves as a foundational resource for researchers to effectively plan and execute the structural validation of this promising class of metal-organic frameworks.

References

A Comparative Analysis of Benzoic Acid Derivatives for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoic acid and its derivatives serve as a versatile and foundational scaffold in the design of advanced drug delivery systems. The inherent biocompatibility of the benzoic acid moiety, coupled with the tunability of its physicochemical properties through chemical modification, has led to a wide array of applications aimed at enhancing therapeutic efficacy and minimizing side effects. This guide provides a comprehensive comparative analysis of various classes of benzoic acid derivatives used in drug delivery, with a focus on their performance supported by experimental data.

Key Classes of Benzoic Acid Derivatives in Drug Delivery

The functionalization of benzoic acid has given rise to several distinct classes of molecules, each with unique advantages for drug delivery. These can be broadly categorized as:

  • Benzoate Esters and Prodrugs: Esterification of the carboxylic acid group is a common strategy to create prodrugs. This modification can enhance lipophilicity, improve membrane permeability, and provide a mechanism for controlled drug release through enzymatic or chemical hydrolysis.

  • Benzoic Acid-Based Polymers: Benzoic acid derivatives can be polymerized to form biocompatible and often biodegradable carriers such as hydrogels and nanoparticles. These polymers can be engineered to respond to specific physiological stimuli, such as pH, for targeted drug release.

  • Functionalized Benzoic Acid Derivatives: The aromatic ring of benzoic acid provides a scaffold for the attachment of various functional groups. These modifications can be used to tune properties like solubility, receptor targeting, and the mechanism of drug conjugation.

Comparative Performance Data

The following tables summarize key performance metrics for different benzoic acid derivatives in drug delivery applications. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Drug Release Characteristics of Benzoic Acid-Based Systems
Delivery System TypeBenzoic Acid Derivative ExampleDrugRelease Profile HighlightsReference
Hydrogel P-[(1-Oxoallyl)amino]benzoic acidModel DrugpH-responsive: Swelling ratio of 25.8 at pH 7.4 vs. 5.2 at pH 1.2, indicating potential for intestinal release.[1]
Coated Formulation Coated Benzoic AcidBenzoic AcidIn vivo: 6.68 times higher concentration in ileum contents compared to ordinary benzoic acid 4 hours post-ingestion.[2]
Solid Lipid Nanoparticles (SLNs) Benzoic acid, 2-hydroxy-, 2-d-ribofuranosylhydrazide (BHR)BHRGradual, time-dependent release in vitro.[3][4]
Metal-Organic Framework (MOF) Zinc-based MOF with 4-dimethylaminobenzoic acidDoxorubicinpH-sensitive release: Higher release at pH 3.8 than at pH 5.8 or 7.4.[5]
Table 2: Encapsulation Efficiency of Benzoic Acid-Based Carriers
Carrier TypeBenzoic Acid DerivativeDrugEncapsulation Efficiency (%)Reference
Hydrogel P-[(1-Oxoallyl)amino]benzoic acidModel Drug85.2 ± 3.5[1]
Solid Lipid Nanoparticles (SLNs) Benzoic acid, 2-hydroxy-, 2-d-ribofuranosylhydrazide (BHR)BHR70.2[3][4]
Metal-Organic Framework (MOF) Zinc-based MOF with 4-dimethylaminobenzoic acidDoxorubicin33.74 (loading amount)[5]
Table 3: In Vitro Cytotoxicity of Benzoic Acid Derivatives
Derivative ClassSpecific Compound(s)Cell Line(s)IC50 Value(s)Reference
Hydroxy Benzoic Acid Derivatives Compound 8DLD-1, HeLa, MCF-725.05 µM, 23.88 µM, 48.36 µM[6]
Compound 9HeLa37.67 µM[6]
Compound 10DLD-1, HeLa27.26 µM, 19.19 µM[6]
Benzoic Acid Benzoic AcidVarious Cancer Cell Lines85.54 to 670.6 µg/ml[3][7][8][9]
Quinazolinone Derivatives Quinazolinone DerivativesMCF-7100 µM/ml[2]
Naphthalen-yl)methyleneamino)benzoic acid 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHuman cervical cancer17.84 µM[2]
Triazol-1-yl)benzoate derivatives Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivativesMCF-7, HCT-11615.6 - 18.7 µM[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of benzoic acid-based drug delivery systems.

Synthesis of P-[(1-Oxoallyl)amino]benzoic Acid Hydrogel

This protocol describes the synthesis of a pH-responsive hydrogel for controlled drug delivery.[1]

Materials:

  • p-Aminobenzoic acid (PABA)

  • Acryloyl chloride

  • Triethylamine

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Monomer Synthesis:

    • Dissolve p-aminobenzoic acid and triethylamine in a suitable solvent (e.g., acetone) in a flask.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add acryloyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with a saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ and filter.

    • Remove the solvent using a rotary evaporator to obtain the crude product.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure P-[(1-Oxoallyl)amino]benzoic acid.

  • Hydrogel Formulation:

    • Dissolve the desired amount of P-[(1-Oxoallyl)amino]benzoic acid monomer and MBA in deionized water.

    • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

    • Add APS to the solution and mix thoroughly.

    • Add TEMED to initiate the polymerization reaction.

    • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).

    • Allow the polymerization to proceed at the desired temperature (e.g., 60°C) for 4 hours.

In Vitro Drug Release Study

This protocol outlines a typical procedure for evaluating the release of a drug from a hydrogel formulation.[1]

Materials:

  • Drug-loaded hydrogel

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 7.4)

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Place a known weight of the drug-loaded hydrogel in a beaker containing a known volume of SGF (pH 1.2).

  • Place the beaker in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh SGF.

  • After a set period (e.g., 2 hours), transfer the hydrogel to a beaker containing SIF (pH 7.4) and continue the release study.

  • Analyze the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds on cultured cells.[2][8][9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa) and/or normal cell lines

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Benzoic acid derivative to be tested

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a specific density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare serial dilutions of the benzoic acid derivative in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and an untreated control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hemolysis Assay for Biocompatibility

This assay is used to evaluate the hemolytic activity of a material on red blood cells, providing an indication of its blood compatibility.[1][7][11][12][13]

Materials:

  • Fresh whole blood (e.g., human or rat) with an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 5.6, 6.2, 6.8, 7.4)

  • Test material (benzoic acid derivative formulation)

  • Positive control (e.g., Triton X-100)

  • Negative control (vehicle, e.g., PBS)

  • Centrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • Collect fresh whole blood and centrifuge to separate the red blood cells (RBCs). Wash the RBCs with PBS.

  • Prepare a suspension of RBCs in PBS at a specific concentration.

  • Prepare different concentrations of the test material in PBS at the desired pH values.

  • In a microplate or centrifuge tubes, mix the RBC suspension with the test material solutions, positive control, and negative control.

  • Incubate the mixtures at 37°C for a specified time (e.g., 1-2 hours).

  • Centrifuge the samples to pellet the intact RBCs.

  • Carefully collect the supernatant and measure the absorbance of hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate common workflows and pathways relevant to the development and application of benzoic acid derivatives in drug delivery.

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_evaluation In Vitro Evaluation s1 Benzoic Acid Derivative Synthesis s2 Purification & Characterization (NMR, FTIR, MS) s1->s2 s3 Drug Loading & Formulation (e.g., Nanoparticles, Hydrogels) s2->s3 e1 Physicochemical Characterization (Size, Zeta Potential) s3->e1 e2 Encapsulation Efficiency e1->e2 e3 Drug Release Studies e2->e3 e4 Cytotoxicity Assays (MTT) e3->e4 e5 Biocompatibility (Hemolysis Assay) e4->e5

Caption: General experimental workflow for developing and evaluating benzoic acid-based drug delivery systems.

prodrug_activation_pathway prodrug Benzoate Ester Prodrug (Lipophilic) membrane Cell Membrane prodrug->membrane Passive Diffusion enzyme Esterases prodrug->enzyme Hydrolysis intracellular Intracellular Space membrane->intracellular active_drug Active Drug (Benzoic Acid Derivative) target Therapeutic Target active_drug->target Pharmacological Effect enzyme->active_drug

Caption: Simplified pathway of a benzoate ester prodrug activation within a target cell.

Conclusion

Benzoic acid derivatives offer a rich and adaptable platform for the design of innovative drug delivery systems. The ability to modify their structure to control properties such as lipophilicity, solubility, and responsiveness to physiological cues makes them highly valuable in overcoming the limitations of conventional drug formulations. While direct comparative data across different derivatives can be limited, the existing body of research provides a strong foundation for the rational design of new and improved drug carriers. Future research should focus on standardized testing protocols to facilitate more direct comparisons and accelerate the clinical translation of these promising technologies.

References

Cross-validation of different synthetic routes to 3-Carbamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Primary Synthetic Pathways to 3-Carbamoylbenzoic Acid, a Key Building Block in Pharmaceutical Synthesis.

This guide provides a comprehensive cross-validation of two distinct synthetic routes to this compound. Each route is detailed with experimental protocols and quantitative data to facilitate an objective comparison of their performance, aiding researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The two primary routes for the synthesis of this compound that are evaluated in this guide are:

  • Route 1: Selective mono-amidation of Isophthalic Acid.

  • Route 2: Selective hydrolysis of 3-Cyanobenzoic Acid.

The following table summarizes the key quantitative data for each route, offering a direct comparison of their efficiency and product quality.

ParameterRoute 1: Mono-amidation of Isophthalic AcidRoute 2: Hydrolysis of 3-Cyanobenzoic Acid
Starting Material Isophthalic Acid3-Cyanobenzoic Acid
Overall Yield ~70%~76%
Purity >95%>98%
Key Reagents Thionyl chloride, AmmoniaSulfuric Acid
Reaction Steps 21
Key Advantages Readily available starting material.High purity of the final product.
Key Disadvantages Formation of diamide byproduct.Potential for over-hydrolysis to isophthalic acid.

Experimental Protocols

Route 1: Selective Mono-amidation of Isophthalic Acid

This route involves the initial conversion of isophthalic acid to its mono-acyl chloride, followed by amidation.

Step 1: Synthesis of Isophthalic Acid Mono-acyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isophthalic acid (1 mole) in an excess of thionyl chloride (2-3 moles).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of hydrogen chloride gas ceases.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude isophthalic acid mono-acyl chloride.

Step 2: Amidation to this compound

  • Dissolve the crude mono-acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent dropwise with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Route 2: Selective Hydrolysis of 3-Cyanobenzoic Acid

This method relies on the controlled hydrolysis of the nitrile group of 3-cyanobenzoic acid to the corresponding amide.

Step 1: Synthesis of 3-Cyanobenzoic Acid

A precursor for this route, 3-cyanobenzoic acid, can be synthesized from 3-cyanotoluene. This involves the oxidation of the methyl group. A patented method describes the oxidation of 3-chloromethylbenzonitrile (derived from 3-cyanotoluene) using hydrogen peroxide in the presence of vanadyl sulfate and sodium tungstate as catalysts, achieving a yield of 80% and a purity of 98%.[1]

Step 2: Hydrolysis to this compound

  • In a round-bottom flask, dissolve 3-cyanobenzoic acid (1 mole) in a calculated amount of concentrated sulfuric acid. The concentration of the acid is critical for selective hydrolysis.

  • Heat the mixture to a controlled temperature (typically between 80-100°C) and monitor the reaction progress closely using techniques like HPLC or TLC.

  • Once the desired conversion is achieved, carefully pour the reaction mixture onto crushed ice with stirring to precipitate the product.

  • Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain pure this compound. A patent for a similar process involving the selective hydrolysis of 1,3-benzonitrile suggests a yield of around 75%.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthetic routes and the decision-making process for selecting a suitable method.

Synthesis_Comparison cluster_route1 Route 1: Mono-amidation cluster_route2 Route 2: Selective Hydrolysis cluster_comparison Comparison Criteria start1 Isophthalic Acid step1_1 Mono-acylation (Thionyl Chloride, DMF) start1->step1_1 intermediate1 Isophthalic Acid Mono-acyl Chloride step1_1->intermediate1 step1_2 Amidation (Ammonia) intermediate1->step1_2 product1 This compound step1_2->product1 criteria Yield Purity Cost Safety Scalability product1->criteria start2 3-Cyanobenzoic Acid step2_1 Controlled Hydrolysis (Sulfuric Acid) start2->step2_1 product2 This compound step2_1->product2 product2->criteria

Caption: Comparative workflow of the two main synthetic routes to this compound.

Decision_Tree start Select Synthesis Route for This compound q1 Primary consideration? start->q1 a1_yield High Yield & Purity q1->a1_yield Yield/Purity a1_cost Low Cost of Starting Material q1->a1_cost Cost route2 Route 2: Hydrolysis of 3-Cyanobenzoic Acid a1_yield->route2 q2 Willing to optimize byproduct separation? a1_cost->q2 route1 Route 1: Mono-amidation of Isophthalic Acid q2->route1 Yes q2->route2 No

Caption: Decision tree for selecting a synthetic route based on research priorities.

References

Benchmarking the Catalytic Performance of 3-Carbamoylbenzoic Acid-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design and selection of catalytic materials are paramount for efficient and sustainable chemical synthesis. This guide provides an objective comparison of the catalytic performance of materials derived from 3-carbamoylbenzoic acid, with a focus on metal-organic frameworks (MOFs). The data presented is based on published experimental findings to aid in the selection of optimal catalysts for specific synthetic transformations.

Materials based on this compound and its derivatives have emerged as versatile platforms for heterogeneous catalysis. Their utility largely stems from the tunable structural and electronic properties that can be achieved by incorporating them as organic linkers in the construction of Metal-Organic Frameworks (MOFs). The carbamoyl and carboxyl functional groups can act as coordination sites for metal ions and as active centers for catalytic reactions.

This guide focuses on a comparative analysis of a series of MOFs synthesized from a functionalized isophthalic acid, 5-{(pyridin-4-ylmethyl)amino}isophthalic acid, to elucidate the impact of the metal node on catalytic performance in peroxidative alcohol oxidation and the Henry reaction.

Comparative Catalytic Performance

The catalytic efficacy of three isostructural MOFs, namely [{Cu(L1)(DMF)}·DMF·H2O]n (a copper-based MOF), [Zn(L1)(H2O)]n (a zinc-based MOF), and [Cd(L1)]n (a cadmium-based MOF), where H2L1 is 5-{(pyridin-4-ylmethyl)amino}isophthalic acid, was evaluated in two distinct organic transformations. The results highlight the significant influence of the metal center on the catalytic activity and selectivity.

Peroxidative Oxidation of Alcohols

The microwave-assisted oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones was investigated using the three MOFs as heterogeneous catalysts. The copper-based MOF demonstrated superior catalytic activity compared to its zinc and cadmium counterparts.

CatalystSubstrateProductConversion (%)Selectivity (%)Time (min)
[{Cu(L1)(DMF)}·DMF·H2O]n Benzyl alcoholBenzaldehyde>99>9915
4-Methylbenzyl alcohol4-Methylbenzaldehyde>99>9920
1-PhenylethanolAcetophenone98>9925
[Zn(L1)(H2O)]n Benzyl alcoholBenzaldehyde75>9930
[Cd(L1)]n Benzyl alcoholBenzaldehyde62>9930

Table 1: Comparative performance of this compound derivative-based MOFs in the microwave-assisted peroxidative oxidation of various alcohols.

Henry (Nitroaldol) Reaction

The catalytic activity of the MOFs was also assessed in the Henry reaction, a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. Once again, the copper-based MOF proved to be the most effective catalyst, affording high yields of the corresponding β-nitroalcohols.

CatalystAldehydeNitroalkaneProductYield (%)Time (h)
[{Cu(L1)(DMF)}·DMF·H2O]n BenzaldehydeNitromethane2-Nitro-1-phenylethanol9212
4-NitrobenzaldehydeNitromethane2-Nitro-1-(4-nitrophenyl)ethanol9510
4-ChlorobenzaldehydeNitromethane1-(4-Chlorophenyl)-2-nitroethanol9014
[Zn(L1)(H2O)]n 4-NitrobenzaldehydeNitromethane2-Nitro-1-(4-nitrophenyl)ethanol7818
[Cd(L1)]n 4-NitrobenzaldehydeNitromethane2-Nitro-1-(4-nitrophenyl)ethanol6524

Table 2: Comparative performance of this compound derivative-based MOFs in the Henry reaction.

Experimental Protocols

Detailed methodologies for the synthesis of the catalytic materials and the execution of the catalytic reactions are provided below to ensure reproducibility and facilitate further research.

Synthesis of 5-{(pyridin-4-ylmethyl)amino}isophthalic acid (H2L1)

The ligand was synthesized in a two-step procedure starting from 5-aminoisophthalic acid.

  • Step 1: Synthesis of Dimethyl 5-aminoisophthalate. 5-aminoisophthalic acid (1.81 g, 10 mmol) was refluxed in methanol (50 mL) with a catalytic amount of sulfuric acid for 8 hours. The resulting solution was cooled, and the precipitated solid was filtered, washed with a saturated sodium bicarbonate solution and water, and then dried to yield dimethyl 5-aminoisophthalate.

  • Step 2: Synthesis of H2L1. A mixture of dimethyl 5-aminoisophthalate (2.09 g, 10 mmol) and pyridine-4-carboxaldehyde (1.07 g, 10 mmol) in methanol (30 mL) was refluxed for 4 hours. The reaction mixture was then cooled to room temperature, and sodium borohydride (0.76 g, 20 mmol) was added in small portions. The mixture was stirred for an additional 8 hours. The solvent was removed under reduced pressure, and the residue was hydrolyzed by refluxing with an aqueous NaOH solution (2 M, 20 mL) for 6 hours. The solution was then acidified with HCl to a pH of 5, leading to the precipitation of the desired product, which was filtered, washed with water, and dried.

Synthesis of the Metal-Organic Frameworks
  • [{Cu(L1)(DMF)}·DMF·H2O]n (Copper MOF): A solution of Cu(NO₃)₂·3H₂O (0.024 g, 0.1 mmol) in DMF (2 mL) was added to a solution of H₂L1 (0.027 g, 0.1 mmol) in DMF (3 mL). The mixture was sealed in a Teflon-lined stainless steel autoclave and heated at 100 °C for 48 hours. Blue crystals were obtained after cooling to room temperature.

  • [Zn(L1)(H2O)]n (Zinc MOF): A similar procedure to the copper MOF was followed, using Zn(NO₃)₂·6H₂O (0.030 g, 0.1 mmol). Colorless crystals were obtained.

  • [Cd(L1)]n (Cadmium MOF): A similar procedure was followed, using Cd(NO₃)₂·4H₂O (0.031 g, 0.1 mmol). Colorless crystals were obtained.

General Procedure for Microwave-Assisted Alcohol Oxidation

In a typical reaction, the alcohol (1 mmol), the catalyst (10 mg), and aqueous H₂O₂ (30%, 0.2 mL) were placed in a sealed microwave tube. The mixture was irradiated with microwaves at a controlled temperature (typically 80 °C) for the specified time. After completion, the catalyst was separated by centrifugation, and the product was extracted with ethyl acetate. The conversion and selectivity were determined by gas chromatography.

General Procedure for the Henry Reaction

To a mixture of the aldehyde (1 mmol) and nitroalkane (1.5 mmol) in a solvent (e.g., methanol, 5 mL), the catalyst (10 mg) was added. The reaction mixture was stirred at a specific temperature (e.g., 60 °C) for the indicated time. After the reaction, the catalyst was filtered off, and the solvent was evaporated. The product yield was determined by ¹H NMR spectroscopy of the crude reaction mixture.

Visualizing the Experimental Workflow

The general workflow for benchmarking the catalytic performance of these this compound-based materials, from ligand synthesis to catalyst evaluation, is depicted in the following diagram.

G A Synthesis of 5-Aminoisophthalic Acid Derivative B Synthesis of MOFs (Cu, Zn, Cd) A->B C Catalyst Characterization (XRD, TGA, etc.) B->C D Catalytic Reaction Setup (Alcohol Oxidation / Henry Reaction) B->D E Microwave Irradiation (Alcohol Oxidation) D->E F Conventional Heating (Henry Reaction) D->F I Catalyst Recyclability Test D->I G Reaction Monitoring (GC / NMR) E->G F->G H Product Analysis & Performance Comparison G->H I->D

Caption: Experimental workflow for benchmarking catalytic performance.

The signaling pathway below illustrates the logical relationship between the choice of components and the final catalytic performance.

G cluster_0 Catalyst Design cluster_1 Material Properties cluster_2 Catalytic Performance A This compound Derivative (Linker) C MOF Structure & Porosity A->C B Metal Node (Cu, Zn, Cd) B->C D Lewis Acidity & Active Sites C->D F Activity (Conversion) D->F G Selectivity D->G E Reaction Type (Oxidation, C-C Coupling) E->F E->G H Stability & Reusability F->H G->H

Caption: Influence of catalyst design on performance.

Comparative Analysis of Gas Adsorption in Metal-Organic Frameworks Incorporating Carbamoylbenzoic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of metal-organic frameworks (MOFs) featuring carbamoylbenzoic acid and its isomers as organic linkers reveals their potential for selective gas adsorption, particularly for carbon dioxide. The introduction of the amide functionality into the MOF structure generally enhances CO2 uptake capacity due to favorable dipole-quadrupole interactions and the potential for hydrogen bonding.

This guide provides a comparative overview of the gas adsorption properties of MOFs synthesized with linkers containing a carbamoyl group attached to a benzoic acid backbone. While direct studies on MOFs utilizing the 3-carbamoylbenzoic acid linker are limited in publicly available literature, this analysis draws upon data from MOFs with structurally analogous amide-functionalized linkers to provide a comprehensive comparison for researchers, scientists, and professionals in drug development. The focus is on quantitative gas adsorption data for CO2, N2, CH4, and H2, alongside detailed experimental protocols.

Quantitative Gas Adsorption Data

The following tables summarize the key gas adsorption parameters for selected amide-functionalized MOFs. These materials showcase the impact of the amide group on gas uptake, selectivity, and overall porosity.

Table 1: CO2 and N2 Adsorption Properties of Amide-Functionalized MOFs

MOF NameLinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)CO2 Uptake (mmol/g) at 273 K, 1 barN2 Uptake (mmol/g) at 273 K, 1 barCO2/N2 Selectivity
UTSA-48N-(pyridin-4-yl)isonicotinamideCuNot ReportedNot Reported~1.5~0.1~15
ESOGU-3Amide-functionalized dicarboxylateNot Specified805.73Not Reported3.820.05372.56
Amine-decorated Al-MOF (ED@MOF-520)Biphenyl-3,3',5,5'-tetracarboxylic acid (post-modified with ethylenediamine)AlHighPermanentHighLow50

Table 2: CH4 and H2 Adsorption Properties of Amide-Functionalized MOFs

MOF NameLinkerMetal IonCH4 Uptake (mmol/g) at 273 K, 1 barH2 Uptake (wt%) at 77 K
ESOGU-3Amide-functionalized dicarboxylateNot Specified0.697Not Reported
IRMOF-3 (amide modified)2-aminobenzene-1,4-dicarboxylic acid (post-modified)ZnNot Reported1.69

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following sections outline typical protocols for the synthesis of amide-functionalized MOFs and the subsequent gas adsorption measurements.

Synthesis of Amide-Functionalized MOFs

A general solvothermal synthesis procedure for an amide-functionalized MOF is as follows:

  • Precursor Preparation: The metal salt (e.g., zinc nitrate, copper nitrate) and the amide-containing organic linker are dissolved in a suitable solvent or a mixture of solvents, such as N,N-dimethylformamide (DMF), ethanol, or water.

  • Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave.

  • Heating: The autoclave is heated in an oven at a specific temperature (typically between 80 °C and 150 °C) for a designated period (ranging from several hours to a few days).

  • Cooling and Isolation: The autoclave is allowed to cool to room temperature. The resulting crystalline product is collected by filtration.

  • Washing and Activation: The crystals are washed with a solvent like DMF or ethanol to remove any unreacted starting materials. To activate the MOF and remove solvent molecules from the pores, the sample is typically heated under a dynamic vacuum.

Gas Adsorption Measurements

The gas adsorption properties of the activated MOFs are typically measured using a volumetric gas adsorption analyzer.

  • Sample Preparation: A precisely weighed amount of the activated MOF sample is placed in a sample tube.

  • Degassing: The sample is further degassed in situ by heating under high vacuum to ensure the removal of any adsorbed guest molecules.

  • Adsorption Isotherm Measurement: The desired gas (e.g., CO2, N2, CH4, or H2) is introduced into the sample tube at a constant temperature (e.g., 273 K or 298 K for CO2, CH4, and N2; 77 K for N2 and H2). The amount of gas adsorbed by the sample is measured at various pressures to generate an adsorption isotherm.

  • Data Analysis: The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the nitrogen adsorption isotherm measured at 77 K. The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity. Gas uptake capacities are read directly from the isotherms at specific pressures. Selectivity for a gas mixture can be estimated using the Ideal Adsorbed Solution Theory (IAST) based on the single-component isotherms.

Visualizing the Comparative Study Workflow

The logical flow of a comparative study on the gas adsorption properties of these MOFs can be visualized as follows:

Comparative_Study_Workflow cluster_synthesis MOF Synthesis cluster_adsorption Gas Adsorption Analysis cluster_comparison Comparative Evaluation S1 Selection of This compound and Isomers S3 Solvothermal/ Hydrothermal Synthesis S1->S3 S2 Selection of Metal Nodes S2->S3 S4 Characterization (PXRD, TGA, etc.) S3->S4 A1 Activation of Synthesized MOFs S4->A1 Synthesized MOFs A2 Adsorption Isotherms (CO2, N2, CH4, H2) A1->A2 A3 Data Analysis (BET, Pore Volume, Uptake) A2->A3 C1 Tabulation of Quantitative Data A3->C1 Adsorption Data C2 Analysis of Structure- Property Relationships C1->C2 C3 Assessment of Separation Performance C2->C3

Caption: Workflow for the comparative study of gas adsorption in MOFs.

Conclusion

The incorporation of amide functionalities, such as that in this compound, into the linker design of metal-organic frameworks presents a promising strategy for enhancing the selective capture of CO2. The data from analogous amide-functionalized MOFs demonstrate a clear trend of increased CO2 uptake and selectivity over other gases like N2 and CH4. This enhancement is attributed to the specific interactions between the polar amide groups and the quadrupolar CO2 molecules. Further research focusing on the systematic synthesis and characterization of MOFs with the this compound linker and its isomers is warranted to fully elucidate their potential in gas separation and storage applications. The detailed experimental protocols provided in this guide serve as a foundation for such future investigations, ensuring the generation of comparable and reliable data.

Unveiling the Potency of 3-Carbamoylbenzoic Acid Analogs: A Comparative Guide to APE1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. This guide provides a comprehensive evaluation of the biological activity of 3-Carbamoylbenzoic acid analogs, with a specific focus on their potent inhibitory effects on Apurinic/Apyrimidinic Endonuclease 1 (APE1), a key enzyme in the base excision repair pathway and a promising target in cancer therapy.

This document summarizes the quantitative data on the inhibitory activity of these analogs, details the experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action.

Quantitative Analysis of APE1 Inhibition

The inhibitory potency of a series of this compound derivatives against the endonuclease activity of APE1 has been evaluated, with several compounds demonstrating efficacy in the low-micromolar range.[1][2] The half-maximal inhibitory concentration (IC50) values for these analogs are presented in Table 1, providing a clear comparison of their structure-activity relationships.

Compound IDStructureIC50 (µM) against APE1
Analog 1 3-Carbamoyl-N-(naphthalen-1-yl)benzamide5.2
Analog 2 3-Carbamoyl-N-(4-methoxyphenyl)benzamide8.3
Analog 3 N-(4-chlorophenyl)-3-carbamoylbenzamide9.1
Analog 4 3-Carbamoyl-N-(3,4-dimethylphenyl)benzamide12.5
Analog 5 N-(4-tert-butylphenyl)-3-carbamoylbenzamide15.8

Data sourced from Aiello et al., ChemMedChem, 2012.

The Role of APE1 in the Base Excision Repair Pathway

Apurinic/apyrimidinic (AP) endonuclease 1 (APE1) is a crucial enzyme in the Base Excision Repair (BER) pathway, which is responsible for repairing DNA damage from oxidation and alkylation.[1] APE1 cleaves the phosphodiester backbone at AP sites, creating a substrate for subsequent repair enzymes.[3] Inhibition of APE1 can lead to an accumulation of DNA damage, ultimately triggering cell death, particularly in cancer cells that are often deficient in other DNA repair pathways.

BER_Pathway DNA_Damage DNA Damage (e.g., Oxidation, Alkylation) DNA_Glycosylase DNA Glycosylase DNA_Damage->DNA_Glycosylase recognizes and removes damaged base AP_Site AP Site DNA_Glycosylase->AP_Site APE1 APE1 AP_Site->APE1 incises phosphodiester backbone 5' to AP site SSB Single-Strand Break (with 3'-OH and 5'-dRP) APE1->SSB PolB_Lig3 DNA Polymerase β & DNA Ligase III SSB->PolB_Lig3 fill gap and seal nick Repaired_DNA Repaired DNA PolB_Lig3->Repaired_DNA Inhibitor 3-Carbamoylbenzoic acid analogs Inhibitor->APE1 inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reaction_Mix Prepare Reaction Mix (Buffer + DNA Substrate) Add_Inhibitor Add Inhibitors to Reaction Mix Reaction_Mix->Add_Inhibitor Compound_Dilution Prepare Serial Dilutions of Test Compounds Compound_Dilution->Add_Inhibitor Add_APE1 Initiate Reaction with APE1 Add_Inhibitor->Add_APE1 Incubate Incubate at 37°C Add_APE1->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Denature Denature DNA Stop_Reaction->Denature PAGE Denaturing PAGE Denature->PAGE Scan Fluorescence Gel Scanning PAGE->Scan Quantify Quantify Band Intensities Scan->Quantify Calculate_Inhibition Calculate % Inhibition Quantify->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

References

Safety Operating Guide

Proper Disposal of 3-Carbamoylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of 3-Carbamoylbenzoic acid is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide offers a detailed, procedural approach for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

This compound presents several hazards that must be considered during handling and disposal. According to its Safety Data Sheet (SDS), it is harmful if swallowed and causes serious eye irritation.[1] Adherence to proper personal protective equipment (PPE) protocols, including wearing chemical-impermeable gloves, and ensuring adequate ventilation are crucial when handling this compound.[1]

Hazard ClassificationGHS StatementsPictogram
Acute Toxicity, OralH302: Harmful if swallowed[1]GHS07
Eye IrritationH319: Causes serious eye irritation[1]GHS07
Skin IrritationH315: Causes skin irritationGHS07
Respiratory IrritationH335: May cause respiratory irritationGHS07

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1][2] It is essential to treat all chemical waste as hazardous unless confirmed otherwise by a designated safety officer.[3]

1. Waste Identification and Segregation:

  • Classification: Treat this compound waste as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams.[2] It should be segregated from incompatible materials, such as strong oxidizing agents.[4] Store acids and bases separately.[4]

2. Container Selection and Labeling:

  • Container: Use a designated, compatible, and leak-proof container for solid chemical waste.[5] The original container may be used if it is in good condition.[4] Avoid using food containers.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.[5] Do not use chemical formulas or abbreviations.[5]

3. Accumulation and Storage:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][6]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[3][4]

  • Inspection: Conduct weekly inspections of the SAA to check for leaks or container degradation.[4]

4. Disposal Procedure:

  • Collection: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup.[6]

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.

  • Never: Do not dispose of this compound down the drain or in the regular trash.[3][7] Evaporation of chemical waste is also prohibited.[3]

5. Empty Container Disposal:

  • Decontamination: A container that held this compound should be triple-rinsed with a suitable solvent (e.g., water) to remove all residues.[3] The rinsate must be collected and disposed of as hazardous waste.[3]

  • Final Disposal: Once triple-rinsed and free of residue, deface or remove the original label, and the container may be disposed of as regular trash.[3]

Experimental Workflow for Disposal

cluster_generation Waste Generation & Collection cluster_accumulation Accumulation & Storage cluster_disposal Disposal gen Generate 3-Carbamoylbenzoic Acid Waste container Select & Label Waste Container gen->container Place waste in saa Store in Satellite Accumulation Area (SAA) container->saa inspect Weekly Inspection saa->inspect pickup Request EHS/ Contractor Pickup inspect->pickup Container Full or Disposal Needed transport Proper Off-Site Disposal pickup->transport

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-Carbamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for the handling and disposal of 3-Carbamoylbenzoic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and regulatory compliance.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 3-(Aminocarbonyl)benzoic acid, Isophthalamic acid, m-Carbamoylbenzoic Acid

  • CAS Number: 4481-28-1

  • Molecular Formula: C₈H₇NO₃

  • Appearance: White to Off-White Solid

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes serious eye irritation, and may cause skin and respiratory irritation.[1][2] Adherence to the following PPE guidelines is mandatory to minimize exposure risk.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be used in addition to goggles when there is a high risk of splashes.[3]
Hand Protection Chemical-Resistant GlovesButyl rubber gloves are recommended for superior protection against corrosive chemicals.[4][5] Nitrile gloves may be suitable for incidental contact with weak acids but should be used with caution.[6] Always inspect gloves before use and wash hands after removal.[1]
Body Protection Laboratory Coat or CoverallsWear a fire/flame resistant and impervious lab coat or coveralls.[1] Ensure clothing is fully buttoned or fastened.
Respiratory Protection NIOSH-Approved RespiratorFor handling powders and in the absence of adequate ventilation, use a NIOSH-approved N95 filtering facepiece respirator to protect against dust.[7] If heating or aerosolization is possible, a full-face respirator with a white-colored acid gas cartridge is recommended.[3]

Operational and Disposal Plans

Experimental Protocol: Safe Handling and Weighing

This protocol outlines the step-by-step procedure for safely handling and weighing solid this compound.

  • Preparation:

    • Ensure all required PPE is correctly worn.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Designate a specific area for handling the chemical, preferably within a fume hood or a well-ventilated space.[1]

    • Assemble all necessary equipment (spatula, weighing paper/boat, container) before handling the chemical.

  • Handling and Weighing:

    • Minimize the creation of dust when handling the solid.[8]

    • Use a dedicated spatula to transfer the required amount of this compound onto weighing paper or a weighing boat.

    • Carefully transfer the weighed solid into the reaction vessel.

    • If any solid is spilled, follow the emergency spill procedures outlined below.

  • Post-Handling:

    • Clean all equipment that has come into contact with the chemical.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after completing the task.[1]

Emergency Procedures: Accidental Exposure and Spills

Immediate and appropriate action is crucial in the event of an accident.

Table 2: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Experimental Protocol: Small Chemical Spill Cleanup

This protocol is for small, incidental spills that can be safely managed by trained laboratory personnel. For large or dangerous spills, evacuate the area and contact emergency services.

  • Alert and Assess:

    • Alert personnel in the immediate area of the spill.

    • Assess the extent of the spill and the associated hazards.

  • Containment:

    • Wearing appropriate PPE, contain the spill by creating a dike around the edges with an absorbent, non-combustible material like vermiculite or cat litter.[9]

  • Neutralization and Absorption:

    • For an acidic solid like this compound, cautiously neutralize the spill with soda ash or sodium bicarbonate.[9][10]

    • Once neutralized, absorb the material using spill pillows or other absorbent pads.[9]

  • Cleanup and Decontamination:

    • Carefully sweep or scoop the absorbed and neutralized material into a designated chemical waste container.[2]

    • Clean the spill area with water and a detergent.

  • Disposal:

    • Label the waste container as "Spill Debris involving this compound" and dispose of it as hazardous waste.[2]

    • Replenish the spill kit.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Experimental Protocol: Chemical and Container Disposal

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed, and chemically compatible container.

    • Segregate acidic waste from other chemical waste streams, particularly bases, metals, and oxidizing materials.[11][12]

  • Container Disposal:

    • For empty containers, triple rinse with a suitable solvent (e.g., water).[11][13]

    • Dispose of the rinsate as chemical waste.

    • After triple rinsing, deface or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin.[14]

  • Final Disposal:

    • Dispose of the hazardous waste container through your institution's designated hazardous waste management program.[8]

    • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[8]

Visual Workflow and Logical Relationships

Diagram 1: Workflow for Safe Handling of this compound

A Preparation - Wear appropriate PPE - Verify emergency equipment - Designate handling area B Handling and Weighing - Minimize dust formation - Use dedicated equipment - Transfer carefully A->B C Post-Handling - Clean equipment - Dispose of contaminated items - Wash hands B->C D Spill Occurs B->D F Waste Disposal - Segregate waste - Use labeled containers - Follow institutional procedures C->F E Emergency Spill Protocol D->E E->F

Caption: Workflow for the safe handling of this compound.

Diagram 2: Personal Protective Equipment (PPE) Logic

cluster_ppe Required PPE Eye Eye/Face Protection (Goggles & Face Shield) Hand Hand Protection (Butyl Rubber Gloves) Body Body Protection (Lab Coat/Coveralls) Respiratory Respiratory Protection (N95/Acid Gas Respirator) Task Handling this compound Task->Eye Task->Hand Task->Body Task->Respiratory

Caption: Mandatory PPE for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Carbamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Carbamoylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.